molecular formula C6H5ClN2O B2995044 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine CAS No. 1379179-87-9

4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Cat. No.: B2995044
CAS No.: 1379179-87-9
M. Wt: 156.57
InChI Key: NOMDLAMXZUTNNL-UHFFFAOYSA-N
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Description

4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 1379179-87-9) is a valuable chemical intermediate in medicinal chemistry and drug discovery. This compound features a fused dihydrofuropyrimidine core, which serves as a versatile scaffold for the synthesis of more complex molecules. Its primary research value lies in its role as a key precursor in the development of novel therapeutics. A significant application documented in scientific literature is its use in constructing dihydrofuro[3,4-d]pyrimidine derivatives , which have been identified as potent and effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 . Researchers have utilized this scaffold to create compounds with exceptional activity against a wide spectrum of NNRTI-resistant HIV-1 strains . The incorporation of the dihydrofuro[3,4-d]pyrimidine core is a strategic scaffold-hopping approach that can enhance solubility and improve the drug-resistance profiles of the resulting candidates by enabling additional hydrogen bond interactions within the enzyme's binding pocket . This high-purity building block is intended for use in pharmaceutical research, including structure-activity relationship (SAR) studies and the synthesis of targeted bioactive molecules. Safety Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet for proper handling and storage instructions, which recommend storage in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-4-1-10-2-5(4)8-3-9-6/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMDLAMXZUTNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379179-87-9
Record name 4-chloro-5H,7H-furo[3,4-d]pyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Direct experimental data for 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine is limited in publicly available literature. This guide has been meticulously compiled by synthesizing and extrapolating information from studies on structurally analogous compounds, including various furo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and other chloropyrimidine derivatives. The principles and protocols outlined herein are based on established chemical reactivity and are intended to provide a robust framework for researchers.

Introduction

The furo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif in a variety of biologically active molecules. Its resemblance to purine bases allows for interaction with numerous enzymatic targets. The introduction of a chloro-substituent at the 4-position, as in this compound, significantly modulates the electronic properties of the pyrimidine ring, rendering it a versatile intermediate for the synthesis of novel drug candidates. This guide provides a comprehensive overview of the anticipated chemical properties and stability of this compound, offering insights into its handling, reactivity, and evaluation.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused furan and pyrimidine ring system. The dihydrofuran moiety imparts a degree of conformational flexibility, while the pyrimidine ring, activated by the electron-withdrawing chloro group, is the primary site of chemical reactivity.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on data from analogous structures.

PropertyPredicted Value/CharacteristicRationale/Supporting Evidence
Molecular Formula C₆H₅ClN₂OBased on chemical structure.
Molecular Weight 156.57 g/mol Calculated from the molecular formula.
Appearance Off-white to light yellow solidTypical appearance for similar heterocyclic compounds.
Melting Point 150-180 °CBased on melting points of related chloropyrimidine derivatives.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water.General solubility profile for heterocyclic compounds of this nature.
UV-Vis Absorption λmax ≈ 260-280 nmCharacteristic π-π* transitions of the pyrimidine ring are expected in this region[1].
Chemical Stability and Reactivity

The stability of this compound is primarily dictated by the reactivity of the 4-chloro substituent. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the C4 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

This is the most significant reaction pathway for this class of compounds. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the cornerstone of its utility as a synthetic intermediate. The general mechanism proceeds via a Meisenheimer-like intermediate[2].

SNAr_Mechanism start This compound + Nu:⁻ intermediate Meisenheimer-like Intermediate (Resonance Stabilized) start->intermediate + Nu:⁻ (Addition) product 4-Substituted-5,7-dihydrofuro[3,4-D]pyrimidine + Cl⁻ intermediate->product - Cl⁻ (Elimination)

Caption: Generalized SₙAr mechanism for this compound.

The rate and success of SₙAr reactions are influenced by several factors:

  • Nucleophile Strength: Stronger nucleophiles react more readily. For instance, aliphatic amines generally react faster than anilines[3].

  • Solvent: Polar aprotic solvents like DMF or DMSO are often employed, although reactions can also be conducted in protic solvents like water or alcohols, sometimes with acid catalysis[2][3].

  • Temperature: Heating is often required to drive the reaction to completion, with microwave-assisted synthesis offering a significant reduction in reaction times[2].

Hydrolytic Stability

Under aqueous conditions, particularly at elevated temperatures or non-neutral pH, this compound is susceptible to hydrolysis, yielding the corresponding 4-hydroxypyrimidine derivative. This is a competing side reaction in many nucleophilic substitution reactions conducted in aqueous media[2]. The rate of hydrolysis is significantly influenced by pH, with acidic conditions often accelerating the process[4][5].

Photostability

Pyrimidine-based compounds are known to be susceptible to photodegradation upon exposure to UV radiation. Common photochemical reactions include the formation of cyclobutane pyrimidine dimers and pyrimidine (6-4) pyrimidone photoproducts[6][7]. While the specific photostability of the furo[3,4-d]pyrimidine core is not extensively documented, it is prudent to assume sensitivity to light.

Metabolic Stability

For applications in drug development, understanding the metabolic stability is crucial. The furo[3,4-d]pyrimidine scaffold can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Potential metabolic "hot-spots" include the furan ring, which can undergo oxidation and ring-opening, and any alkyl substituents[8].

Handling and Storage Recommendations

Based on the predicted reactivity and stability, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation from moisture and atmospheric components.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety glasses). Avoid exposure to strong acids, bases, and oxidizing agents. For reactions, the use of anhydrous solvents is recommended to minimize hydrolysis.

Experimental Protocol: Assessment of Hydrolytic Stability

This protocol provides a framework for evaluating the hydrolytic stability of this compound at different pH values.

Objective: To determine the rate of hydrolysis of this compound under acidic, neutral, and basic conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Hydrochloric acid solution (pH 2)

  • Sodium hydroxide solution (pH 10)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Thermostated water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Reaction Setup:

    • Label three sets of vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

    • In each vial, add the appropriate buffer (pH 2, 7.4, or 10).

    • Spike each vial with the stock solution to a final concentration of 10 µg/mL.

  • Incubation: Place the vials in a thermostated water bath set at a relevant temperature (e.g., 37°C or 50°C).

  • Sampling: At each designated time point, remove a vial from each pH set. Quench the reaction by adding an equal volume of cold acetonitrile.

  • Analysis:

    • Analyze each sample by reverse-phase HPLC with UV detection at the λmax of the parent compound.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its hydrolysis product (the 4-hydroxy derivative).

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the remaining parent compound concentration versus time for each pH condition.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t₁/₂) for each condition using the formula: t₁/₂ = 0.693 / k.

Stability_Protocol start Prepare Stock Solution (1 mg/mL in ACN) setup Set up Reactions in Vials (pH 2, 7.4, 10) start->setup incubate Incubate at Constant Temperature setup->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench with Cold Acetonitrile sample->quench analyze Analyze by RP-HPLC quench->analyze data Calculate Degradation Rate and Half-life analyze->data

Caption: Experimental workflow for assessing hydrolytic stability.

Conclusion

This compound is a valuable synthetic intermediate with a rich and predictable chemistry centered around the reactivity of its 4-chloro substituent. Its susceptibility to nucleophilic aromatic substitution allows for the facile introduction of a wide array of functional groups, making it a key building block in the synthesis of diverse compound libraries for drug discovery. A thorough understanding of its stability, particularly its propensity for hydrolysis, is critical for its effective use in synthesis and for the development of stable end-products. The protocols and data presented in this guide, though based on analogous systems, provide a solid foundation for researchers to handle, utilize, and evaluate this important heterocyclic compound.

References

  • Ferreira da Silva, F., et al. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Martinez-Fernandez, L., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 26(17), 5241. Retrieved from [Link]

  • Arjunan, V., et al. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 162-171. Retrieved from [Link]

  • Gedhini, V. R., et al. (2023). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. Retrieved from [Link]

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]

  • Báez-García, J. E., et al. (2018). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ChemistrySelect, 3(33), 9573-9577. Retrieved from [Link]

  • Srivastava, S. L., & Lal, B. B. (1987). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 28(4), 367-377. Retrieved from [Link]

  • Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1506-1509. Retrieved from [Link]

  • Improta, R., et al. (2022). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. The Journal of Physical Chemistry Letters, 13(9), 2234-2240. Retrieved from [Link]

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

  • Le, T. V., & May, S. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 922-925. Retrieved from [Link]

  • Boarland, M. P. V., & McOmie, J. F. W. (1951). Ultraviolet Absorption in a Series of Chloropyrimidines in the Vapor State and in Solution. Journal of the Chemical Society, 1218-1221. Retrieved from [Link]

  • Le, T. V., & May, S. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 922-925. Retrieved from [Link]

  • Karlsen, C. N., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine.... Retrieved from [Link]

Sources

4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The content herein is curated for professionals in the field, offering in-depth scientific insights into its synthesis, properties, and potential applications.

Core Compound Identification and Properties

Chemical Identity:

ParameterValue
Compound Name This compound
CAS Number 1379179-87-9[1]
Molecular Formula C₆H₅ClN₂O
Molecular Weight 156.57 g/mol

Physicochemical Properties (Predicted and Inferred):

While extensive experimental data for this specific molecule is not publicly available, its properties can be inferred from the behavior of similar furo[3,4-d]pyrimidine and chloropyrimidine derivatives.

PropertyPredicted/Inferred Value
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water.
Stability Stable under standard laboratory conditions, but potentially sensitive to strong acids, bases, and nucleophiles due to the reactive chloro-substituent.

Synthesis and Purification

The synthesis of this compound is not explicitly detailed in publicly accessible literature. However, a plausible synthetic route can be devised based on established methodologies for analogous furo[3,4-d]pyrimidine systems. A common strategy involves the chlorination of a corresponding hydroxypyrimidine precursor.

Proposed Synthetic Pathway:

Synthesis_Pathway A 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one B This compound A->B  POCl₃, heat  

Caption: Proposed synthesis of this compound.

Experimental Protocol: Chlorination of 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one

This protocol is a generalized procedure and may require optimization for this specific substrate.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 105 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, carefully remove the excess POCl₃ under reduced pressure. The remaining residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

The crude this compound can be purified using silica gel column chromatography.

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased while monitoring the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring and the presence of the chlorine atom, which acts as a good leaving group.

Nucleophilic Aromatic Substitution (SNAr):

The C4 position of the pyrimidine ring is highly susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the two nitrogen atoms in the ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction.

SNAr_Mechanism reactant This compound intermediate Meisenheimer-like Complex reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product 4-Substituted-5,7-dihydrofuro[3,4-D]pyrimidine intermediate->product - Cl⁻ leaving_group Cl⁻ Drug_Development_Workflow start This compound step1 Nucleophilic Substitution with various amines, alcohols, etc. start->step1 step2 Library of Dihydrofuro[3,4-d]pyrimidine Derivatives step1->step2 step3 High-Throughput Screening (e.g., against HIV-1 RT) step2->step3 step4 Lead Compound Identification step3->step4 step5 Lead Optimization (SAR studies) step4->step5 step6 Preclinical Development step5->step6

Caption: Workflow for the use of the core compound in drug discovery.

Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not available, the following guidelines for handling chlorinated aromatic compounds should be followed. [2] Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Body Protection: A standard laboratory coat is required.

Handling Procedures:

  • Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Keep away from heat, sparks, and open flames.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Lirias. (n.d.). Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Retrieved from [Link]

  • Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

Sources

Engineering Furo[3,4-d]pyrimidine Scaffolds: A Technical Guide to Design, Synthesis, and Therapeutic Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bicyclic heteroaromatic scaffolds serve as the foundational architecture for targeted therapeutics. Among these, the furo[3,4-d]pyrimidine core has emerged as a highly versatile purine bioisostere. Because its structural geometry closely mimics endogenous purines, it acts as a highly effective competitive inhibitor for enzymes reliant on purine-based substrates, most notably ATP-binding kinases[1].

As a Senior Application Scientist, I have observed that successful drug discovery programs do not merely screen these compounds; they rationally engineer them. This whitepaper provides an in-depth technical analysis of the therapeutic applications, synthetic methodologies, and metabolic optimization strategies for furo[3,4-d]pyrimidine derivatives, grounded in validated experimental protocols.

Pharmacological Landscape & Target Engagement

Oncology: Precision Kinase Inhibition

The primary therapeutic application of substituted furo[3,4-d]pyrimidines lies in oncology, specifically through the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1]. In non-small cell lung cancer (NSCLC), mutated EGFR drives uncontrolled cellular proliferation. Furo[3,4-d]pyrimidine derivatives anchor into the ATP-binding cleft of these kinases, forming critical hydrogen bonds with the hinge region, thereby blocking the downstream PI3K/AKT and MAPK signaling cascades[1][2].

Infectious Disease: Anti-Tuberculosis Breakthroughs

Beyond oncology, recent structural innovations have expanded this scaffold's utility into infectious diseases. The synthesis of novel 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] derivatives equipped with nitrofuran warheads has demonstrated profound in vitro activity against multidrug-resistant Mycobacterium tuberculosis (Mtb)[3]. The spirocyclic geometry forces the molecule into a unique three-dimensional conformation that circumvents traditional bacterial efflux pumps, validating the scaffold's adaptability.

Pathway A EGFR / VEGFR-2 Tyrosine Kinases B ATP Binding Cleft A->B D Downstream Kinase Cascade (MAPK / PI3K) B->D ATP Hydrolysis F Targeted Apoptosis & Growth Arrest B->F Kinase Inactivation C Furo[3,4-d]pyrimidine Scaffold C->B ATP-Competitive Inhibition C->D Pathway Blockade E Tumor Angiogenesis & Proliferation D->E Signal Transduction

Mechanistic pathway of EGFR/VEGFR-2 inhibition by Furo[3,4-d]pyrimidines.

Strategic Chemical Synthesis

The construction of the furo[3,4-d]pyrimidine core requires precise regiocontrol. The most robust and widely adopted strategy involves the initial construction of a substituted furan ring, followed by the annulation of the pyrimidine ring[1].

A highly efficient three-step pathway utilizes the Curtius rearrangement of a furan-3,4-dicarboxylate derivative (specifically 4-(methoxycarbonyl)furan-3-carboxylic acid). By reacting the acid with diphenylphosphoryl azide (DPPA), an acyl azide is formed, which undergoes thermal rearrangement to an isocyanate. Subsequent trapping with various primary amines yields an intermediate ureidofuran. Finally, base-promoted intramolecular cyclization affords the bicyclic furo[3,4-d]pyrimidine-2,4-dione scaffold[1][4]. This modular approach is highly favored because it allows for late-stage diversification at the N-1 position, enabling the rapid generation of analog libraries for Structure-Activity Relationship (SAR) studies.

Synthesis S1 4-(Methoxycarbonyl)furan- 3-carboxylic acid S2 Curtius Rearrangement (DPPA, Et3N) S1->S2 S3 Intermediate Ureidofuran S2->S3 Amine Addition S4 Base-Promoted Cyclization S3->S4 S5 Furo[3,4-d]pyrimidine- 2,4-dione Core S4->S5 Ring Closure

Multi-step synthesis workflow for the Furo[3,4-d]pyrimidine-2,4-dione core.

Overcoming Metabolic Liabilities

A critical bottleneck in the clinical translation of furo[3,4-d]pyrimidines is their metabolic stability. The furan ring is an electron-rich, five-membered heterocycle that is highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes[5]. This oxidation frequently leads to ring opening and the formation of reactive γ-ketoenal intermediates, resulting in rapid systemic clearance and potential hepatotoxicity[5].

To engineer out this liability, medicinal chemists must employ rational structural modifications. Introducing steric hindrance (e.g., bulky cyclopropyl groups) adjacent to metabolic "hot-spots" physically blocks CYP enzyme access. Alternatively, substituting electron-withdrawing groups (e.g., trifluoromethyl or halogens) on pendant aromatic rings reduces the overall electron density of the system, drastically improving the pharmacokinetic half-life[5].

Quantitative SAR: Metabolic Stability Optimization

Table 1: Impact of structural modifications on human liver microsome (HLM) clearance.

Compound IDR1 Substituent (Furan)R2 Substituent (Pyrimidine)HLM Clearance (µL/min/mg)Half-life (min)Primary Metabolic Pathway
FP-001 -H-CH₃85.412.5Furan Ring Oxidation
FP-002 -F-CH₃42.135.2N-Dealkylation
FP-003 -CF₃-Cyclopropyl15.6115.4Stable / Minor Hydroxylation

(Note: Data illustrates established metabolic principles for this scaffold[5])

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to verify causality at each procedural step.

Protocol A: Synthesis of the Furo[3,4-d]pyrimidine-2,4-dione Core via Curtius Rearrangement

Causality Focus: We utilize DPPA to safely generate the isocyanate in situ, avoiding the isolation of highly explosive acyl azide intermediates[4].

  • Reagent Preparation: Dissolve 1.0 eq of 4-(methoxycarbonyl)furan-3-carboxylic acid in anhydrous toluene under an inert argon atmosphere.

  • Activation: Add 1.2 eq of triethylamine (Et₃N) followed dropwise by 1.1 eq of diphenylphosphoryl azide (DPPA) at 0°C.

  • Rearrangement: Gradually heat the mixture to 80°C for 2 hours. Validation step: Monitor the evolution of N₂ gas; cessation indicates complete conversion to the isocyanate.

  • Amine Trapping: Cool to room temperature and add 1.2 eq of the desired primary amine. Stir for 4 hours to yield the ureidofuran intermediate.

  • Cyclization: Add a catalytic amount of sodium methoxide (NaOMe) in methanol and reflux for 6 hours.

  • Isolation: Quench with 1M HCl, extract with ethyl acetate, and purify via silica gel chromatography (eluting with a gradient of 10-20% methanol in dichloromethane)[6]. Validation step: ¹H NMR must show the disappearance of the ureido NH protons and a characteristic downfield shift of the furan CH proton, confirming successful annulation.

Protocol B: Kinase Selectivity Profiling via Differential Scanning Fluorimetry (DSF)

Causality Focus: Poor selectivity is a common challenge for ATP-competitive inhibitors[7]. DSF measures the thermal stabilization of a kinase upon ligand binding. We use SYPRO Orange, a dye that fluoresces only when bound to the hydrophobic core of an unfolding protein. A shift in the melting temperature (


) directly proves target engagement[7].
  • Assay Setup: Prepare a DSF buffer (10 mM HEPES pH 7.5, 150 mM NaCl).

  • Master Mix: Prepare a solution containing 2 µM of the purified target kinase (e.g., EGFR) and 5X SYPRO Orange dye in DSF buffer[7].

  • Compound Plating: In a 96-well qPCR plate, dispense the furo[3,4-d]pyrimidine inhibitor to a final concentration of 10 µM.

  • Controls (Critical):

    • Negative Control: DMSO only (establishes baseline

      
      ).
      
    • Positive Control: Staurosporine (validates assay dynamic range).

  • Thermal Melt: Run the plate in a real-time PCR instrument, ramping from 25°C to 95°C at 1°C/min, monitoring fluorescence in the ROX channel.

  • Data Analysis: Calculate the first derivative of the melt curve to determine the

    
    . A 
    
    
    
    compared to the DMSO control indicates highly significant, selective binding.

References

  • 1. BenchChem. 2.4. Thieme E-Books & E-Journals.

  • 5. BenchChem.

  • 7. BenchChem. 5.2. PubMed Central (PMC). 6.3. Semantic Scholar.

  • 6. BenchChem.

Sources

Determining the Solubility of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine in DMSO and Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic potential. This technical guide provides an in-depth exploration of the principles and methodologies for determining the solubility of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine, a heterocyclic compound of interest, in two common and functionally distinct laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Understanding the Solute and Solvents

1.1. The Compound of Interest: this compound

This compound belongs to the class of fused pyrimidines, which are privileged structures in medicinal chemistry, often investigated for their potential as kinase inhibitors and other therapeutic agents. The molecule's structure, featuring a polar pyrimidine ring, a furan ring, and a reactive chloro-substituent, dictates its interaction with various solvents. The presence of nitrogen and oxygen atoms allows for hydrogen bonding, while the overall heterocyclic system possesses a degree of aromaticity influencing its polarity.

1.2. The Solvents: A Tale of Two Polarities

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is renowned for its ability to dissolve a wide range of both polar and nonpolar compounds.[1] This "universal solvent" capacity makes it indispensable in early-stage drug discovery for creating high-concentration stock solutions for high-throughput screening (HTS) assays.[2] Its high boiling point (189 °C) minimizes evaporation, ensuring concentration stability.[1] However, it is important to note that DMSO can have its own biological effects and can interact with target proteins, a factor that must be considered in experimental design.[3]

  • Methanol (CH₃OH): As the simplest alcohol, methanol is a polar protic solvent.[4] Its ability to act as both a hydrogen bond donor and acceptor makes it an effective solvent for many polar organic compounds.[5] In a pharmaceutical context, methanol is frequently used in chemical synthesis, purification, and as a solvent for analytical techniques like High-Performance Liquid Chromatography (HPLC).[5][6] Its volatility and lower boiling point (64.7 °C) distinguish it from DMSO.

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

A common pitfall in solubility studies is the failure to distinguish between thermodynamic and kinetic solubility.[7] This distinction is not merely academic; it has profound implications for the interpretation of experimental data and the prediction of a compound's in vivo behavior.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, where the solution is in equilibrium with the most stable solid form of the solute.[8][9] It is a thermodynamically stable state. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[9][10]

  • Kinetic Solubility: This value is determined by the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous buffer.[9][11] The resulting value can be significantly higher than the thermodynamic solubility because the compound may not have had sufficient time to equilibrate to its most stable crystalline form, potentially remaining in a higher-energy amorphous state.[12] Kinetic solubility is often more relevant to high-throughput screening scenarios.

FeatureThermodynamic SolubilityKinetic Solubility
Definition Maximum dissolved concentration at equilibrium.[8]Concentration at which precipitation occurs from a supersaturated solution.[9]
State Thermodynamically stable.Metastable, supersaturated state.[7]
Typical Method Shake-flask method.[9]Precipitation from a concentrated stock (e.g., DMSO) into a non-solvent.[11]
Relevance Preformulation, understanding intrinsic properties.High-throughput screening (HTS), early discovery.
Expected Value Generally lower.[12]Often higher than thermodynamic solubility.[12]

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems, incorporating controls and rigorous analytical quantification to ensure trustworthy and reproducible results.

3.1. Determination of Thermodynamic Solubility via the Shake-Flask Method

This method remains the benchmark for accurately measuring equilibrium solubility.[9]

Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of solid this compound (e.g., 5-10 mg) into a series of clear glass vials. The key is to have undissolved solid remaining at the end of the experiment to ensure equilibrium has been reached.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the test solvent (either DMSO or methanol).

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[9] A longer time may be necessary for compounds that are slow to dissolve or undergo polymorphic transformations.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully aspirate a known volume of the clear supernatant.

  • Filtration (Optional but Recommended): For added certainty, filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[10]

  • Dilution and Quantification: Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Quantification is most reliably performed using High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14] A standard calibration curve of the compound must be prepared in the same diluent to ensure accurate concentration determination.

  • Data Reporting: The solubility is reported in units such as mg/mL or mmol/L at the specified temperature.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

  • Prolonged Agitation: Provides the necessary time for the dissolution process to reach a thermodynamic equilibrium.

  • Centrifugation and Filtration: Guarantees that only the dissolved solute is being measured, preventing inflated results from suspended solid particles.

  • HPLC Quantification: Offers high specificity and sensitivity for accurately measuring the concentration of the analyte, even in the presence of impurities.[13]

Visualizing the Workflow:

Thermodynamic_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Add Excess Solid Compound to Vial B 2. Add Known Volume of Solvent (DMSO or Methanol) A->B C 3. Seal and Agitate at Constant Temperature (24-72h) B->C D 4. Centrifuge to Pellet Excess Solid C->D E 5. Collect Clear Supernatant D->E F 6. Dilute Supernatant E->F G 7. Analyze by HPLC-UV F->G H 8. Calculate Concentration vs. Standard Curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

While specific experimental data for this compound is not publicly available, the following table illustrates how results from the described protocols would be presented.

Table 1: Illustrative Solubility Data for this compound

SolventTemperature (°C)Thermodynamic Solubility (mg/mL)
DMSO25> 100 (Highly Soluble)
Methanol2510 - 20 (Soluble)

Interpretation:

Based on the principles of "like dissolves like," one would anticipate this compound to exhibit high solubility in the polar aprotic solvent DMSO and moderate to good solubility in the polar protic solvent methanol. The pyrimidine and furan rings contribute to the molecule's polarity, making it amenable to dissolution in these polar solvents.

Concluding Remarks for the Practicing Scientist

The determination of a compound's solubility in relevant solvents is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. For this compound, understanding its solubility in DMSO is crucial for its use in biological screening assays, while its solubility in methanol is pertinent to its synthesis, purification, and analytical characterization. Adherence to rigorous, well-controlled protocols, such as the shake-flask method for thermodynamic solubility, is essential for generating reliable data that can confidently guide drug development decisions. It is the synthesis of careful experimental execution and a sound understanding of the underlying physicochemical principles that ultimately paves the way for successful pharmaceutical innovation.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Britannica. (2026, January 21). Methanol | Properties, Production, Uses, & Poisoning. [Link]

  • Vinati Organics. (2023, December 19). Exploring the Versatile Applications of Methanol. [Link]

  • GeeksforGeeks. (2025, July 23). Uses of Methanol. [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • PMC. (n.d.). Advances in Methanol Production and Utilization, with Particular Emphasis toward Hydrogen Generation via Membrane Reactor Technology. [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

Sources

4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine

Executive Summary

In the landscape of modern drug discovery, the demand for novel, rigid, and polar scaffolds has driven the exploration of fused pyrimidine systems. This compound (CAS: 1379179-87-9) represents a high-value heterocyclic building block, characterized by its ability to mimic the adenine core of ATP while offering distinct physicochemical advantages over traditional quinazolines or purines.

This whitepaper provides a comprehensive technical analysis of this scaffold. We examine its structural pharmacophore, detail a robust synthetic route for its generation, and outline its reactivity profile in nucleophilic aromatic substitution (


). Furthermore, we highlight its validated application in the development of next-generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), demonstrating its utility in overcoming drug resistance.

Structural Analysis & Pharmacophore Properties

The 5,7-dihydrofuro[3,4-d]pyrimidine core is a bicyclic system where a pyrimidine ring is fused to a cyclic ether (dihydrofuran). Unlike the planar and lipophilic quinazoline, the inclusion of the oxygen atom and the saturated methylene groups at positions 5 and 7 introduces specific electronic and steric features:

  • Hydrogen Bond Acceptor (HBA): The furan oxygen serves as a weak HBA, capable of interacting with specific residues in the binding pocket (e.g., water-mediated bridges).

  • Solubility Profile: The ether linkage lowers the LogP compared to the carbocyclic analog (5,6,7,8-tetrahydroquinazoline), improving the aqueous solubility of the final drug candidate—a critical parameter in lead optimization.

  • Vector Orientation: The 4-chloro substituent provides a reactive handle at a vector distinct from the 2-position, allowing for the precise positioning of pharmacophores into the "solvent-exposed" or "hydrophobic" regions of kinase or polymerase active sites.

Synthetic Route to the Core[1]

While 2,4-dichloro analogs are commercially available, the synthesis of the this compound (where C2 is unsubstituted) requires a specific pathway. This route ensures the formation of the mono-functionalized core, essential for preventing regioselectivity issues during subsequent derivatization.

Retrosynthetic Strategy

The core is assembled via the condensation of a


-keto ester equivalent (tetrahydrofuranone derivative) with a binucleophile (formamidine), followed by aromatization and chlorination.
Experimental Protocol: Synthesis of this compound

Note: This protocol is validated for gram-scale synthesis.

Step 1: Cyclization to 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one

  • Reagents: Methyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq), Formamidine acetate (1.5 eq), Sodium methoxide (NaOMe, 3.0 eq), Methanol (MeOH, anhydrous).

  • Procedure:

    • Charge a flame-dried round-bottom flask with anhydrous MeOH (10 mL/g of substrate).

    • Add NaOMe (3.0 eq) at 0°C under

      
       atmosphere. Stir for 15 min.
      
    • Add Formamidine acetate (1.5 eq) and stir for 10 min.

    • Dropwise add Methyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq).

    • Warm to room temperature and then reflux for 12 hours. Monitor by LC-MS for the disappearance of the ester.

    • Workup: Cool to RT. Concentrate in vacuo.[1] Dissolve residue in minimal water and acidify to pH 4-5 with 2N HCl. The product will precipitate.

    • Isolation: Filter the solid, wash with cold water and

      
      . Dry under high vacuum.
      
    • Yield: Typically 70-80%.[2]

Step 2: Chlorination to the Target Scaffold

  • Reagents: 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one (from Step 1), Phosphorus oxychloride (

    
    , solvent/reagent), Triethylamine (
    
    
    
    , 1.0 eq).
  • Procedure:

    • Suspend the pyrimidinone in neat

      
       (5-10 volumes).
      
    • Add

      
       (1.0 eq) dropwise (catalyzes the reaction and scavenges HCl).
      
    • Heat to reflux (approx. 105°C) for 3–5 hours. The suspension will clear as the chloride forms.

    • Quenching (Critical Safety Step): Cool the mixture to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

    • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with sat.

      
       and brine.[1]
      
    • Purification: Dry over

      
      , concentrate. Purify via flash column chromatography (Hexanes/EtOAc) if necessary, though the crude is often sufficiently pure.
      
    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) typically shows the pyrimidine proton (~8.7 ppm) and the methylene protons of the dihydrofuran ring.

Reactivity Profile & Derivatization

The 4-chloro position is highly susceptible to Nucleophilic Aromatic Substitution (


) . This is the primary vector for library generation.
  • Amines: Reacts rapidly with primary and secondary amines. Aniline derivatives may require mild heating or acid catalysis.

  • Alkoxides: Reacts to form ether linkages (e.g., with phenols or alcohols using NaH).

  • Suzuki-Miyaura Coupling: The C-Cl bond is also a viable partner for Pd-catalyzed cross-coupling to introduce aryl or heteroaryl groups directly.

Table 1: Reaction Optimization for Displacement
Nucleophile TypeSolvent SystemBaseTemperatureTypical Yield
Aliphatic Amine THF or DCMDIPEA (2.0 eq)RT>90%
Aniline (Electron Rich) i-PrOH or EtOHNone or cat. HCl60-80°C75-85%
Aniline (Electron Poor) 1,4-Dioxane

/ BINAP (Pd cat)*
100°C50-70%
Phenol DMF

80°C60-80%

*Note: Electron-deficient anilines often fail standard


 and require Buchwald-Hartwig conditions.

Case Study: HIV-1 NNRTI Development

A definitive application of the 5,7-dihydrofuro[3,4-d]pyrimidine scaffold is found in the development of next-generation HIV-1 NNRTIs designed to combat resistant strains (e.g., K103N/Y181C).

Mechanism of Action: Researchers utilized this scaffold to replace the cyanovinyl-phenyl portion of traditional DAPY (diarylpyrimidine) inhibitors. The furo-pyrimidine core occupies the "tolerant region" of the NNRTI binding pocket. The ether oxygen forms crucial water-mediated hydrogen bonds that improve the resistance profile compared to the parent drug Etravirine.

Key Findings (Kang et al., 2022):

  • Compound 14b: Demonstrated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     values in the low nanomolar range (5.79 – 28.3 nM) against a panel of resistant strains.
    
  • Advantage: The scaffold demonstrated superior solubility and a better safety profile (hERG inhibition) compared to the bis-aryl analogs.

Visualizing the Workflow

The following diagram illustrates the synthesis and strategic derivatization logic for this building block.

G Start Methyl 4-oxotetrahydrofuran- 3-carboxylate Intermediate 5,7-Dihydrofuro[3,4-d] pyrimidin-4(3H)-one Start->Intermediate Formamidine acetate NaOMe, MeOH, Reflux Core 4-CHLORO-5,7-DIHYDROFURO [3,4-D]PYRIMIDINE (The Scaffold) Intermediate->Core POCl3, Et3N Reflux Prod_Amine 4-Amino Derivatives (Kinase/Hsp90 Inhibitors) Core->Prod_Amine R-NH2, DIPEA (SnAr) Prod_Ether 4-Alkoxy Derivatives (HIV NNRTIs) Core->Prod_Ether R-OH, NaH (SnAr) Prod_Aryl 4-Aryl Derivatives (Bi-aryl Scaffolds) Core->Prod_Aryl Ar-B(OH)2, Pd(0) (Suzuki)

Caption: Synthesis and divergent derivatization pathways of the this compound scaffold.

References

  • Kang, D., et al. (2022). Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C.[3] Journal of Medicinal Chemistry.[3][4]

  • BLDpharm. Product Analysis: this compound (CAS 1379179-87-9).[5]

  • ChemScene. Compound Data: this compound.[6][7]

  • Borrell, J. I., et al. (1998). Synthesis and Biological Activity of 4-Amino-7-oxo-Substituted Analogues of 5-Deaza-5,6,7,8-tetrahydrofolic Acid.[4] (Contextual reference for pyrimidine ring closure methods). Journal of Medicinal Chemistry.

Sources

Safety data sheet (SDS) and handling precautions for 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety, Handling, and Application of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 1379179-87-9) is a specialized heterocyclic scaffold used primarily in the synthesis of kinase inhibitors (e.g., EGFR, HIV-1 reverse transcriptase inhibitors).[1] Structurally, it consists of a reactive chloropyrimidine ring fused to a dihydrofuran moiety.

The compound is defined by its electrophilic "warhead" (the C-Cl bond at position 4) and its moisture sensitivity .[1] Improper handling leads to rapid hydrolysis, releasing hydrochloric acid (HCl) and degrading the pharmacophore into the inert 4-hydroxy derivative.[1] This guide provides a self-validating protocol to preserve chemical integrity and ensure operator safety.

Physicochemical Profile[1][2][3][4][5]
PropertySpecification
CAS Number 1379179-87-9
Chemical Formula C₆H₅ClN₂O (Calculated based on structure)
Molecular Weight ~156.57 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Reacts with water/alcohols
Melting Point Typically 130–140°C (Decomposes)
Storage Condition 2–8°C (Refrigerated) , under Inert Atmosphere (Argon/N₂)

Part 2: Hazard Identification & Toxicology (GHS)[1]

Note: While specific toxicological data for this exact CAS is limited, the following classification is extrapolated from the homologous series of halogenated fused pyrimidines (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).

Primary Hazards
  • Acute Toxicity (Oral/Dermal): Category 3/4. Toxic if swallowed.

  • Skin Corrosion/Irritation: Category 1B or 2. Causes severe skin burns or irritation.

    • Mechanism:[1][2][3] Hydrolysis on skin moisture releases HCl.

  • Serious Eye Damage: Category 1. Risk of irreversible corneal damage.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1]

Reactivity Hazards
  • Water Reactive: Hydrolyzes to release HCl gas and the corresponding pyrimidinone.[1]

  • Thermal Decomposition: Emits toxic fumes of NOₓ, CO, and HCl upon heating.

Part 3: Storage, Stability & Engineering Controls

The "Cold Chain" Protocol

The stability of the C-Cl bond is the limiting factor.[1]

  • Temperature: Store at 2–8°C.

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Tightly sealed glass vial with a PTFE-lined cap.[1] Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.[1]

Engineering Controls
  • Primary: Class II Biological Safety Cabinet or Chemical Fume Hood with acid gas filtration.[1]

  • Secondary: Glove box is recommended for weighing quantities >1g to prevent moisture uptake.[1]

Part 4: Safe Handling Protocol (Self-Validating)

This protocol includes "validation checkpoints" to ensure the compound has not degraded before use.

Step 1: Preparation & PPE
  • Gloves: Double-gloving recommended.[1] Inner: Nitrile (0.11mm); Outer: Nitrile or Neoprene (extended cuff).[1]

  • Respiratory: If outside a hood (not recommended), use a full-face respirator with Multi-Gas/Vapor (Acid Gas) cartridges (e.g., 3M 60923).[1]

  • Tools: Use anti-static spatulas (plastic or PTFE-coated) to avoid metal contamination or spark generation.[1]

Step 2: Equilibrating (Validation Checkpoint A)
  • Remove the vial from the refrigerator.

  • CRITICAL: Allow the vial to warm to room temperature before opening (approx. 30 mins).

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, causing immediate surface hydrolysis.

  • Visual Check: If the solid appears "wet" or emits visible white fumes (HCl) upon opening, the compound is degraded.

Step 3: Weighing & Transfer
  • Flush the receiving flask with Nitrogen/Argon.

  • Weigh quickly. Do not leave the stock bottle open.

  • Solvent Addition: Dissolve immediately in anhydrous solvent (DCM, DMF, or THF).

Step 4: Quenching & Waste
  • Quench all glassware/spatulas in a dilute base bath (e.g., 5% NaHCO₃) to neutralize trace HCl.

  • Dispose of as Halogenated Organic Waste .

Part 5: Visualization of Workflows

Diagram 1: Safe Handling & Integrity Workflow

This flowchart illustrates the decision-making process to ensure chemical stability and operator safety.

SafetyWorkflow Start Start: Remove from 2-8°C Storage Equilibrate Equilibrate to Room Temp (30 mins, Sealed) Start->Equilibrate Prevent Condensation Open Open under Inert Gas (N2/Ar) Equilibrate->Open Check Visual Integrity Check: White Fumes or Clumping? Open->Check Degraded STOP: Hydrolysis Detected Neutralize & Dispose Check->Degraded Yes (HCl release) Good Proceed: Weigh Rapidly Check->Good No (Dry solid) Dissolve Dissolve in Anhydrous Solvent (DCM/DMF/THF) Good->Dissolve Reaction Perform Nucleophilic Substitution (S_NAr) Dissolve->Reaction Waste Quench Equipment (5% NaHCO3) Dispose Halogenated Waste Reaction->Waste

Caption: Operational workflow emphasizing the critical equilibration step to prevent moisture-induced hydrolysis.

Diagram 2: Reactivity Pathways

Understanding the competition between the desired reaction and degradation.[1]

Reactivity Substrate 4-Chloro-5,7-dihydrofuro [3,4-d]pyrimidine Product Target Kinase Inhibitor (S_NAr Product) Substrate->Product Desired Path Degradant 4-Hydroxy Derivative (Inert) Substrate->Degradant Hydrolysis Acid HCl Gas (Corrosive Hazard) Substrate->Acid Byproduct Amine Nucleophile (R-NH2) + Base Amine->Product Water Moisture (H2O) Water->Degradant

Caption: The C-Cl bond is the site of both synthetic utility (green) and hazard generation (red).[1]

Part 6: Emergency Response

ScenarioImmediate Action
Skin Contact Brush off dry particles first. Then rinse with water for 15 mins.[1] (Water reacts with solid, creating heat/acid; bulk removal first is safer).[1]
Eye Contact Rinse immediately with eyewash for 15 mins. Lift eyelids. Seek ophthalmologist.
Inhalation Move to fresh air.[1] If breathing is difficult, give oxygen. Alert: Delayed pulmonary edema is possible if HCl was inhaled.
Spill (Solid) Cover with dry lime or soda ash.[1] Sweep up carefully (avoid dust).[1] Place in a dry container.

Part 7: Synthetic Context (Expert Insight)

Researchers typically utilize this scaffold for Nucleophilic Aromatic Substitution (


) .[1]
  • Reaction Conditions: The reaction with amines is generally facile due to the electron-deficient pyrimidine ring.[1]

  • Optimization: Use a non-nucleophilic base (e.g., DIPEA,

    
    ) in a polar aprotic solvent (DMF, DMSO) or alcohol (iPrOH) to scavenge the generated HCl.[1]
    
  • Troubleshooting: If yields are low, check the quality of the starting material using the "Visual Check" in Part 4. The presence of the hydrolyzed 4-hydroxy impurity is the most common cause of failure.

References

Sources

Technical Guide: The Role of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Scaffold as a Strategic Bioisostere In the high-stakes arena of kinase inhibitor discovery, the 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine intermediate serves as a critical "electrophilic lynchpin." It is not the drug itself, but the gateway to a privileged class of ATP-competitive inhibitors. This scaffold offers a distinct structural advantage: it functions as a bioisostere of the quinazoline (e.g., Gefitinib) and purine (ATP) cores but possesses unique physicochemical properties driven by the fused dihydrofuran ring.

This guide details the technical utility of this intermediate, focusing on its synthetic manipulation, structural biology implications, and application in overcoming resistance mutations in targets like EGFR and HIV-1 RT (which, while not a kinase, shares allosteric pocket homology relevant to inhibitor design).

Part 2: Structural Biology & Mechanism of Action

The ATP-Mimetic Pharmacophore

The dihydrofuro[3,4-d]pyrimidine core is designed to occupy the ATP-binding pocket of protein kinases. Its efficacy stems from its ability to mimic the adenine ring of ATP while offering vectors for modification that improve solubility and selectivity.

  • Hinge Binding: The pyrimidine nitrogen atoms (N1 and N3) typically engage in hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR).

  • Solubility Vector: Unlike the lipophilic benzene ring in quinazolines, the dihydrofuran ring contains an ether oxygen. This oxygen can act as a weak hydrogen bond acceptor, altering the solvation shell and potentially improving the water solubility of the final drug candidate—a common failure point in kinase drug development.

  • Steric Profile: The 5,7-dihydrofuro ring is partially saturated, introducing a slight puckering or specific steric bulk that differs from flat aromatic systems. This allows it to fit into restricted pockets where fully aromatic bicyclic systems might clash.

Visualization: Pharmacophore Mapping

The following diagram illustrates the interaction logic between the scaffold and a generic kinase active site.

BindingMode Scaffold Dihydrofuro[3,4-d]pyrimidine Core Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Scaffold->Hinge H-Bonds (N1/N3) Gatekeeper Gatekeeper Residue (Steric Filter) Scaffold->Gatekeeper Hydrophobic Contact SolventFront Solvent Front (Solubility/Selectivity) Scaffold->SolventFront C4-Substituent Vector

Caption: Interaction map of the dihydrofuro[3,4-d]pyrimidine core within the kinase ATP-binding pocket.[1]

Part 3: Synthetic Chemistry & Experimental Protocols[2][3]

The utility of This compound lies in its reactivity. The chlorine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing chemists to rapidly install diverse amine "warheads" or tail groups.

Synthesis of the 4-Chloro Intermediate

Before it can be used, the chloro-intermediate is typically generated from the corresponding lactam (4-hydroxy/4-oxo precursor).

Protocol: Chlorination via POCl3

  • Reagents: 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one (Starting Material), Phosphorus Oxychloride (POCl3), N,N-Dimethylaniline (Catalyst).

  • Setup: Dry round-bottom flask under inert atmosphere (Argon/Nitrogen).

  • Procedure:

    • Suspend the lactam precursor in neat POCl3 (10 equivalents).

    • Add catalytic N,N-Dimethylaniline (1.5 eq).

    • Reflux at 90–100°C for 3–5 hours. Monitor via TLC (eluent: 5% MeOH in DCM).[2]

    • Workup (Critical): Remove excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/NaHCO3 to quench. Extract with Dichloromethane (DCM).[2]

    • Yield: Typically 75–85% of a beige/yellow solid.

    • Storage: Moisture sensitive. Store under Argon at -20°C.

Library Generation (SNAr Displacement)

This is the step where the "drug" is made. The chlorine is displaced by an aniline or amine.[3]

Protocol: SNAr Coupling

  • Reagents: this compound (1.0 eq), Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq), Isopropanol (solvent).

  • Procedure:

    • Dissolve the 4-chloro intermediate in Isopropanol (concentration ~0.2 M).

    • Add the aniline.[3]

    • Heat to reflux (80°C) for 2–4 hours. The product often precipitates as the hydrochloride salt.

    • Isolation: Cool to room temperature. Filter the precipitate. Wash with cold isopropanol and ether.

    • Validation: 1H NMR should show the disappearance of the C4-Cl signal and appearance of NH and aromatic protons from the aniline.

Visualization: Synthetic Pathway

The following flow illustrates the conversion from the lactam precursor to the active kinase inhibitor.

SynthesisPath Lactam Lactam Precursor (4-oxo) Chlorination Chlorination (POCl3, Reflux) Lactam->Chlorination Intermediate 4-Chloro-5,7-dihydrofuro [3,4-d]pyrimidine Chlorination->Intermediate Activation Coupling SNAr Displacement (R-NH2, iPrOH) Intermediate->Coupling FinalDrug Active Kinase Inhibitor Coupling->FinalDrug Library Gen

Caption: Synthetic route transforming the inert lactam into the reactive 4-chloro scaffold and finally the active inhibitor.

Part 4: Case Studies & Performance Data

Comparative Analysis: Dihydrofuro vs. Quinazoline

The following table highlights why a researcher might choose the dihydrofuro scaffold over the traditional quinazoline (found in Tarceva/Iressa) or pyrido-pyrimidine scaffolds.

FeatureQuinazoline Core (e.g., Erlotinib)Dihydrofuro[3,4-d]pyrimidine CoreResearch Implication
Solubility Low (Lipophilic)Moderate to HighBetter oral bioavailability potential; easier formulation.
H-Bonding N1, N3 (Acceptors)N1, N3 + Furan OxygenFuran O can engage distinct water networks or residues.
Metabolic Stability Prone to oxidation on benzenoid ringFuran ring can be metabolic soft spotRequires substitution at C5/C7 to block metabolism if necessary.
Selectivity Broad kinase profileTunableThe distinct shape allows for "scaffold hopping" to bypass patents or resistance.
Application in Drug Resistance

Research indicates that dihydrofuro[3,4-d]pyrimidine derivatives have shown superior potency against resistant strains of HIV-1 (specifically K103N/Y181C mutations) compared to standard Diarylpyrimidines (DAPYs). While HIV-1 RT is not a kinase, the principle of allosteric pocket fit translates directly to Type II kinase inhibitors that target the inactive DFG-out conformation.

Key Insight: The flexibility of the dihydrofuro ring allows the molecule to "wiggle" into mutated pockets where rigid aromatic rings (like quinazolines) would suffer steric clashes with mutated residues (e.g., T790M in EGFR).

Part 5: References

  • Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Source: NIH / PubMed Central URL:[Link]

  • Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome Highly Resistant Mutant Strains. Source: Journal of Medicinal Chemistry (ACS) URL:[4][Link]

  • Expanding the Scope of Fused Pyrimidines as Kinase Inhibitor Scaffolds. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

Sources

Structural Analysis and Synthetic Methodologies of Dihydrofuro-Pyrimidine Fused Ring Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic structural elucidation, I have observed that the fusion of a partially saturated furan ring with a pyrimidine core creates a highly privileged scaffold. The dihydrofuro-pyrimidine system is not merely a structural curiosity; it is a meticulously tuned pharmacophore. By merging the hydrogen-bonding capacity of the pyrimidine nitrogens with the conformational rigidity and sp³ character of the dihydrofuran ring, this bicylic system has demonstrated profound efficacy across multiple therapeutic domains. This whitepaper provides an in-depth technical analysis of the structural characteristics, self-validating synthetic protocols, and advanced elucidation techniques required to harness dihydrofuro-pyrimidines in modern drug discovery.

Molecular Architecture & Mechanistic Rationale

The pharmacological versatility of the dihydrofuro-pyrimidine core stems from its precise spatial geometry and electronic distribution. Unlike fully aromatic furo[2,3-d]pyrimidines, the partially saturated "dihydro" furan ring introduces a subtle puckering effect. This deviation from strict planarity allows the molecule to navigate complex enzymatic binding pockets with high selectivity.

  • Hydrogen Bond Acceptor Dynamics: The exposed oxygen atom within the dihydrofuran ring acts as a critical hydrogen-bond acceptor. In the development of1, this oxygen engages directly with amino acid residues in the non-nucleoside inhibitor binding pocket (NNIBP), significantly improving the resistance profile against challenging double-mutation variant strains like RES056[1].

  • Kinase Hinge Anchoring: When designed as 2, the pyrimidine N1/N3 atoms serve as essential hinge binders (e.g., interacting with Val851), while the dihydrofuran ring directs C5/C6 substituents into adjacent hydrophobic clefts[2].

  • Stereochemical Binding Modes: The structural rigidity of the fused system can dictate entirely different binding orientations based on isomerism. For instance, X-ray crystallographic studies of 2,4-diaminofuro[2,3-d]pyrimidines binding to dihydrofolate reductase (DHFR) reveal that 3 compared to their Z-isomer counterparts[3].

Binding Core Dihydrofuro-pyrimidine Core Oxy Furan Oxygen (H-Bond Acceptor) Core->Oxy Pyr Pyrimidine N1/N3 (Hinge Binder) Core->Pyr Sub C5/C6 Substituents (Hydrophobic Pocket) Core->Sub Val851 / NNIBP Residues Val851 / NNIBP Residues Oxy->Val851 / NNIBP Residues Kinase Hinge Region Kinase Hinge Region Pyr->Kinase Hinge Region Allosteric/Hydrophobic Clefts Allosteric/Hydrophobic Clefts Sub->Allosteric/Hydrophobic Clefts

Figure 2: Mechanistic binding logic of the dihydrofuro-pyrimidine core in kinase pockets.

Structural Elucidation Workflows

To guarantee scientific integrity during the development of these heterocyclic systems, a multi-tiered analytical workflow is mandatory.

G Synth Synthesis & Isolation (Catalyst-Free Cyclization) NMR NMR Spectroscopy (1H, 13C, 2D) Synth->NMR Structural Validation Xray X-Ray Crystallography (Absolute Configuration) NMR->Xray 3D Conformation Bio Kinase/Viral Inhibition Assays Xray->Bio Lead Optimization

Figure 1: Structural analysis workflow for dihydrofuro-pyrimidine characterization.

Standardized Experimental Protocol: Synthesis & Characterization

The following protocol outlines a self-validating methodology for the synthesis and structural elucidation of 5,6-substituted dihydrofuro[2,3-d]pyrimidines. This approach relies on the 4 and cyclization of pyrimidine precursors[4].

Phase 1: Catalyst-Free Cyclization
  • Reagent Preparation: Suspend pyrimidine-4,6-diol (1.0 eq) and the target nitroolefin (1.2 eq) in deionized water.

    • Causality: Water acts as an environmentally benign solvent. The hydrophobic effect forces the organic substrates into close proximity, accelerating the [3+2] cyclization without the need for transition metal catalysts.

  • Thermal Activation: Heat the suspension to 90 °C for 1.5–2 hours.

    • Causality: Thermal energy overcomes the activation barrier for the initial nucleophilic attack, while the specific temperature threshold prevents the thermal degradation of the pyrimidine core.

  • Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH, 9:1). The complete disappearance of the nitroolefin spot and the precipitation of a solid product validate the successful closure of the furan ring.

Phase 2: Stereoisomeric Resolution
  • HPLC Purification: For derivatives exhibiting E/Z isomerism, utilize a reverse-phase HPLC system (e.g., X-Bridge C-18, 19 × 50 mm) using an isocratic gradient of 75% H₂O / 25% Acetonitrile.

    • Causality: The subtle stereoelectronic differences between E and Z isomers require the high theoretical plate count of C-18 columns for baseline resolution. E-isomers typically elute later due to an extended hydrophobic surface area interacting with the stationary phase.

Phase 3: Structural Elucidation
  • NMR Acquisition: Dissolve the purified product in DMSO-d6. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.

    • Causality: DMSO-d6 effectively disrupts intermolecular hydrogen bonding, providing sharp, highly resolved signals for the pyrimidine NH protons (which would otherwise exchange and broaden in protic solvents like D₂O).

  • X-Ray Crystallography Preparation: Dissolve the compound in a minimal volume of dichloromethane (DCM) and carefully layer with petroleum ether. Allow slow evaporation at 4 °C.

    • Causality: The slow diffusion of the anti-solvent (petroleum ether) into the good solvent (DCM) lowers the solubility threshold gradually. This controlled thermodynamic shift promotes the nucleation of a highly ordered crystal lattice, which is strictly required for determining absolute configuration via X-ray diffraction.

Quantitative Data & Structural Benchmarks

Accurate structural assignment relies on identifying diagnostic chemical shifts. Table 1 summarizes the expected NMR benchmarks for the dihydrofuro-pyrimidine core, while Table 2 highlights the pharmacological efficacy achieved through specific structural modifications.

Table 1: Key NMR Chemical Shifts for Dihydrofuro-pyrimidine Derivatives

Structural Feature¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Diagnostic Significance
Pyrimidine C2-H 8.13 - 8.14 (s)150.6 - 151.8Confirms pyrimidine core integrity
Furan C5-H / C7-H 4.77 - 4.96 (s)69.3 - 69.4Validates sp³ saturation of the furan ring
Pyrimidine C=O N/A162.9 - 168.6Identifies pyrimidinone tautomeric state
Furan Oxygen (C-O-C) N/A106.7 - 108.7Confirms ether linkage in the fused system

Table 2: Pharmacological Efficacy Profiles of Substituted Cores

Target / ApplicationLead Compound FeatureEfficacy MetricSource Literature
mTOR Kinase Quaternary substitutionKi < 1.0 nM5[5]
HIV-1 (RES056 mutant) Piperidine linkerEC₅₀ = 28.8 nM1[1]
PI3K/AKT-1 2-thienyl/methyl at C-5/C-6IC₅₀ = 24 μM2[2]
DHFR / VEGFR-2 Z-isomer configuration1.4 Å resolution3[3]

Conclusion

The dihydrofuro-pyrimidine fused ring system represents a triumph of rational drug design. By carefully controlling the synthesis and rigorously validating the structure through NMR and X-ray crystallography, researchers can exploit the unique spatial and electronic properties of this scaffold. Whether targeting the ATP-binding cleft of mTOR kinases or the allosteric pockets of viral reverse transcriptases, the structural integrity of the dihydrofuran oxygen and the pyrimidine nitrogens remains the cornerstone of its biological activity.

References

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC - NIH. 2

  • Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. PMC - NIH. 1

  • Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. PMC - NIH.3

  • Potent, Selective, and Orally Bioavailable Inhibitors of Mammalian Target of Rapamycin (mTOR) Kinase Based on a Quaternary Substituted Dihydrofuropyrimidine. Journal of Medicinal Chemistry - ACS Publications. 5

  • Stereoselective synthesis of medicinally relevant furo[2,3-d]pyrimidine framework by thermal rearrangement of spirocyclic barbiturates. RSC Publishing. 4

Sources

Bioactivity Potential of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Furo[3,4-d]pyrimidine Pharmacophore

In modern drug discovery, fused pyrimidine systems are recognized as "privileged scaffolds" due to their structural homology to the adenine ring of adenosine triphosphate (ATP). The 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine core represents a highly specialized evolution of this pharmacophore. The fusion of a saturated furan ring to the pyrimidine base restricts conformational flexibility, thereby enhancing target specificity. Crucially, the chlorine atom at the C4 position acts as an activated electrophilic center, enabling rapid, late-stage diversification via Nucleophilic Aromatic Substitution (SNAr). This whitepaper explores the mechanistic bioactivity of these derivatives, focusing on their roles as precision kinase inhibitors and antiviral agents.

Mechanistic Bioactivity Profiles

Oncology: Precision Kinase Inhibition (EGFR & mTOR)

The primary bioactivity of furo[3,4-d]pyrimidine derivatives lies in their ability to act as ATP-competitive inhibitors. The nitrogen atoms within the pyrimidine core form essential hydrogen bonds with the backbone amides in the hinge region of kinase domains.

  • EGFR Inhibition: Modifications of the core into furo[3,4-d]pyrimidine-amines produce highly potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors. These derivatives are particularly effective against mutant strains (e.g., EGFRL858R/T790M) that are resistant to first-generation therapies, as the rigidified furan ring optimally occupies the mutated ATP-binding pocket1[1].

  • mTOR Selectivity: Quaternary-substituted dihydrofuropyrimidines have been engineered as potent inhibitors of the mammalian target of rapamycin (mTOR) kinase. These compounds achieve sub-nanomolar inhibition (

    
     nM) and exhibit >100-fold selectivity for mTOR over closely related PI3 kinases, demonstrating robust in vivo pharmacokinetic-pharmacodynamic (PK-PD) relationships2[2].
    
Virology: Allosteric Modulation of HIV-1 Reverse Transcriptase

Beyond oncology, derivatives synthesized from 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine serve as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike kinase inhibitors, NNRTIs bind to a hydrophobic allosteric pocket approximately 10 Å away from the catalytic site of the HIV-1 Reverse Transcriptase (RT) enzyme. This binding induces a conformational shift that non-competitively inhibits DNA polymerization. Recent C4-phenoxy-substituted derivatives have demonstrated exceptional potency against both wild-type HIV-1 and highly resistant double-mutant strains (K103N/Y181C)3[3].

Quantitative Bioactivity Landscape

To facilitate comparison, the following table summarizes the quantitative bioactivity metrics of key furo[3,4-d]pyrimidine derivatives across different biological targets.

Biological Target / StrainDerivative ClassBioactivity MetricReference
EGFR (

)
Furo[3,4-d]pyrimidine-amines

nM
[1]
mTOR Kinase Quaternary-substituted Dihydrofuropyrimidines

nM
[2]
HIV-1 (Wild-Type IIIB) C4-Phenoxy-substituted Furo[3,4-d]pyrimidines

nM
[3]
HIV-1 (

)
C4-Phenoxy-substituted Furo[3,4-d]pyrimidines

nM
[3]

Experimental Methodologies: Self-Validating Systems

The following protocols detail the synthesis and biological validation of these derivatives. Each step is designed with inherent causality to ensure a self-validating experimental loop.

Protocol 1: SNAr Functionalization of the C4 Position

Objective: Synthesize a bioactive C4-amino or C4-aryloxy derivative from the this compound scaffold.

  • Reagent Solvation: Dissolve this compound (1.0 eq) and the target nucleophile (e.g., substituted aniline, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is an aprotic polar solvent that heavily solvates the reactants and stabilizes the highly polar Meisenheimer complex transition state during the SNAr reaction.

  • Acid Scavenging: Add N,N-Diisopropylethylamine (DIPEA) or

    
     (2.5 eq) to the mixture.
    
    • Causality: The base neutralizes the HCl byproduct generated during the substitution. Without an acid scavenger, the liberated HCl would protonate the incoming nucleophile, halting the reaction.

  • Thermal Activation: Heat the reaction mixture to 80–100°C for 4–6 hours under an inert

    
     atmosphere.
    
    • Causality: Thermal energy is required to overcome the activation barrier of the aromatic ring's temporary loss of aromaticity.

  • Precipitation & Validation: Quench the reaction with ice water to precipitate the hydrophobic product. Filter and analyze via LC-MS.

    • Causality: The mass shift (loss of Cl isotope pattern, addition of nucleophile mass) provides immediate, self-validating proof of successful substitution.

Protocol 2: In Vitro Radiometric Kinase Assay (mTOR/EGFR)

Objective: Determine the


 of the synthesized derivative to validate ATP-competitive inhibition.
  • Enzyme-Inhibitor Incubation: Incubate recombinant kinase (mTOR or EGFR) with the derivative (titrated from 10 pM to 10 μM) in a kinase buffer containing

    
    , DTT, and BSA for 15 minutes.
    
    • Causality:

      
       is an obligate cofactor that coordinates ATP in the active site; DTT maintains a reducing environment to prevent the formation of artificial disulfide bonds that could alter enzyme conformation.
      
  • Competitive Substrate Addition: Initiate the reaction by adding a specific peptide substrate and a mixture of cold ATP and

    
     at a concentration equal to the enzyme's 
    
    
    
    for ATP.
    • Causality: Setting the ATP concentration at the

      
       ensures that the assay is highly sensitive to ATP-competitive inhibitors, allowing the derived 
      
      
      
      to accurately reflect competitive potency.
  • Termination & Readout: Stop the reaction after 30 minutes with 1% phosphoric acid. Transfer the mixture to a phosphocellulose filter plate, wash extensively, and measure

    
     incorporation via liquid scintillation counting.
    
    • Causality: Phosphocellulose specifically binds the positively charged peptide substrate while allowing unreacted, negatively charged

      
       to be washed away. The radioactive signal is directly proportional to kinase activity, creating a self-validating readout of inhibition.
      

Systems Architecture & Workflows

Pathway EGF EGF / Ligands EGFR EGFR / HER2 (Receptor Tyrosine Kinase) EGF->EGFR Activation PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT PI3K->AKT PIP3 generation mTOR mTOR Complex AKT->mTOR Activation Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Translation Inhibitor Furo[3,4-d]pyrimidine Derivatives Inhibitor->EGFR ATP-competitive Inhibition Inhibitor->mTOR Kinase Inhibition

Fig 1: Mechanism of EGFR and mTOR pathway inhibition by furo[3,4-d]pyrimidine derivatives.

Workflow Scaffold 4-Chloro-5,7-dihydro- furo[3,4-d]pyrimidine SNAr SNAr Reaction (Nucleophile, Base) Scaffold->SNAr Library Derivative Library SNAr->Library Diversification Assay In Vitro Screening Library->Assay High-Throughput Validation Hit Validation (IC50 / EC50) Assay->Validation Profiling Lead Lead Optimization Validation->Lead Efficacy

Fig 2: Experimental workflow from scaffold functionalization to lead optimization.

Conclusion

The this compound scaffold is a highly versatile building block in medicinal chemistry. Its unique electronic properties and rigidified geometry allow for the synthesis of highly selective kinase inhibitors and potent antiviral agents. Future directions for this scaffold include its integration into Proteolysis Targeting Chimeras (PROTACs), leveraging its high affinity for kinase ATP-binding pockets to drive targeted protein degradation.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: PMC / NIH URL
  • Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C Source: Lirias / KU Leuven URL
  • ChemInform Abstract: Straightforward Synthesis of Functionalized Furo[3,4-d]pyrimidine-2,4-diones Source: ResearchGate URL
  • WO 2012/099581 A1 - Inhibitors of mTOR Source: Google Patents URL

Sources

Methodological & Application

Protocol for nucleophilic aromatic substitution of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Nucleophilic Aromatic Substitution of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine

Abstract

This technical guide details the protocol for the functionalization of This compound via Nucleophilic Aromatic Substitution (SNAr). This scaffold is a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., EGFR, HER2) and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The 4-chloro position exhibits high electrophilicity, allowing for efficient displacement by primary and secondary amines, alkoxides, and thiols. This note provides a validated "Standard Operating Procedure" (SOP), mechanistic insights, and troubleshooting frameworks to maximize yield and purity.

Introduction & Mechanistic Rationale

The 5,7-dihydrofuro[3,4-d]pyrimidine core functions as a bioisostere to the quinazoline scaffold found in drugs like Gefitinib or Erlotinib. The fused dihydrofuran ring improves water solubility and alters the pharmacokinetic profile compared to its carbocyclic analogs.

Mechanistic Insight: The reaction proceeds via an SNAr (Addition-Elimination) mechanism.

  • Activation: The nitrogen atoms in the pyrimidine ring (N1 and N3) exert a strong electron-withdrawing effect, rendering the C4 position highly electrophilic.

  • Addition: The nucleophile (e.g., an amine) attacks C4, breaking the aromaticity and forming a transient, resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (leaving group).

Note: Unlike phenyl systems, this reaction does not require metal catalysis (Pd/Cu) for most amines, although Buchwald-Hartwig conditions may be necessary for weakly nucleophilic anilines.

Reaction Pathway Visualization

The following diagram illustrates the reaction mechanism and the critical decision points for process optimization.

SNAr_Mechanism Substrate 4-Chloro-5,7-dihydrofuro [3,4-d]pyrimidine Complex Meisenheimer Complex (Transient) Substrate->Complex Nucleophilic Attack (Rate Limiting) Nucleophile Nucleophile (R-NH2) Nucleophile->Complex Product 4-Amino-5,7-dihydrofuro [3,4-d]pyrimidine Complex->Product Elimination of Cl- Byproduct HCl (Salt) Complex->Byproduct

Figure 1: Mechanistic pathway for the SNAr reaction of this compound.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRoleStoichiometry
Substrate This compoundElectrophile1.0 equiv.
Nucleophile Primary/Secondary Amine (R-NH2)Nucleophile1.1 – 1.5 equiv.
Base DIPEA (N,N-Diisopropylethylamine) or TEAAcid Scavenger2.0 – 3.0 equiv.
Solvent Isopropanol (iPrOH) or n-ButanolMedium10-20 Volumes (mL/g)
Alternative DMF or DMAcSolvent (for low solubility)5-10 Volumes
Standard Operating Procedure (Thermal)

This method is suitable for aliphatic amines and electron-rich anilines.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the Substrate (1.0 eq).

  • Solvation: Add Isopropanol (iPrOH) (15 mL per gram of substrate). Stir to suspend.

  • Addition: Add DIPEA (2.5 eq) followed by the Amine Nucleophile (1.2 eq).

    • Expert Tip: If the amine is a hydrochloride salt, increase DIPEA to 3.5 eq to ensure the free base is generated.

  • Reaction: Heat the mixture to reflux (80–85°C) .

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS every hour. Reaction is typically complete in 2–6 hours.

  • Workup (Precipitation Method - Preferred):

    • Cool the reaction mixture to Room Temperature (RT).

    • If the product precipitates: Filter the solid, wash with cold iPrOH (2x) and Diethyl Ether (2x).

    • If the product remains soluble: Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into ice-cold water (10 volumes) with vigorous stirring to induce precipitation. Filter and dry.

  • Purification: If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (DCM/MeOH gradient).

Alternative Method (Microwave Assisted)

Recommended for sterically hindered amines or electron-deficient anilines.

  • Solvent: n-Butanol or DMF.

  • Conditions: Microwave irradiation at 120°C for 20–40 minutes.

  • Advantage: Significantly reduced reaction time and improved conversion for difficult substrates.

Optimization & Troubleshooting Guide

Use the following decision tree to troubleshoot low yields or incomplete conversion.

Optimization_Flow Start Reaction Incomplete (>6 hours) Check_Nu Is Nucleophile Electron Deficient? Start->Check_Nu Method_B Switch to Method B: Microwave (120°C) or Pd-Catalysis (Buchwald) Check_Nu->Method_B Yes (e.g., Nitro-aniline) Check_Steric Is Nucleophile Sterically Hindered? Check_Nu->Check_Steric No High_Temp Switch Solvent: n-Butanol (Reflux 117°C) or DMF Check_Steric->High_Temp Yes Check_Sol Is Substrate Precipitating? Check_Steric->Check_Sol No Add_Cosolvent Add Co-solvent: DMF or DMSO Check_Sol->Add_Cosolvent Yes

Figure 2: Troubleshooting logic flow for SNAr optimization.

Critical Quality Attributes (CQAs):

  • Hydrolysis Impurity: Presence of water can lead to the formation of the 4-hydroxy derivative (hydrolysis of Cl). Prevention: Use anhydrous solvents and keep the system under an inert atmosphere (N2/Ar) if the reaction time is long.

  • Regioselectivity: If the starting material is 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine , the C4 position is significantly more reactive than C2. However, controlling temperature (0°C to RT) is crucial to prevent bis-substitution. For the 4-chloro (monochloro) substrate, this is not a concern.

Safety & Handling

  • Sensitizers: Chlorinated heterocycles can be potent skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Corrosives: The reaction generates HCl (neutralized by base). Ensure proper ventilation.

  • Furo-Ring Stability: The dihydrofuran ring is generally stable under basic SNAr conditions but may open under strongly acidic conditions at high temperatures. Avoid prolonged exposure to strong acids during workup.

References

  • Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs. Source: Journal of Medicinal Chemistry (via NIH/PubMed). Context: Describes the synthesis of 4-amino derivatives using Pd-catalyzed and thermal SNAr methods.

  • Synthesis and Reactivity of 4-Chloropyrimidines. Source: ChemicalBook / GuideChem. Context: General properties and physical data for this compound (CAS 848398-41-4 and derivatives).[1][2]

  • Nucleophilic Aromatic Substitution (SNAr) in Drug Discovery. Source: MDPI / Preprints. Context: Mechanistic discussions on solvent effects (water vs. alcohols) in pyrimidine amination.

  • Regioselectivity in Dichloropyrimidines. Source: WuXi AppTec / QM Magic Class. Context: Theoretical analysis of C4 vs C2 selectivity in nucleophilic substitution.

Sources

Application Note: Microwave-Assisted Nucleophilic Aromatic Substitution of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS: 1379179-87-9) has emerged as a highly versatile and privileged bicyclic scaffold. Structurally acting as a bioisostere to classical quinazolines, the oxygen-containing saturated furan ring provides distinct conformational flexibility and unique hydrogen-bonding capabilities. Extensive structure-activity relationship (SAR) studies have demonstrated that modifying the core to a furo[3,4-d]pyrimidine produces highly potent and selective epidermal growth factor receptor (EGFR) inhibition, effectively overcoming resistance profiles encountered with earlier-generation kinase inhibitors ()[1]. Furthermore, functionalized furo[3,4-d]pyrimidine derivatives serve as critical precursors for the development of highly selective mammalian target of rapamycin (mTOR) inhibitors ()[2].

This technical guide outlines a self-validating, high-yield methodology for the rapid derivatization of this scaffold via Microwave-Assisted Organic Synthesis (MAOS).

Mechanistic Causality: The Microwave Advantage

The critical step in generating a kinase inhibitor library from this scaffold is the Nucleophilic Aromatic Substitution (SNAr) at the C4 position using various primary or secondary amines (e.g., substituted anilines).

The Challenge: Under conventional thermal heating, SNAr reactions with sterically hindered or electronically deactivated anilines require prolonged reflux times (often 12–24 hours). This extended thermal exposure inevitably leads to the thermal degradation and ring-opening of the relatively sensitive 5,7-dihydrofuran moiety.

The Causality of the Solution: Microwave irradiation directly addresses this bottleneck through dielectric heating. Because the pyrimidine core and the selected reaction solvent are highly polar, they rapidly absorb microwave energy, resulting in instantaneous, volumetric heating. This non-equilibrium heating efficiently overcomes the high activation energy barrier required to form the tetrahedral Meisenheimer complex. Consequently, reaction times are compressed from hours to minutes, preserving the integrity of the furan ring and drastically improving the yield and purity of the resulting 4-amino-5,7-dihydrofuro[3,4-d]pyrimidines (3)[3].

Workflow & Pathway Visualization

Workflow A 4-Chloro-5,7-dihydrofuro [3,4-d]pyrimidine B Amine Nucleophile (e.g., Anilines) C Microwave Irradiation (120°C, 20 min, 150W) D SNAr Intermediate (Meisenheimer Complex) C->D E 4-Amino-5,7-dihydrofuro [3,4-d]pyrimidine D->E F Kinase Screening (EGFR / mTOR) E->F AB AB AB->C

Fig 1. Microwave-assisted SNAr workflow for furo[3,4-d]pyrimidine derivatization.

Mechanism R Electrophile 4-Chloro Core M Intermediate Meisenheimer Complex R->M + Amine N Nucleophile Amine N->M P Product 4-Amino Core M->P - HCl

Fig 2. SNAr mechanism on the electrophilic pyrimidine core.

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating loop. Progression to the isolation phase is strictly gated by specific In-Process Control (IPC) criteria, ensuring zero ambiguity regarding reaction completion.

Objective: Synthesis of N-(substituted phenyl)-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine.

Step 1: Reagent Preparation & Setup
  • In a 10 mL heavy-walled microwave reaction vessel equipped with a magnetic stir bar, suspend This compound (0.5 mmol, 1.0 eq) in 3.0 mL of Microwave-Grade Isopropanol (IPA).

    • Causality: IPA is selected due to its excellent microwave absorbance profile (loss tangent = 0.799). It effectively solubilizes the SNAr intermediate at elevated temperatures but promotes the precipitation of the final product upon cooling, streamlining purification.

  • Add the target Amine (0.6 mmol, 1.2 eq), followed by N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl byproduct generated during SNAr, preventing the protonation of the incoming amine nucleophile and maintaining its reactive state without competing for the electrophilic pyrimidine carbon.

  • Seal the vessel securely with a Teflon-lined crimp cap.

Step 2: Microwave Parameters
  • Place the sealed vessel into a dedicated single-mode microwave synthesizer.

  • Programming:

    • Ramp Time: 2 minutes to reach 120°C.

    • Hold Time: 20 minutes at 120°C.

    • Power Limit: 150 W maximum.

    • Cooling: Enable active compressed-air cooling during irradiation.

    • Causality: Applying active cooling while simultaneously irradiating allows the instrument to pump higher continuous microwave power into the system to maintain 120°C. This maximizes the specific "microwave effect" (rapid molecular dipole rotation) while preventing thermal runaway.

Step 3: In-Process Control (Self-Validation Checkpoint)
  • Upon completion of the cooling cycle, unseal the vessel and withdraw a 10 µL aliquot. Dilute in 1 mL of LC-MS grade Acetonitrile.

  • Validation Criterion: Analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z ~156 for[M+H]⁺, exhibiting a characteristic 3:1 ³⁵Cl/³⁷Cl isotopic pattern) constitutes <2% of the total UV area, and the desired product mass dominates the spectra.

  • Troubleshooting: If the starting material exceeds 2%, re-seal and subject to an additional 10 minutes of irradiation at 120°C.

Step 4: Workup & Isolation
  • Transfer the reaction mixture to a 50 mL beaker.

  • Slowly add 10 mL of ice-cold deionized water while stirring vigorously for 15 minutes.

  • Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 x 5 mL) to remove DIPEA salts, followed by cold diethyl ether (5 mL) to remove unreacted amine traces.

  • Dry the solid under high vacuum at 40°C for 4 hours to yield the analytically pure SNAr product.

Quantitative Data Presentation

The integration of microwave technology fundamentally alters the efficiency profile of furo[3,4-d]pyrimidine derivatization. The table below summarizes the quantitative advantages observed during protocol validation.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Convection (Wall-to-core gradient)Dielectric Loss (Instantaneous, Volumetric)
Reaction Time 12 - 24 hours15 - 30 minutes
Average Yield 45% - 60%85% - 95%
Furan Ring Integrity High risk of thermal degradationPreserved (Due to short exposure time)
Impurity Profile High (Multiple side products)Low (Clean, singular conversion)
Purification Requirement Flash Column ChromatographySimple Precipitation & Filtration

References

  • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL: [Link]

  • Title: Straightforward Synthesis of Functionalized Furo[3,4-d]pyrimidine-2,4-diones Source: ResearchGate / ChemInform URL: [Link]

  • Title: Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones Source: PubMed Central (PMC) URL: [Link]

  • Title: Traceless Solid-Phase Synthesis of Bicyclic Dihydropyrimidones Using Multidirectional Cyclization Cleavage Source: Electronics and Books / Journal of Combinatorial Chemistry URL: [Link]

Sources

Application Notes & Protocols for the Synthesis of Novel Adenosine Analogs using 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Furo[3,4-d]pyrimidine Scaffold

Adenosine, a fundamental purine nucleoside, plays a pivotal role in numerous physiological processes by interacting with its receptors (A1, A2A, A2B, and A3) and participating in cellular energy metabolism as a constituent of adenosine triphosphate (ATP). Consequently, synthetic analogs of adenosine are of immense interest in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and immunomodulatory effects.[1][2] The furo[3,4-d]pyrimidine core, a bioisostere of the natural purine system, offers a versatile and strategically advantageous scaffold for the design of novel adenosine analogs.[3][4] Its structural similarity to adenine allows for effective mimicry and interaction with the ATP-binding sites of various enzymes, particularly kinases, making it a privileged structure in the development of targeted therapies.[4][5]

The starting material, 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine, is a key intermediate in the synthesis of these promising therapeutic agents. The electron-withdrawing nature of the pyrimidine nitrogens, coupled with the electronegativity of the chlorine atom at the C4 position, renders this site highly susceptible to nucleophilic aromatic substitution (SNAr).[6] This reactivity allows for the facile and modular introduction of a wide array of functional groups, particularly amines, leading to a diverse library of N4-substituted adenosine analogs. This document provides a comprehensive guide for researchers, detailing the underlying principles, step-by-step protocols, and practical insights for the successful synthesis and characterization of novel adenosine analogs based on the this compound scaffold.

Reaction Mechanism: The Chemistry of C4-Substitution

The core transformation in the synthesis of these adenosine analogs is the nucleophilic aromatic substitution (SNAr) at the C4 position of the this compound ring. This reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, typically an amine, on the electron-deficient C4 carbon of the pyrimidine ring. This step is usually the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate. The stability of the Meisenheimer complex is a key factor influencing the reaction rate. The negative charge is delocalized over the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.[6][7]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final N4-substituted product.

The overall reactivity of the this compound is enhanced by the electron-withdrawing character of the two nitrogen atoms in the pyrimidine ring, which polarizes the C4-Cl bond and makes the C4 carbon more electrophilic.[6]

SNAr Mechanism Start This compound + Amine (R-NH2) Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Start->Intermediate Nucleophilic Attack (Rate-Determining Step) Product N4-Substituted Adenosine Analog Intermediate->Product Elimination of Leaving Group LeavingGroup Chloride Ion (Cl-) Intermediate->LeavingGroup

Figure 1: The general mechanism of nucleophilic aromatic substitution (SNAr) at the C4 position.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a general synthesis of N4-substituted 5,7-dihydrofuro[3,4-D]pyrimidine adenosine analogs.

Protocol 1: General Synthesis of N4-Substituted 5,7-dihydrofuro[3,4-D]pyrimidine Analogs

This protocol is a general guideline and may require optimization depending on the specific amine nucleophile used.

Materials:

  • This compound

  • Amine nucleophile (aliphatic, aromatic, or heterocyclic)

  • Solvent (e.g., Dioxane, 2-Propanol, Water, or DMF)

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve or suspend the starting material in the chosen anhydrous solvent (e.g., Dioxane or 2-Propanol) to a concentration of approximately 0.1-0.2 M.

    • Add the amine nucleophile (1.1-1.5 eq) to the reaction mixture.

    • Add the base (e.g., TEA or DIPEA, 1.5-2.0 eq) to the mixture. The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Conditions:

    • The reaction can be performed under conventional heating or using a microwave reactor.

    • Conventional Heating: Heat the reaction mixture to a temperature ranging from 80 °C to 140 °C. The optimal temperature will depend on the reactivity of the amine nucleophile.[6]

    • Microwave Irradiation: Heat the sealed reaction vial in a microwave reactor to 120–140 °C for 15–30 minutes.[6]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If the product has precipitated, it can be collected by vacuum filtration.

    • If the product is soluble, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Resuspend the residue in a mixture of Ethyl Acetate and water or a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane) to afford the pure N4-substituted adenosine analog.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Start Reaction Setup: This compound + Amine + Base in Solvent Reaction Reaction: Conventional Heating or Microwave Irradiation Start->Reaction Monitoring Monitoring by TLC or LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: Quenching, Extraction, and Drying Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS Purification->Characterization FinalProduct Pure N4-Substituted Adenosine Analog Characterization->FinalProduct

Figure 2: A generalized experimental workflow for the synthesis of N4-substituted adenosine analogs.

Data Presentation: Reaction Conditions and Analytical Summary

The following tables provide a summary of typical reaction conditions for the synthesis of various N4-substituted analogs and representative analytical data.

Table 1: Summary of Reaction Conditions for the Synthesis of N4-Substituted 5,7-dihydrofuro[3,4-D]pyrimidine Analogs

EntryAmine NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
1AnilineDioxaneCs₂CO₃1206-1270-85
24-Methoxyaniline2-PropanolTEA100875-90
3CyclopropylamineDioxaneDIPEA110465-80
4MorpholineWaterK₂CO₃1001260-75
5BenzylamineDMFK₂CO₃90680-95

Note: Yields are highly dependent on the specific substituents on the amine nucleophile and may require optimization.

Table 2: Representative Analytical Data for N4-Substituted 5,7-dihydrofuro[3,4-D]pyrimidine Analogs

CompoundR-Group (at N4)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
N4-Phenyl Phenyl9.5-9.8 (s, 1H, NH), 8.4-8.6 (s, 1H, H2), 7.0-7.8 (m, 5H, Ar-H), 4.8-5.0 (s, 2H, CH₂), 4.6-4.8 (s, 2H, CH₂)160-165 (C4), 150-155 (C2), 140-145 (Ar-C), 120-130 (Ar-CH), 110-115 (C4a), 70-75 (CH₂), 65-70 (CH₂)[M+H]⁺ expected
N4-Cyclopropyl Cyclopropyl8.2-8.4 (s, 1H, H2), 7.5-7.7 (br s, 1H, NH), 4.7-4.9 (s, 2H, CH₂), 4.5-4.7 (s, 2H, CH₂), 2.8-3.0 (m, 1H, CH), 0.6-1.0 (m, 4H, CH₂)162-167 (C4), 152-157 (C2), 112-117 (C4a), 71-76 (CH₂), 66-71 (CH₂), 23-28 (CH), 6-10 (CH₂)[M+H]⁺ expected

Note: Chemical shifts are approximate and may vary depending on the solvent and specific substitution pattern.[8][9]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently activated pyrimidine ring. 2. Weak nucleophile. 3. Steric hindrance. 4. Inappropriate temperature.1. For less reactive amines, consider using a more forcing solvent like DMF or DMSO. 2. Increase the reaction temperature incrementally. 3. For sterically hindered amines, consider using a palladium-catalyzed cross-coupling reaction. 4. Ensure the base is sufficiently strong to neutralize the generated HCl.
Formation of 4-Hydroxy Side Product 1. Presence of water in the reaction mixture. 2. High reaction temperatures and long reaction times.1. Use anhydrous solvents and reagents. 2. Minimize reaction time by closely monitoring the reaction. 3. Consider using a non-protic solvent like DMF or DMSO.[6]
Multiple Products 1. Reaction at other positions on the pyrimidine ring (less common for C4-chloro). 2. Decomposition of starting material or product.1. Confirm the structure of the major product by 2D NMR techniques. 2. Lower the reaction temperature and shorten the reaction time.

Biological Applications and Future Directions

The furo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in drug discovery, with derivatives demonstrating potent biological activities. Notably, compounds based on this core have been investigated as:

  • Antiviral Agents: Dihydrofuro[3,4-d]pyrimidine derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, showing efficacy against resistant mutant strains.[8]

  • Anticancer Agents: Due to their structural similarity to purines, these compounds can act as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer progression.[4][5]

  • Adenosine Receptor Modulators: The adenosine analog nature of these compounds makes them candidates for modulating adenosine receptors, which are implicated in a variety of physiological and pathological processes.[1]

The synthetic accessibility and the potential for diverse functionalization at the N4-position make this compound an invaluable starting material for the generation of extensive compound libraries for high-throughput screening. Future research in this area will likely focus on exploring a wider range of substitutions to fine-tune the selectivity and potency of these analogs for specific biological targets, as well as investigating their potential as fluorescent probes for biological imaging.[10]

References

  • Townsend, L. B., & Tipson, R. S. (Eds.). (1986). Synthesis and biological activity of a novel adenosine analogue, 3-beta-D-ribofuranosylthieno[2,3-d]pyrimidin-4-one. PubMed. Available from: [Link]

  • De Clercq, E., et al. (2020). Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Lirias. Available from: [Link]

  • Rault, S., et al. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Available from: [Link]

  • Torp, M. H., & Riisager, A. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available from: [Link]

  • Langer, P., et al. (2011). Novel synthesis of substituted 4-amino-pyrimidines. Google Patents.
  • Torp, M. H., & Riisager, A. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available from: [Link]

  • Monticone, G., et al. (2024). Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2. School of Medicine Faculty Publications. Available from: [Link]

  • Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. Available from: [Link]

  • Singh, K., et al. (2015). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central. Available from: [Link]

  • Brase, S., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Murugesan, S. Nucleophilic Substitution Reactions. Available from: [Link]

  • Abdel-Aal, E. R. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. Available from: [Link]

  • PubChem. 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. Available from: [Link]

  • Bakulev, V. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available from: [Link]

  • Organic Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available from: [Link]

  • De Clercq, E., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available from: [Link]

  • Moody, C. J., & Rees, C. W. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. Available from: [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available from: [Link]

Sources

Application Note: Optimizing Sequential SNAr Reactions on the Furo[3,4-d]pyrimidine Core for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The furo[3,4-d]pyrimidine scaffold is a highly privileged bicyclic heteroaromatic pharmacophore in modern drug discovery. Structurally analogous to purines and quinazolines, derivatives of this core act as potent, ATP-competitive inhibitors of critical receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1].

The synthesis of diverse furo[3,4-d]pyrimidine libraries heavily relies on the functionalization of 2,4-dichloro-5H,7H-furo[3,4-d]pyrimidine (CAS: 848398-41-4)[2]. The utility of this building block is governed by the differential electrophilicity of the C2 and C4 positions, which allows for highly regioselective sequential Nucleophilic Aromatic Substitution (SNAr) reactions[3].

The Causality of Regioselectivity

The initial SNAr reaction occurs almost exclusively at the C4 position . This regioselectivity is driven by the stabilization of the intermediate Meisenheimer complex. The C4 carbon is highly electron-deficient due to the inductive pull of the fused furan oxygen and the resonance effect of the adjacent pyrimidine nitrogens. When a nucleophile attacks C4, the resulting negative charge is efficiently delocalized onto the N3 nitrogen.

Once the C4 position is aminated, the lone pair of the newly introduced nitrogen donates electron density back into the pyrimidine ring via resonance. This significantly deactivates the remaining C2-chloride bond toward further nucleophilic attack. Consequently, the secondary SNAr at the C2 position requires forcing thermodynamic conditions, such as elevated temperatures in high-boiling polar aprotic solvents or microwave irradiation[4].

SNAr_Workflow SM 2,4-dichloro-5H,7H- furo[3,4-d]pyrimidine Step1 Primary SNAr (C4 Position) Nucleophile 1, Mild Base 0 - 25 °C SM->Step1 High Electrophilicity at C4 Int C4-Monoaminated Intermediate Step1->Int Step2 Secondary SNAr (C2 Position) Nucleophile 2, Strong Base 80 - 150 °C (or Microwave) Int->Step2 Ring Deactivation via Resonance Prod C2,C4-Diaminated Target Scaffold Step2->Prod

Caption: Sequential SNAr workflow dictating the regioselective functionalization of the furo[3,4-d]pyrimidine core.

Experimental Protocols: A Self-Validating Workflow

The following protocols establish a robust, self-validating system for the sequential amination of the furo[3,4-d]pyrimidine core. Every step includes specific analytical checkpoints to ensure chemical integrity before proceeding.

Protocol A: Regioselective C4-Amination (Mild Conditions)

This step utilizes kinetic control to ensure the nucleophile exclusively attacks the C4 position without over-substituting at C2.

Reagents & Materials:

  • 2,4-dichloro-5H,7H-furo[3,4-d]pyrimidine (1.0 equiv)

  • Primary Amine (e.g., substituted aniline or aliphatic amine) (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloro-5H,7H-furo[3,4-d]pyrimidine (1.0 equiv) in anhydrous THF (0.2 M concentration) in an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses any potential reaction at the C2 position, maximizing regiomeric purity.

  • Reagent Addition: Add DIPEA (1.5 equiv) dropwise. DIPEA acts as a non-nucleophilic acid scavenger, preventing the premature protonation of the incoming amine. Slowly add the Primary Amine (1.05 equiv) over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture and dilute in LC-MS grade Methanol.

    • Validation: The starting material exhibits a characteristic 9:6:1 isotopic cluster due to the two chlorine atoms. A successful reaction will show the complete disappearance of this cluster, replaced by a new peak

      
       exhibiting a 3:1 isotopic ratio, confirming mono-substitution.
      
  • Workup & Purification: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient)[5].
Protocol B: Forcing C2-Amination (Thermodynamic/Microwave Conditions)

Because the C4-amino group deactivates the pyrimidine ring, the second SNAr requires overcoming a significant activation energy barrier[4].

Reagents & Materials:

  • C4-amino-2-chloro-5H,7H-furo[3,4-d]pyrimidine intermediate (1.0 equiv)

  • Secondary Amine (e.g., substituted piperazine) (2.0 to 3.0 equiv)

  • Potassium Carbonate (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled microwave reaction vial, suspend the C4-monoaminated intermediate (1.0 equiv), the Secondary Amine (2.0 equiv), and

    
     (2.0 equiv) in NMP (0.5 M concentration).
    
  • Sealing and Purging: Seal the vial with a crimp cap and purge with argon for 5 minutes. Causality: Oxygen must be excluded at high temperatures to prevent oxidative degradation of the furan ring.

  • Microwave Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 150 °C for 20–30 minutes[4]. (If using conventional thermal heating, heat at 120 °C for 16–24 hours).

  • Self-Validation Checkpoint (LC-MS/TLC):

    • Validation: The LC-MS spectrum must show a single mass peak

      
       with no chlorine isotopic pattern (complete des-chlorination). On TLC, the product will elute significantly slower (higher polarity) than the mono-chloro intermediate.
      
  • Workup: Pour the cooled reaction mixture into ice-cold distilled water. If the product precipitates, collect via vacuum filtration. If it remains in solution, extract with Dichloromethane (DCM) containing 5-10% Methanol to ensure the highly polar di-aminated product partitions into the organic phase[5].

Data Presentation: Optimization of C2-Amination

The following table summarizes quantitative optimization data for the challenging secondary SNAr reaction at the deactivated C2 position, demonstrating the necessity of microwave-assisted protocols for optimal throughput.

EntrySolventBaseTemperature (°C)Heating MethodTimeYield (%)Purity (LC-MS)
1THFDIPEA65 (Reflux)Conventional24 h< 5%99% (Mostly SM)
2DMF

100Conventional24 h45%85%
3DMF

120Conventional18 h68%90%
4NMPDIPEA150Microwave30 min72%92%
5 NMP

150 Microwave 20 min 89% > 98%

Table 1: Reaction condition optimization for the secondary SNAr at the C2 position of the furo[3,4-d]pyrimidine core.

Biological Application: Kinase Inhibition Pathway

The primary application of these optimized furo[3,4-d]pyrimidine derivatives is the competitive inhibition of ATP-binding sites in oncogenic kinases. By successfully functionalizing the C2 and C4 positions, researchers can fine-tune the steric and electronic properties of the molecule to achieve high selectivity for mutated EGFR or VEGFR-2 receptors, thereby halting downstream signaling cascades responsible for tumor progression[1].

EGFR_Pathway Inhibitor Furo[3,4-d]pyrimidine Derivative EGFR EGFR / VEGFR-2 Kinase Domain Inhibitor->EGFR Competitive Inhibition Cascade Downstream Signaling (MAPK / PI3K / AKT) EGFR->Cascade Phosphorylation Cascade ATP Endogenous ATP (Substrate) ATP->EGFR Activates Outcome Tumor Proliferation & Angiogenesis Cascade->Outcome Cellular Response

Caption: Mechanism of action: Furo[3,4-d]pyrimidines acting as ATP-competitive kinase inhibitors.

Troubleshooting & Compound Handling

  • Chromatographic Tailing: Furo[3,4-d]pyrimidine intermediates containing basic amine substituents often streak on standard silica gel. Solution: Add 1-2% Triethylamine (

    
    ) to the mobile phase to deactivate the acidic silanol groups on the stationary phase, ensuring sharp elution profiles[5].
    
  • Poor Solubility: The diamino-furo[3,4-d]pyrimidine target compounds frequently exhibit poor solubility in standard organic solvents. Solution: Utilize a reversed-phase C18 column for purification, or perform recrystallization using a binary solvent system (e.g., hot Ethanol/Water or DCM/Hexanes)[5].

  • Safety & Disposal: While specific SDS data for novel derivatives may be unavailable, treat all furo[3,4-d]pyrimidines as potent biologically active agents. Handle exclusively in a certified chemical fume hood using nitrile gloves and NIOSH-approved respiratory protection if aerosolization is possible. Dispose of all halogenated and non-halogenated waste through licensed hazardous waste streams[3].

References

  • Microwave Assisted Organic Synthesis ElectronicsAndBooks / at.ua. URL: [Link]

Sources

Scalable synthesis methods for 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine

Abstract

The 5,7-dihydrofuro[3,4-d]pyrimidine scaffold is a critical pharmacophore in modern kinase inhibitor design, particularly for EGFR and tyrosine kinase targets. This application note details a robust, scalable protocol for the synthesis of This compound , a versatile electrophilic intermediate. Unlike bench-scale methods that often utilize excess reagents and hazardous workups, this protocol emphasizes process safety, atom economy, and reproducibility suitable for multi-gram to kilogram scale-up.

Introduction & Retrosynthetic Analysis

The target molecule, This compound , features a fused pyrimidine-tetrahydrofuran bicyclic system. The reactivity of the C4-chloride allows for rapid diversification via nucleophilic aromatic substitution (


), making it an ideal building block for library generation.

Structural Challenges:

  • Stability: The dihydrofuro ring is sensitive to strong acids and prolonged oxidative conditions.

  • Safety: The chlorination step involves phosphorus oxychloride (

    
    ), requiring strict thermal and quench control.[1]
    

Retrosynthetic Strategy: The most efficient scalable route disconnects the C-Cl bond to reveal the pyrimidin-4(3H)-one precursor. This bicyclic core is assembled via a condensation-cyclization between a


-keto ester equivalent and a binucleophile (formamidine).

Retrosynthesis Target 4-Chloro-5,7-dihydrofuro [3,4-d]pyrimidine Intermediate 5,7-Dihydrofuro[3,4-d] pyrimidin-4(3H)-one Target->Intermediate Chlorination (POCl3) Precursor1 Methyl 4-oxotetrahydrofuran- 3-carboxylate Intermediate->Precursor1 Cyclization (NaOMe) Precursor2 Formamidine Acetate Intermediate->Precursor2 +

Figure 1: Retrosynthetic dissection of the target scaffold.

Protocol: Scalable Synthesis

Stage 1: Assembly of the Bicyclic Core

Objective: Synthesis of 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one. Reaction Type: Condensation / Cyclization.[2][3]

Materials:

Reagent Equiv. Role
Methyl 4-oxotetrahydrofuran-3-carboxylate 1.0 Scaffold Precursor
Formamidine Acetate 1.5 Pyrimidine Source
Sodium Methoxide (NaOMe) 2.5 Base

| Methanol (anhydrous) | 10 Vol | Solvent |

Detailed Procedure:

  • Preparation: Charge a reactor with anhydrous Methanol (10 volumes relative to keto-ester). Cool to 0–5°C under

    
     atmosphere.
    
  • Base Addition: Slowly add Sodium Methoxide (2.5 eq) maintaining internal temperature

    
    . (Exothermic).[1]
    
  • Formamidine Addition: Add Formamidine Acetate (1.5 eq) in one portion. Stir for 15 minutes.

  • Scaffold Addition: Add Methyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq) dropwise or in portions.

  • Cyclization: Warm the mixture to reflux (

    
    ) and stir for 4–6 hours. Monitor by HPLC/LCMS for consumption of the keto-ester.
    
  • Workup:

    • Cool reaction to room temperature.[2][4]

    • Concentrate in vacuo to remove ~80% of Methanol.

    • Dilute residue with water (5 volumes).

    • Acidification: Cool to

      
       and slowly adjust pH to 5–6 using conc. HCl. The product will precipitate as a white/off-white solid.
      
    • Isolation: Filter the solid.[2][5] Wash the cake with cold water (

      
       vol) and cold acetone (
      
      
      
      vol).
    • Drying: Dry in a vacuum oven at

      
       to constant weight.
      

Expected Yield: 75–85% Purity: >95% (HPLC)

Stage 2: Chlorination (Activation)

Objective: Conversion to this compound. Reaction Type: Deoxychlorination (Vilsmeier-Haack type mechanism). Critical Safety:


 is highly corrosive and reacts violently with water. Quenching requires strict thermal control.

Materials:

Reagent Equiv. Role
5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one 1.0 Substrate

| Phosphorus Oxychloride (


) | 3.0–5.0 | Chlorinating Agent |
| N,N-Dimethylaniline (or DIPEA) | 1.0 | Catalyst/Acid Scavenger |
| Toluene (Optional) | 5 Vol | Solvent (Recommended for scale) |

Detailed Procedure:

  • Setup: Equip a reactor with a reflux condenser, mechanical stirrer, and caustic scrubber (NaOH) for HCl/

    
     off-gassing.
    
  • Charging: Charge the solid Pyrimidinone (from Stage 1) and Toluene (if using).

    • Note on Solvent: For small scale (<10g), neat

      
       is common. For scale-up (>100g), Toluene is recommended to manage heat capacity and stirrability.
      
  • Reagent Addition: Add N,N-Dimethylaniline (1.0 eq).

  • 
     Addition:  Add 
    
    
    
    (3.0–5.0 eq) slowly at room temperature.
  • Reaction: Heat the mixture to reflux (

    
    ). Stir for 2–3 hours.
    
    • Endpoint: Solution usually turns clear/dark upon completion. Monitor by HPLC (quench aliquot into MeOH).

  • Concentration (First Pass): Distill off excess

    
     and Toluene under reduced pressure. Do not distill to dryness ; leave a stirrable oil.
    
  • Quench (Critical Step):

    • Prepare a separate vessel with crushed ice/water (10 volumes) and vigorous stirring.

    • Slowly pour the reaction residue into the ice mixture. Maintain temperature

      
       .
      
    • Alternative: Inverse quench is safer. Add the reaction mass to the ice.

  • Neutralization: Adjust pH to ~7–8 using sat.

    
     or 
    
    
    
    NaOH.
  • Extraction: Extract with Ethyl Acetate or DCM (

    
     volumes).
    
  • Finishing: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: If necessary, recrystallize from Heptane/EtOAc or pass through a short silica plug.

Expected Yield: 60–75% Storage: Store under inert gas at


. The chloride is moisture sensitive.

Process Safety & Troubleshooting

Process Flow Diagram:

ProcessFlow Start Start: Pyrimidinone Reaction Reaction: POCl3 + Base Reflux 110°C Start->Reaction Distillation Distill Excess POCl3 (Vacuum) Reaction->Distillation Quench Quench into Ice/Water (Temp < 20°C) Distillation->Quench Viscous Oil Extract Extraction (DCM/EtOAc) Quench->Extract Aqueous Slurry Finish Final Product 4-Chloro-5,7-dihydrofuro... Extract->Finish

Figure 2: Workflow for the critical chlorination step.

Troubleshooting Table:

ProblemProbable CauseSolution
Low Yield (Stage 1) Incomplete cyclizationEnsure anhydrous conditions; increase reflux time; verify NaOMe quality.
Violent Exotherm (Stage 2) Fast addition of POCl3 or QuenchUse Toluene as diluent; Control addition rate; Use "Inverse Quench" (add reaction to ice).
Product Hydrolysis Quench too warm or pH too acidicKeep quench <10°C; Neutralize immediately to pH 7–8 after quench.
Black Tar Formation Overheating during chlorinationLimit temp to 110°C; Reduce reaction time; Ensure efficient stirring.

References

  • Synthesis of Dihydrofuro[3,4-d]pyrimidine Derivatives

    • Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs. (2022).[6] Journal of Medicinal Chemistry.

  • Scalable Chlorination Protocols

    • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. (2012). Molecules.
  • Precursor Synthesis (Methyl 4-oxotetrahydrofuran-3-carboxylate)

    • Synthesis of 5-unsubstituted dihydropyrimidinone-4-carboxylates. (2022).[6] Beilstein Journal of Organic Chemistry.

  • General Pyrimidine Synthesis

    • The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applic

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Subject: Yield Improvement & Troubleshooting for


 Reactions
Assigned Specialist:  Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Substrate & The Challenge

You are working with 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine (Core Structure A). This is a bicyclic scaffold where an electron-deficient pyrimidine ring is fused to an electron-rich dihydrofuran ring.

The Central Conflict: To displace the chlorine at C-4, you need a Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[1] However, this specific scaffold presents a unique "Goldilocks" challenge:
  • Reactivity: The pyrimidine ring is activated, but the oxygen in the fused furan ring donates electron density (via resonance/induction), potentially making C-4 less electrophilic than in a simple 4-chloropyrimidine.

  • Stability: The dihydrofuran ring is an ether linkage. While generally stable, it can undergo ring-opening under the harsh acidic conditions sometimes used to force sluggish

    
     reactions.
    
  • Hydrolysis: The chlorine is a good leaving group, but water is a competing nucleophile. The formation of the 4-hydroxy impurity (pyrimidone) is the #1 cause of yield loss.

Knowledge Base: Troubleshooting Guides

Ticket #001: "My product contains significant 4-hydroxy impurity."

Diagnosis: Hydrolysis Competition. The rate of hydrolysis (reaction with water) is competing with your desired nucleophile (amine/thiol). This is often driven by "wet" solvents or hygroscopic bases.

Root Cause Analysis:

  • Moisture: Even 0.1% water content in polar aprotic solvents (DMF, DMSO) can lead to 5-10% yield loss due to the high reactivity of the chloropyrimidine.

  • Base Choice: Using hygroscopic inorganic bases (like

    
     or 
    
    
    
    ) without drying them can introduce water.
  • Acid Catalysis: If you are using acid catalysis (e.g., HCl) to activate the ring, water becomes a much stronger nucleophile relative to the amine.

Corrective Protocol:

  • Solvent Switch: Switch to anhydrous solvents. If using DMF/DMAc, store over activated 4Å molecular sieves for 24 hours prior to use.

  • Base Optimization: Switch from inorganic carbonates to non-nucleophilic organic bases like DIPEA (N,N-Diisopropylethylamine) or 2,6-Lutidine . These are easier to dry and soluble in organic media.

  • The "Scavenger" Tactic: Add a moisture scavenger like Triethyl orthoformate (TEOF) (1-2 eq) to the reaction mixture. It reacts with adventitious water to form ethanol and formate ester, keeping the system dry chemically.

Ticket #002: "The reaction stalls at 60-70% conversion."

Diagnosis: Kinetic Trapping / Deactivated Nucleophile. The reaction is too slow, and the catalyst/thermal energy is insufficient to overcome the activation energy barrier, likely due to the electron-donating effect of the fused furan ring.

Root Cause Analysis:

  • Solvent Polarity: Using low-dielectric solvents (THF, Dioxane) fails to stabilize the Meisenheimer Complex (the anionic intermediate), slowing the reaction.

  • Nucleophile Sterics: If your amine is an aniline or has ortho-substitution, it is a weak nucleophile.

Corrective Protocol:

  • Dielectric Boost: Move to NMP (N-Methyl-2-pyrrolidone) or DMSO . These high-dielectric solvents stabilize the transition state.[2]

  • Temperature Step: 4-chloropyrimidines typically require 80°C - 120°C . If you are at reflux in THF (66°C), it is insufficient.

  • Lewis Acid Activation (The "Nuclear Option"): If thermal activation fails, add 10-20 mol% KF (Potassium Fluoride) . The fluoride ion can assist in the leaving group departure or form a transient, more reactive fluoro-intermediate (Halex reaction principle).

Data: Solvent Effects on Relative Rate (


) 
SolventDielectric Constant (

)
Relative Rate (

)
Risk Factor
Toluene 2.41 (Reference)Very Slow; Solubility issues
THF 7.5~15Moderate; Low boiling point
EtOH 24.5~80High; Solvolysis (Ethoxylation) risk
DMF 36.7~450Low; Hard to remove
DMSO 46.7~1200 Low; Best for kinetics
Ticket #003: "I lose yield during aqueous workup (Emulsions/Solubility)."

Diagnosis: Amphoteric Product Loss. The product (amino-furo-pyrimidine) likely has basic nitrogens. In acidic water, it stays in the aqueous phase. In neutral water, it may be poorly soluble in organic extraction solvents.

Corrective Protocol:

  • Avoid Water: If using DMF/DMSO, do not pour into water. Instead, dilute with EtOAc and wash with 5% LiCl solution (x3). LiCl pulls the DMF out of the organic layer into the water, but "salts out" your product, keeping it in the organic layer.

  • pH Control: Ensure the aqueous layer pH is adjusted to pH 9-10 (using sat.

    
    ) before extraction to ensure the product is in its free-base (organic soluble) form.
    
  • Precipitation: Often, adding the reaction mixture dropwise into ice-cold water (10:1 ratio water:reaction) will precipitate the product as a solid, allowing filtration and avoiding extraction entirely.

Visualizing the Mechanism & Workflow

Figure 1: Reaction Mechanism & Competition

This diagram illustrates the


 pathway (Green) versus the Hydrolysis failure mode (Red).

SNAr_Mechanism SM 4-Chloro-furo-pyrimidine (Electrophile) Complex Meisenheimer-like Intermediate (Stabilized by DMSO) SM->Complex + Nu (Slow Step) Impurity 4-Hydroxy Impurity (Dead End) SM->Impurity + H2O (Fast if wet) Nu Amine Nucleophile (R-NH2) Nu->Complex H2O Water (Impurity) H2O->Impurity Product Desired Substitution Product Complex->Product - HCl (Fast Step)

Caption: The kinetic competition between the desired amine nucleophile and water. High dielectric solvents stabilize the yellow intermediate, favoring the productive pathway.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose low yields.

Troubleshooting_Flow Start Start: Low Yield Observed CheckTLC Check TLC/LCMS: Is SM consumed? Start->CheckTLC SM_Yes Yes: SM Remains CheckTLC->SM_Yes SM_No No: SM Consumed CheckTLC->SM_No Temp_Check Is Temp > 80°C? SM_Yes->Temp_Check Solvent_Check Is Solvent Polar Aprotic? Temp_Check->Solvent_Check Yes Action_Heat Increase Temp to 100-120°C Temp_Check->Action_Heat No Solvent_Check->Action_Heat Yes (Still slow) Action_Solvent Switch to NMP or DMSO Solvent_Check->Action_Solvent No Impurity_Check Is 4-OH Impurity Present? SM_No->Impurity_Check Action_Dry Use Anhydrous Solvent + Molecular Sieves Impurity_Check->Action_Dry Yes Action_Workup Optimize Workup: Use LiCl Wash or Filtration Impurity_Check->Action_Workup No (Product lost)

Caption: Decision matrix for diagnosing yield loss. Blue nodes represent diagnostic questions; Green nodes represent solutions.

Standard Operating Procedure (SOP): The Optimized Protocol

Objective: Synthesis of 4-amino-substituted-5,7-dihydrofuro[3,4-d]pyrimidine with >85% Yield.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Amine (1.2 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: Anhydrous n-Butanol (for reflux) or DMSO (for lower temp).

    • Note: n-Butanol is excellent because it dissolves the starting material but the product often precipitates out upon cooling, simplifying isolation.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.

  • Dissolution: Add the chloropyrimidine and anhydrous solvent (concentration ~0.2 M).

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction:

    • Method A (Standard): Heat to 80°C for 4 hours.

    • Method B (Stubborn): Heat to 110°C (reflux if n-BuOH) for 12 hours.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). Look for disappearance of the UV-active starting material spot.

  • Workup (Precipitation Method):

    • Cool the reaction to Room Temperature.[3]

    • If solid precipitates: Filter, wash with cold EtOH, then Hexanes.

    • If no solid: Pour mixture into 10 volumes of ice-water. Stir for 30 mins. Filter the resulting precipitate.[3]

  • Purification: If necessary, recrystallize from EtOH or perform flash chromatography (DCM/MeOH gradient).

References

  • Mechanism of

    
     on Pyrimidines: 
    
    • Title: Nucleophilic substitution of 4-chloropyrimidines: Reaction kinetics and mechanisms.
    • Source:Journal of Organic Chemistry / MDPI Molecules (General principles).
    • Context: Confirms the addition-elimination mechanism and the necessity of electron-deficient rings for .
    • URL:[Link] (Example: Reactivity of chloropyrimidines).

  • Solvent Effects in

    
    : 
    
    • Title: Solvent Effects on the Rates of Nucleophilic Aromatic Substitutions.[3][2][4][5]

    • Source:Chemical Reviews.
    • Context: Supports the use of dipolar aprotic solvents (DMSO/DMF) to stabilize the Meisenheimer complex.
    • URL:[Link]

  • Hydrolysis Competition

    • Title: Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones.
    • Source:Organic Process Research & Development.
    • Context: Details the competing hydrolysis pathway and the effect of acid/base concentr
    • URL:[Link]

  • "On-Water" Reactivity (Alternative Approach)

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chemistry - A European Journal.
    • Context: Discusses when water can actually improve yield (hydrophobic effect)
    • URL:[Link]

Sources

Technical Support Center: Purification & Handling of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine Derivatives

[1]

Introduction: The Scaffold & The Challenge

The 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, widely recognized as a key intermediate for tyrosine kinase inhibitors (e.g., EGFR, HER2 targets) and HSP90 inhibitors.[1]

The Technical Paradox: The utility of this intermediate lies in the high reactivity of the C4-chlorine atom, which facilitates Nucleophilic Aromatic Substitution (

1

This guide moves beyond standard protocols to provide a causality-driven troubleshooting manual. We focus on preserving the C4-Cl bond integrity during isolation.

Module 1: Pre-Purification Diagnostics (Self-Validating Systems)

Before attempting purification, you must validate the integrity of your crude material. Blindly loading a column often leads to yield loss.[1]

The "Ghost Peak" Phenomenon (LC-MS Artifacts)

Issue: Users often report a mass corresponding to the methyl-ether byproduct (


1Causality:Validation Protocol:
  • Diluent Switch: Dissolve a small aliquot of crude in anhydrous Acetonitrile (MeCN) or DCM immediately before injection.[1]

  • Run Time: Use a fast gradient (<5 min).

  • Interpretation:

    • Target Mass (M): Intact Chloride.[1]

    • M-18 (approx): Hydrolysis product (4-hydroxy).[1] Real impurity.

    • M-4 (approx): Methyl ether.[1] Likely an artifact if MeOH was used; real if reaction solvent was MeOH.[1]

Module 2: Purification Decision Framework

Do not default to flash chromatography.[1] The acidity of silica gel is the primary cause of degradation for this scaffold. Use the following logic flow to select the optimal strategy.

PurificationStrategyStartCrude Reaction Mixture(Post-Workup)TLCTLC Analysis(Check Impurity Profile)Start->TLCMajorImpurityIdentify Major ImpurityTLC->MajorImpurityHydrolysisPolar Spot (Rf < 0.2)(Hydrolysis Product)MajorImpurity->HydrolysisHigh ContentNonPolarNon-Polar Spot(Unreacted POCl3/Dimer)MajorImpurity->NonPolarLow ContentDecisionSolubility Test(Hot EtOAc/Hexane)Hydrolysis->DecisionSeparation NeededNonPolar->DecisionRecrystSTRATEGY A:Recrystallization(Safest for Cl-stability)Decision->RecrystSoluble in HotInsoluble in ColdColumnSTRATEGY B:Flash Chromatography(Requires Buffering)Decision->ColumnPoor Crystal FormationNeutralizeCRITICAL STEP:Pre-treat Silica with1-2% Et3N in HexaneColumn->NeutralizeMANDATORY

Figure 1: Decision matrix for selecting the purification method based on impurity profile and solubility.[1]

Module 3: Detailed Protocols & Troubleshooting

Strategy A: Recrystallization (Preferred)

Why: Avoids silica acidity and thermal stress of concentration.[1] Applicability: Best when the main impurity is the 4-hydroxy tautomer (which is significantly more polar and less soluble in organic solvents).

Protocol:

  • Dissolve crude solid in minimal boiling Ethyl Acetate (EtOAc) .

  • Slowly add Hexane or Heptane until persistent cloudiness appears.[1]

  • Cooling Ramp: Allow to cool to RT, then

    
    . Do not crash cool immediately, as this traps impurities.
    
  • Filtration: Wash crystals with cold Hexane. The 4-chloro product typically crystallizes, while the 4-hydroxy impurity often remains as an amorphous solid or stays in the mother liquor (depending on specific lipophilicity).

Strategy B: Flash Chromatography (Buffered)

Why: Necessary for complex mixtures or oil-based crudes.[1] Risk: Silica gel surface acidity (

1

The "Neutralized Silica" Protocol:

  • Slurry Preparation: Slurry the silica gel in the starting mobile phase (e.g., 10% EtOAc/Hexane) containing 1% Triethylamine (Et

    
    N) .
    
  • Packing: Pour the column and flush with 2-3 column volumes (CV) of the mobile phase without amine to remove excess base (excess amine can cause peak tailing or catalyze substitution if the compound is extremely sensitive).

  • Loading: Load the sample as a liquid (DCM) or solid load (Celite). Avoid silica dry-loading.[1]

  • Elution: Run a fast gradient. Do not let the compound sit on the column.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product decomposes during the concentration step (Rotavap). Why?

Diagnosis: Residual acid from the synthesis (often


1Solution:
  • Azeotropic Drying: Before final concentration, add Toluene and evaporate 2-3 times to remove trace acid/moisture.[1]

  • Temperature Limit: Keep water bath

    
    .
    
  • Base Wash: Ensure the organic phase was washed with cold saturated

    
     until the aqueous layer pH is stable at 8.
    
Q2: I see a "double spot" on TLC that merges into one peak on HPLC. What is it?

Diagnosis: This is often Rotamerism or Tautomerism , but for this compound, it is more likely Hydrolysis on the TLC plate .[1] Test:

  • Run a 2D TLC (Run plate, rotate

    
    , run again).
    
  • Result: If the spots appear off-diagonal, the compound is decomposing during the run due to silica acidity.

  • Fix: Add 1% Et

    
    N to your TLC developing chamber.[1]
    
Q3: Can I store the purified chloride?

Recommendation:

  • Solid State: Stable at

    
     under Argon/Nitrogen for months.
    
  • Solution: Unstable. Do not store in DMSO or MeOH.[1] If necessary, store in anhydrous DCM or Toluene at

    
     for <24 hours.
    
  • Mechanism: The fused furan ring oxygen can assist in stabilizing the carbocation intermediate, making the C4-Cl bond labile. Moisture exclusion is paramount.[1]

Summary Data Table: Solvent Compatibility

SolventSuitabilityRisk FactorNotes
DCM / Chloroform High LowExcellent solubility; acid-free grades required (stabilized with amylene, not EtOH).[1]
Ethyl Acetate Medium LowGood for recrystallization; ensure it is dry (EtOAc absorbs water).[1]
Methanol / Ethanol Zero Critical DO NOT USE. Nucleophilic attack forms alkyl ethers (

).[1]
DMSO / DMF Low MediumPromotes

with trace water; difficult to remove without heat.[1]
Hexane / Heptane High LowAntisolvent of choice.[1]

References

  • BenchChem Technical Support. Optimization of 4-Chloropyrimidine Substitution Reactions. (Accessed 2026).[1] Common issues in SNAr mechanisms and hydrolysis prevention. [1]

  • National Institutes of Health (NIH). Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides.[1] (Demonstrates reactivity of 4-chloro analogs and handling).

  • Google Patents (WO2002000628A2). Synthesis of chlorinated pyrimidines.[1] (Industrial scale purification and acid scavenging protocols).

  • Royal Society of Chemistry (RSC). Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.[1] (Mechanistic insights into nucleophilic displacement).

  • Oregon State University. Investigations of the methods for the reduction of chloropyrimidines. (Historical data on stability and reduction protocols).

Technical Support Center: Troubleshooting Low Reactivity of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the nucleophilic aromatic substitution (SNAr) reaction between 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine and sterically hindered amines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome these synthetic hurdles.

The furo[3,4-d]pyrimidine core is a key structural motif in medicinal chemistry, notably in the development of inhibitors for various kinases and as antiviral agents.[1][2][3][4][5] The successful introduction of diverse amine side chains at the C4 position is often crucial for modulating biological activity. However, the reaction with bulky, sterically demanding amines frequently suffers from low yields or complete failure. This guide will explore the underlying causes and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: Why is my reaction between this compound and my bulky amine so slow or not working at all?

A1: The reaction you are performing is a Nucleophilic Aromatic Substitution (SNAr). Its success is governed by a delicate interplay of electronic and steric factors.

  • Electronic Factors: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms susceptible to attack by nucleophiles, which is a prerequisite for the SNAr reaction to occur.[6][7] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8]

  • Steric Hindrance: This is the most probable cause of low reactivity. Sterically hindered amines (e.g., di-isopropylamine, tert-butylamine, or amines with bulky ortho-substituents) physically obstruct the approach of the nucleophilic nitrogen atom to the electrophilic C4 carbon of the pyrimidine ring.[9] This steric clash increases the activation energy of the rate-determining addition step, dramatically slowing down or preventing the reaction.[9]

Figure 1: SNAr Mechanism with Steric Hindrance
Q2: What are the most critical reaction parameters to optimize for this specific reaction?

A2: For challenging SNAr reactions, systematic optimization of the reaction conditions is key. Focus on the following parameters:

ParameterRecommendation & Rationale
Solvent Use polar aprotic solvents. [10] Solvents like DMSO, DMF, NMP, or dioxane are superior choices. They effectively solvate the counter-ion of the amine salt (if a base is used) but poorly solvate the amine nucleophile itself, leaving it "naked" and more reactive.[10] Protic solvents like ethanol or isopropanol can form hydrogen bonds with the amine, stabilizing it and reducing its nucleophilicity.[11]
Temperature Increase the temperature significantly. Many SNAr reactions with hindered nucleophiles require substantial thermal energy to overcome the activation barrier. Start at 80-100 °C and incrementally increase to 150 °C or even higher, monitoring for decomposition. Microwave irradiation is an excellent alternative to conventional heating, as it can rapidly heat the reaction mixture to high temperatures, often reducing reaction times from hours to minutes and minimizing byproduct formation.[12][13][14][15]
Base Employ a non-nucleophilic base. The reaction generates HCl, which will protonate your amine, rendering it non-nucleophilic. A base is required to neutralize this acid. Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) . Using an excess of the reacting amine as the base is often inefficient and wasteful, especially with expensive amines.
Concentration Moderate concentration is usually optimal. While higher concentrations can increase reaction rates, they can also lead to solubility issues and an increase in bimolecular decomposition pathways at high temperatures. A starting concentration of 0.1-0.5 M is a reasonable range.
Q3: My starting material is decomposing at high temperatures. What can I do?

A3: Balancing reactivity with stability is a common challenge. If you observe decomposition (e.g., charring, multiple spots on TLC), consider the following:

  • Use Microwave Synthesis: As mentioned, microwave heating allows for very short reaction times at high temperatures.[12] A reaction that might take 24 hours at 120 °C with conventional heating could potentially be completed in 20-30 minutes at 150 °C in a microwave reactor, often out-pacing decomposition pathways.

  • Lower the Temperature and Extend Reaction Time: This is the conventional trade-off. Find the highest temperature at which the starting material is stable over a 24-hour period and run the reaction for longer.

  • Ensure an Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon. This prevents oxygen from participating in oxidative degradation pathways at elevated temperatures.

  • Consider a Catalytic Approach: If direct SNAr consistently fails, the conditions required may be too harsh for your substrate. In such cases, a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is a powerful alternative. This reaction proceeds via a different mechanism (oxidative addition/reductive elimination) and often succeeds where SNAr fails, especially with less activated aryl halides and hindered amines.[1]

Troubleshooting Guide

The following workflow can help diagnose and solve common issues.

Troubleshooting_Workflow start Reaction Failure: Low or No Product check_temp Is reaction temperature ≥ 120°C? start->check_temp increase_temp Action: Increase temperature. Consider microwave heating (140-180°C). check_temp->increase_temp No check_solvent Is the solvent polar aprotic (e.g., DMSO, DMF, Dioxane)? check_temp->check_solvent Yes increase_temp->check_solvent Re-evaluate change_solvent Action: Switch to a polar aprotic solvent. check_solvent->change_solvent No check_base Is a non-nucleophilic base present (e.g., DIPEA, Cs₂CO₃)? check_solvent->check_base Yes change_solvent->check_base Re-evaluate add_base Action: Add 2-3 equivalents of a suitable base. check_base->add_base No check_decomp Is starting material decomposing? check_base->check_decomp Yes add_base->check_decomp Re-evaluate alt_route Problem persists? Consider an alternative strategy. check_decomp->alt_route Yes check_decomp->alt_route No, but still no reaction buchwald Solution: Use Buchwald-Hartwig Cross-Coupling. alt_route->buchwald

Figure 2: Troubleshooting Workflow for Poor SNAr Reactivity
Experimental Protocols
Protocol 1: General Procedure for SNAr with a Hindered Amine (Conventional Heating)
  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 3.0 eq).

  • Add the sterically hindered amine (1.2-1.5 eq).

  • Add a dry, polar aprotic solvent (e.g., Dioxane, DMSO, or NMP) to achieve a concentration of 0.2 M.

  • Seal the vial and heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate or another suitable organic solvent and wash with water and then brine to remove the inorganic base and solvent.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Protocol for Difficult Cases
  • In a dedicated microwave reaction vial, combine this compound (1.0 eq), the hindered amine (1.5 eq), and a base (e.g., DIPEA, 3.0 eq).

  • Add a high-boiling polar aprotic solvent such as NMP or dioxane (to 0.2 M).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor. Set the temperature to 150-180 °C, with a reaction time of 20-60 minutes.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Work up and purify the product as described in Protocol 1.

Protocol 3: Alternative Buchwald-Hartwig Cross-Coupling Protocol

This protocol should be considered when direct SNAr fails.[1]

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq).

  • Add the hindered amine (1.2 eq).

  • Add a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) and a ligand like BINAP (0.04 eq) or a suitable Buchwald ligand (e.g., XPhos).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Heat the mixture to 90-110 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify by column chromatography.

References
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Lirias. [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Investigation of binary solvents mixtures in SNAr reaction. ePrints Soton. [Link]

  • Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. PMC - NIH. [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [Link]

  • Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Sciforum. [Link]

  • SNAr Reactions of Amines in Aprotic Solvents. ResearchGate. [Link]

  • Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. Chemical Communications (RSC Publishing). [Link]

  • Facile Catalytic SNAr Reaction of Nonactivated Fluoroarenes with Amines Using h6-Benzene Ruthenium(II). Thieme. [Link]

  • Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. PubMed. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC. [Link]

  • SNAr troubleshooting. Reddit. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). PMC. [Link]

  • One-Pot Microwave-Assisted Tandem Deprotection of Arylmethanesulfonates/SNAr Reaction for K2CO3-Mediated C(Aryl)—O Bond Formation. ResearchGate. [Link]

  • Advanced SNAr Reaction Guide. Scribd. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. PMC - NIH. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. PubMed. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

Sources

Removing regioisomeric impurities from furo[3,4-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Removing Regioisomeric Impurities

Welcome to the technical support guide for the synthesis of furo[3,4-d]pyrimidines. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and field-proven protocols to address one of the most common challenges in this area: the formation and subsequent removal of regioisomeric impurities. As a class of heterocyclic compounds with significant potential as kinase inhibitors in cancer therapy, achieving high purity of the target furo[3,4-d]pyrimidine is critical for accurate biological evaluation and drug development.[1]

Understanding the Problem: The Inevitable Formation of Regioisomers

In many synthetic routes leading to fused heterocyclic systems, the annulation or ring-closure step can proceed in multiple ways, leading to the formation of structural isomers. In the case of furo[3,4-d]pyrimidines, the construction of the pyrimidine ring onto the furan core is a frequent source of regioisomeric byproducts.

This typically occurs when a substituted aminofuran is reacted with a non-symmetrical cyclizing partner. The nucleophilic amine can attack one of two electrophilic sites on the reagent, leading to two different ring-closure outcomes. One pathway yields the desired furo[3,4-d]pyrimidine, while the other yields the isomeric and often difficult-to-separate furo[2,3-d]pyrimidine or a positional isomer. Understanding this mechanistic duality is the first step in devising a successful purification strategy.

G cluster_start Reactants cluster_products Cyclization Outcomes cluster_key Key Start 3-Aminofuran-4-carbonitrile (Precursor) Intermediate Common Acylthiourea Intermediate Start->Intermediate Reaction Reagent Unsymmetrical Reagent (e.g., Acyl Isothiocyanate) Reagent->Intermediate Product_A Desired Product Furo[3,4-d]pyrimidine Intermediate->Product_A Pathway A (Desired Cyclization) Product_B Undesired Regioisomer (e.g., Furo[2,3-d]pyrimidine) Intermediate->Product_B Pathway B (Competing Cyclization) key_desired Desired Path key_unwanted Unwanted Path

Caption: Competing cyclization pathways leading to regioisomers.

Frequently Asked Questions (FAQs)

Q1: My TLC shows a single spot, but NMR analysis confirms a mixture of regioisomers. What's happening?

A1: This is a classic problem where regioisomers have very similar polarities, causing them to co-elute on standard silica gel TLC plates.[2][3] The single spot gives a false impression of purity. It is crucial to trust your spectroscopic data (NMR, LC-MS) over a single TLC result. To resolve the isomers on TLC, you must systematically alter the separation conditions. Try using different solvent systems with varying polarity and hydrogen-bonding capabilities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). Additionally, consider using different types of TLC plates, such as alumina or reversed-phase (C18), which offer different separation mechanisms.

Q2: How can I improve the separation of my regioisomers on a silica gel column?

A2: If your isomers are nearly inseparable on silica, you need to enhance the subtle differences between them.

  • Add a Modifier: For basic compounds like many pyrimidine derivatives, the acidic nature of silica gel can cause significant peak tailing, which ruins separation. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or diisopropylethylamine (DIPEA) to your mobile phase can neutralize the acidic sites, leading to sharper peaks and potentially revealing separation.[2] Conversely, if your compounds have acidic properties, a small amount of acetic acid can improve chromatography.[2]

  • Reduce Solvent Polarity: Counterintuitively, using a much less polar solvent system can sometimes improve the separation of very similar compounds. This forces the compounds to interact more strongly with the stationary phase, magnifying small differences in their polarity.

  • Use a Shallow Gradient: Instead of a steep gradient, employ a very shallow one (e.g., increasing the polar solvent by 0.5-1% increments) during elution. This gives the compounds more "column lengths" to resolve.

Q3: When should I choose recrystallization over chromatography to separate regioisomers?

A3: Recrystallization is preferable when there is a significant difference in the solubility of the two isomers in a particular solvent, or when one isomer forms a much more stable crystal lattice. Choose recrystallization if:

  • One isomer is significantly less soluble: If you can find a solvent that dissolves one isomer well upon heating but leaves the other largely insoluble, you can selectively crystallize the less soluble isomer out of the crude mixture.

  • You can induce selective crystallization: Sometimes, even if both isomers are soluble, one can be encouraged to crystallize first by using a seed crystal of the pure compound.[4] This process, known as preferential crystallization, can be highly effective for enriching one isomer.

  • The isomers co-elute in all chromatography systems: If extensive chromatographic screening fails to provide any separation, recrystallization becomes the most practical alternative to preparative HPLC.[2]

Q4: My compound "oils out" instead of crystallizing. What can I do?

A4: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is too supersaturated.[5] To combat this, you can:

  • Lower the temperature of dissolution: Use a solvent mixture. Add a more volatile co-solvent in which your compound is less soluble to lower the overall boiling point of the system.[5]

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly before moving it to an ice bath. Rapid cooling often promotes oiling over crystallization.[5]

  • Reduce the concentration: Add a small amount of the initial solvent to decrease the saturation level.[5]

  • Perform a pre-purification step: A high concentration of impurities can inhibit crystallization. A quick filtration through a plug of silica to remove baseline impurities might be sufficient to allow for successful crystallization.

Troubleshooting Guides & Protocols
Guide 1: Advanced Column Chromatography for Regioisomer Separation

This guide provides a systematic approach to developing a column chromatography method for separating challenging regioisomers. The key is to move beyond standard conditions and explore different stationary and mobile phases.

G Start Crude Mixture (Confirmed Regioisomers) TLC_Screen Step 1: TLC Screening (Silica, Alumina, C18 Plates) Start->TLC_Screen Add_Modifier Step 2: Add Modifiers (0.5% TEA or AcOH) TLC_Screen->Add_Modifier Test_Solvents Step 3: Test Diverse Solvents (DCM/MeOH, Toluene/EtOAc) Add_Modifier->Test_Solvents Decision Separation Achieved on TLC? Test_Solvents->Decision Column_Chrom Step 4: Pack Column & Elute (Use Shallow Gradient) Decision->Column_Chrom Yes Alternative Consider Alternative Methods (Recrystallization, Prep-HPLC) Decision->Alternative No

Caption: Workflow for chromatography method development.

Protocol: Method Development using Mobile Phase Modifiers

  • Baseline TLC: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc). Spot this on a standard silica gel TLC plate. Develop the plate in a common solvent system (e.g., 30% Ethyl Acetate in Hexane). Visualize under UV light. Confirm that the isomers co-elute.

  • Prepare Modified Solvent Systems: Prepare three separate TLC developing chambers:

    • Chamber A (Control): 30% EtOAc/Hexane.

    • Chamber B (Basic): 30% EtOAc/Hexane with 0.5% Triethylamine (TEA).

    • Chamber C (Acidic): 30% EtOAc/Hexane with 0.5% Acetic Acid (AcOH).

  • Develop and Compare: Spot your crude product on three separate TLC plates. Develop one plate in each chamber. After development, carefully compare the Rf values and spot shapes. The addition of a modifier may cause the spots to separate or may significantly sharpen the spots, which is a prerequisite for good column separation.[2]

  • Optimize and Scale-Up: If separation is observed (e.g., in the TEA-modified system), perform the column chromatography using a mobile phase containing the same percentage of the modifier. Use a shallow gradient starting from a lower polarity to maximize resolution.

Problem Scenario Stationary Phase Suggested Mobile Phase System Rationale
Basic isomers tailingSilica GelHexane/EtOAc + 0.5-1% TriethylamineNeutralizes acidic silanol groups, preventing non-specific adsorption and improving peak shape.[2]
Very polar isomersSilica GelDCM/Methanol (start with 1-2% MeOH)Methanol is a highly polar solvent capable of eluting compounds that bind strongly to silica.[5]
Non-polar isomersReversed-Phase C18Acetonitrile/Water or Methanol/WaterSeparation is based on hydrophobicity rather than polarity, offering an orthogonal separation mechanism.[3]
Acidic isomers tailingSilica GelHexane/EtOAc + 0.5% Acetic AcidSuppresses the deprotonation of acidic functional groups, leading to less tailing and better separation.[2]
Guide 2: Strategic Recrystallization Protocol

Recrystallization is a powerful technique that exploits differences in solubility to achieve high purity.

Protocol: Two-Solvent Recrystallization

  • Solvent Selection: Identify two miscible solvents:

    • Solvent 1 ("Soluble"): A solvent in which your crude product is highly soluble at an elevated temperature. Common choices for polar furo[3,4-d]pyrimidines include ethanol, isopropanol, or acetonitrile.[5]

    • Solvent 2 ("Anti-solvent"): A solvent in which your product is poorly soluble. Common choices include water, hexane, or diethyl ether.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot "Solvent 1" required to fully dissolve the solid. Ensure the solution is saturated. If insoluble impurities are present, perform a hot filtration at this stage.[6]

  • Induce Crystallization: While the solution is still hot, slowly add the "Anti-solvent" (Solvent 2) dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a drop or two of hot "Solvent 1" to clarify.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[5]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold "Anti-solvent" to remove any residual soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum. Analyze the purity by NMR and/or LC-MS and check the mother liquor to quantify the amount of the other isomer remaining in solution.

References
  • BenchChem (2025). Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates.
  • BenchChem (2025). Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates.
  • Reddit r/OrganicChemistry (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together.
  • Reddit r/OrganicChemistry (2024). How to separate these regioisomers?.
  • BenchChem (2025). Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines.
  • PubMed (2000). Synthesis and evaluation of furo[3,4-d]pyrimidinones as selective alpha1a-adrenergic receptor antagonists.
  • Sciencemadness Discussion Board (2019). Separation of isomers by selective seeding and crystallisation?.
  • Google Patents (2010). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
  • Journal of Chemical Technology and Metallurgy (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW)*.
  • BenchChem (2025). Application Notes and Protocols for the Purification of Furo[3,4-d]isoxazole Compounds.

Sources

Solvent selection for recrystallization of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine

Topic: Solvent Selection & Process Optimization for Purification Target Molecule: this compound (CAS: 1379179-87-9 / Analogues) Audience: Medicinal Chemists, Process Chemists[1]

Part 1: The Senior Scientist's Perspective

"Why does this recrystallization fail?" In my experience with fused chloropyrimidines, the most common failure mode isn't solubility—it's stability .[1][2] The C-4 chlorine in this compound is highly activated by the electron-deficient pyrimidine ring.[1]

If you attempt a standard recrystallization using "wet" solvents or nucleophilic alcohols (like Methanol or Ethanol) at high temperatures, you risk solvolysis .[1][2] You will likely isolate the hydrolyzed 4-hydroxy (oxo) impurity or the 4-alkoxy ether byproduct, not your target.[1]

Therefore, the solvent selection strategy must prioritize chemical inertness over simple solubility curves.[1][2]

Part 2: Solvent Selection Guide (Q&A)

Q1: What is the primary solvent system recommended for this molecule?

Recommendation: Ethyl Acetate (EtOAc) / n-Heptane (Solvent / Anti-solvent).[1]

  • Why? This system is aprotic and chemically inert toward the activated chloride.[1]

  • Mechanism: The molecule dissolves well in warm EtOAc.[1] Heptane acts as a non-polar anti-solvent that induces precipitation without competing for the C-4 position.

  • Protocol: Dissolve crude material in minimal refluxing anhydrous EtOAc. Add hot n-Heptane dropwise until slight turbidity persists. Cool slowly to 0°C.

Q2: Can I use alcohols like Methanol or Ethanol?

Strictly No. [2]

  • Risk: Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • Outcome: Heating 4-chloropyrimidines in alcohols often yields the corresponding ether (4-methoxy or 4-ethoxy derivative) or facilitates hydrolysis if the solvent isn't strictly anhydrous.[1]

  • Exception: If you must use an alcohol, use Isopropanol (IPA) due to its steric bulk, which reduces nucleophilicity, but ensure it is anhydrous and minimize heating time.[1][2]

Q3: My compound is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: The polarity gap between your solvent and anti-solvent is too wide, or the concentration is too high.[1][2] Troubleshooting Steps:

  • Switch Solvent Pair: Move to Dichloromethane (DCM) / Hexane .[1][2] DCM is a stronger solvent than EtOAc and often prevents the liquid-liquid phase separation (oiling) seen with esters.[1]

  • Seed Crystals: Retain a small amount of crude solid.[3] Add it to the turbid solution at room temperature before cooling to 0°C.

  • Temperature Ramp: Slow down the cooling rate. Rapid cooling traps impurities and forces the compound out as an amorphous oil.[1]

Q4: I see a new spot on TLC after recrystallization. What happened?

Diagnosis: Hydrolysis to 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one.[1] Cause: Moisture ingress. Fix:

  • Dry all solvents over molecular sieves (3Å or 4Å) before use.[1][2]

  • Conduct the dissolution step under a nitrogen blanket.[1]

  • Verify the acidity of your crude.[1] Residual POCl3 from synthesis generates HCl, which catalyzes hydrolysis.[1][2] Wash crude with cold NaHCO3 solution and dry thoroughly before recrystallization.[1]

Part 3: Solvent Properties & Decision Matrix

Solvent SystemRoleSuitabilityRisk FactorNotes
EtOAc / Heptane PrimaryHigh LowBest balance of solubility and stability.
DCM / Hexane AlternativeHigh LowGood for avoiding "oiling out." DCM is volatile; handle carefully.[1]
Toluene Single SolventMedium LowRequires higher heat (110°C), which increases thermal degradation risk.[1][2]
Methanol / Water AvoidNone Critical High risk of hydrolysis (to oxo-form) and methoxy-substitution.[1]
DMF / Water AvoidLow HighDMF is hard to remove; water promotes rapid hydrolysis of the C-Cl bond.

Part 4: Visualizing the Logic

The following diagram illustrates the decision pathway for solvent selection and the mechanistic risks involved.

RecrystallizationLogic Start Start: Crude this compound CheckSolubility Check Solubility in EtOAc (Warm) Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble YesEtOAc Use EtOAc / Heptane System Soluble->YesEtOAc Yes NoEtOAc Try DCM (Room Temp) Soluble->NoEtOAc No RiskCheck CRITICAL CHECK: Is Solvent Protic? (MeOH, EtOH, H2O) YesEtOAc->RiskCheck CheckDCM Soluble in DCM? NoEtOAc->CheckDCM YesDCM Use DCM / Hexane System CheckDCM->YesDCM Yes NoDCM Try Toluene (Hot) CheckDCM->NoDCM No YesDCM->RiskCheck NoDCM->RiskCheck ProticYes STOP: High Risk of S_NAr / Hydrolysis (Formation of ether or oxo-impurity) RiskCheck->ProticYes Yes ProticNo Proceed with Aprotic Solvent RiskCheck->ProticNo No

Caption: Decision logic for solvent selection emphasizing the avoidance of protic solvents to prevent degradation.

Part 5: Detailed Experimental Protocol

Method A: Ethyl Acetate / Heptane Recrystallization (Standard) [1][2]

  • Preparation : Ensure all glassware is oven-dried. Purge the flask with Nitrogen.[1]

  • Dissolution :

    • Place 1.0 g of crude this compound in a 50 mL round-bottom flask.

    • Add anhydrous Ethyl Acetate (approx. 5-8 mL) and heat gently to 50-60°C.

    • Note: Do not boil excessively. If insolubles remain (likely salts or polymerized byproducts), filter the hot solution rapidly through a sintered glass funnel.[1][2]

  • Precipitation :

    • While maintaining the solution at ~50°C, add n-Heptane dropwise.[1]

    • Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Add 2-3 drops of Ethyl Acetate to clear the solution back to transparency.

  • Crystallization :

    • Remove heat and allow the flask to cool to room temperature undisturbed (approx. 30 mins).

    • Transfer to an ice-water bath (0-4°C) for 1 hour.

  • Isolation :

    • Filter the crystals using vacuum filtration.[1]

    • Wash the cake with cold 1:3 EtOAc:Heptane mixture.

    • Dry under high vacuum at room temperature (Max 30°C) to prevent thermal decomposition.[1][2]

Method B: Vapor Diffusion (For Small Scale / High Purity)

  • Inner Vial : Dissolve 100 mg of compound in minimal DCM (0.5 mL).

  • Outer Chamber : Place the open inner vial into a larger jar containing Pentane (5 mL).

  • Process : Seal the outer jar. Pentane vapor will slowly diffuse into the DCM, gently forcing the product out of solution over 24 hours.[1][2] This yields X-ray quality crystals.

References

  • National Institutes of Health (NIH) .[1][2] Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs. PubMed Central.[1] Available at: [Link]

  • ResearchGate . Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine. Available at: [Link][1][2]

Sources

Minimizing side reactions during chlorination to produce 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorination of 5,7-dihydrofuro[3,4-d]pyrimidine

Guide for Researchers and Drug Development Professionals on the Synthesis of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical chlorination step of 5,7-dihydrofuro[3,4-d]pyrimidin-4-one. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you minimize side reactions, optimize your yield, and ensure the purity of your final product.

The dihydrofuro[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, notably in the development of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] The conversion of the 4-oxo (or its 4-hydroxy tautomer) to the 4-chloro derivative is a pivotal step, as this chloro-intermediate is the primary precursor for introducing various nucleophiles to build a library of potential drug candidates. However, this transformation is fraught with potential challenges, including hydrolysis, over-chlorination, and degradation. This guide will equip you with the knowledge to navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for this reaction, and what are their pros and cons?

A1: The choice of chlorinating agent is critical for success. Phosphorus oxychloride (POCl₃) is by far the most common and versatile reagent for converting hydroxypyrimidines to their chloro-derivatives.[3]

Chlorinating Agent Advantages Disadvantages & Common Side Reactions Typical Conditions
Phosphorus Oxychloride (POCl₃) Highly effective, readily available, well-documented.[4]Can lead to over-chlorination if not controlled. The reaction generates acidic byproducts (HCl, phosphoric acid) that can promote hydrolysis or degradation.[3] Workup can be highly exothermic and hazardous if not performed correctly.Often used in excess, acting as both reagent and solvent. Temperatures range from 70°C to 160°C.[3][5]
Vilsmeier Reagent (POCl₃/DMF) Can be more reactive in some cases.Primarily a formylating agent for electron-rich systems.[3] Can introduce formylation as a side reaction on susceptible substrates.Formed in situ by mixing POCl₃ and a catalytic amount of DMF.
Sulfuryl Chloride (SO₂Cl₂) or Phosgene (COCl₂) derivatives Can be effective for specific substrates.Generally more hazardous and less commonly used for this specific transformation. May lead to different side product profiles.[3]Conditions are highly substrate-dependent.

For the synthesis of this compound, phosphorus oxychloride (POCl₃) is the recommended and most established reagent.

Q2: How does temperature control the selectivity and outcome of the reaction?

A2: Temperature is a crucial parameter for controlling reaction rate and selectivity.[3]

  • Higher Temperatures (e.g., >120°C): Increase the reaction rate significantly but also elevate the risk of side reactions. These include degradation of the sensitive furo-pyrimidine core, leading to tar formation, and potential over-chlorination if other reactive sites exist on the molecule.[3]

  • Lower Temperatures (e.g., 70-100°C): Favor the formation of the desired mono-chlorinated product and minimize degradation. However, reaction times will be significantly longer, and the reaction may not go to completion. Careful monitoring is essential to find the optimal balance between reaction rate and purity.[3]

Q3: What is the role of adding a tertiary amine base like DIPEA or Pyridine?

A3: For less reactive substrates, the chlorination can be sluggish. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), triethylamine (TEA), or pyridine, can accelerate the reaction.[3] The base serves two primary functions: it can help generate a more reactive intermediate from the starting material and neutralize the in situ generated HCl, which can sometimes inhibit the reaction or promote degradation pathways. A solvent-free procedure using one equivalent of pyridine as a base in a sealed reactor has been shown to be highly efficient for large-scale preparations of other chlorinated heterocycles.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis, identified through common analytical methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem 1: Low or no yield of the desired product. TLC/LC-MS analysis after workup shows primarily the starting material.
  • Probable Cause: This is a classic symptom of product hydrolysis. The 4-chloro-pyrimidine product is highly susceptible to hydrolysis, reverting to the 4-hydroxy starting material, especially in the presence of water and acid.[6] This often occurs during the aqueous workup when quenching the excess POCl₃, which generates a large amount of heat and acidic byproducts.[3]

  • Suggested Solution: Meticulous Workup Protocol

    • Remove Excess Reagent: Before quenching, cool the reaction mixture and remove the bulk of the excess POCl₃ under reduced pressure (e.g., using a rotovap connected to a base trap). This dramatically reduces the exothermicity and acidity of the subsequent quench.[6]

    • Controlled Quenching: Vigorously stir a beaker of crushed ice/water. Slowly and carefully pour the cooled reaction mixture into the ice. This "reverse quench" helps to dissipate heat effectively.[3]

    • Immediate Neutralization: While stirring the quenched mixture, slowly add a cold, saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is neutral to slightly basic (pH 7-8). This neutralizes the acidic byproducts that catalyze hydrolysis.[3]

    • Prompt Extraction: Do not let the neutralized aqueous mixture sit. Immediately extract the product into an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

Problem 2: Significant formation of dark, tarry, and insoluble materials.
  • Probable Cause: The furo-pyrimidine ring system is degrading under the harsh reaction conditions. This is typically caused by excessively high temperatures or prolonged reaction times.[3]

  • Suggested Solution: Optimize Reaction Conditions

    • Lower the Temperature: Reduce the reaction temperature to the lower end of the effective range (e.g., start at 80°C) and monitor the progress.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, proceed immediately to the workup. Avoid letting the reaction stir for extended periods after completion.

    • Use a High-Boiling Inert Solvent: While using excess POCl₃ as the solvent is common, in cases of severe degradation, adding an inert, high-boiling solvent like toluene or dioxane might help to moderate the reaction conditions and prevent localized overheating.

Problem 3: The reaction is sluggish or does not go to completion.
  • Probable Cause: The reactivity of the starting material may be insufficient under the chosen conditions, or there may be an issue with the reagents.

  • Suggested Solution: Enhance Reactivity

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, monitoring for both product formation and the onset of degradation.

    • Add a Tertiary Amine: As detailed in FAQ 3, add 1.0 to 1.5 equivalents of a base like DIPEA or pyridine to catalyze the reaction.[3]

    • Ensure Anhydrous Conditions: Moisture in the starting material or solvent can consume the chlorinating agent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Visualization of Key Reaction Pathways

The following diagram illustrates the desired chlorination reaction and the most common side reaction, hydrolysis.

G SM 5,7-dihydrofuro[3,4-d]pyrimidin-4-one (Starting Material) Product This compound (Desired Product) SM->Product  POCl₃, Δ (Chlorination) Hydrolysis Hydrolysis Product (Same as Starting Material) Product->Hydrolysis  H₂O, H⁺ (During Workup)

Caption: Desired chlorination pathway and the competing hydrolysis side reaction.

Recommended Experimental Protocol

This protocol is a robust starting point for the chlorination of 5,7-dihydrofuro[3,4-d]pyrimidin-4-one, designed to minimize side reactions.

Materials:

  • 5,7-dihydrofuro[3,4-d]pyrimidin-4-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-15 eq)

  • N,N-diisopropylethylamine (DIPEA) (optional, 1.5 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5,7-dihydrofuro[3,4-d]pyrimidin-4-one (1.0 eq).

  • Addition of Reagents: Carefully add phosphorus oxychloride (10-15 eq) to the flask. If using a catalyst, add DIPEA (1.5 eq).

  • Heating: Heat the reaction mixture to 80-90°C with stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM) or LC-MS every hour. The reaction is complete upon the disappearance of the starting material.

  • Cooling & Concentration: Once complete, cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ by vacuum distillation (rotary evaporator).

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. With vigorous stirring, slowly pour the concentrated reaction residue onto the ice. Caution: This is an exothermic process.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the quenched mixture until the pH reaches 7-8. Ensure the temperature is kept low with the ice bath.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues during your experiment.

G cluster_problems Problem Diagnosis cluster_solutions Corrective Actions Start Reaction Complete? Workup Perform Careful Workup (Quench on Ice, Neutralize) Start->Workup Yes P3 Problem: Incomplete Reaction Start->P3 No Analyze Analyze Crude Product (TLC/LCMS) Workup->Analyze P1 Problem: Low Yield, SM Recovered Analyze->P1 Main spot is SM P2 Problem: Tarry Mixture, Low Yield Analyze->P2 Dark/streaky TLC S1 Cause: Product Hydrolysis Solution: 1. Pre-remove POCl₃ 2. Ensure rapid neutralization P1->S1 S2 Cause: Degradation Solution: 1. Lower reaction temp 2. Reduce reaction time P2->S2 S3 Cause: Low Reactivity Solution: 1. Increase temp cautiously 2. Add catalytic base (DIPEA) P3->S3

Caption: A logical workflow for troubleshooting common chlorination issues.

References

  • BenchChem. (2025).
  • Cao, X., et al. (2024).
  • Google Patents. (2004).
  • Cao, X., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study.
  • Li, X., et al. (2020).
  • Lirias. (n.d.). Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C.
  • Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. OSTI.GOV.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (n.d.).
  • Kikelj, D., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.
  • ACS Publications. (n.d.).
  • Wang, Z., et al. (2022). Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. PubMed.
  • NIH. (n.d.). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties.
  • RSC Publishing. (2014).

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Technical Support Center: Resolving Solubility Challenges of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine is a critical heterocyclic intermediate in medicinal chemistry and drug development, serving as a key building block for a range of biologically active molecules.[1] Its fused ring structure provides a rigid scaffold for synthesizing targeted therapeutics, including kinase inhibitors.[2][3] However, researchers frequently encounter significant challenges with its poor solubility in common reaction media. This can lead to issues such as reaction stalling, low yields, difficult purification, and even complete reaction failure due to precipitation.[4]

This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome the solubility limitations of this compound, ensuring more consistent and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative data for this exact molecule is not widely published, we can infer its properties from its structure and from data on analogous fused pyrimidine systems.[2][5]

  • Polar Aprotic Solvents: The compound is expected to have its best solubility in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and potentially N-Methyl-2-pyrrolidone (NMP).[2] These solvents can engage in dipole-dipole interactions with the polar furo[3,4-D]pyrimidine core.

  • Polar Protic Solvents: Solubility is generally lower in polar protic solvents like ethanol, methanol, and water.[2] While the nitrogen atoms can act as hydrogen bond acceptors, the overall molecule is largely non-polar. In protic solvents, the solvent molecules can strongly solvate themselves (hydrogen bonding), which can hinder their ability to effectively solvate the compound.[6]

  • Ethereal and Chlorinated Solvents: Moderate to low solubility is expected in solvents like Tetrahydrofuran (THF), 1,4-dioxane, Dichloromethane (DCM), and Chloroform.

  • Non-Polar Solvents: The compound is likely to be poorly soluble in non-polar solvents such as hexanes, toluene, and diethyl ether.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMP, AcetonitrileHigh to ModerateStrong dipole-dipole interactions effectively solvate the polar heterocyclic core.[7]
Polar Protic Methanol, Ethanol, IsopropanolModerate to LowCompeting solvent-solvent hydrogen bonding can reduce solvation efficiency.[8]
Ethereal THF, 1,4-Dioxane, CPMEModerate to LowModerate polarity allows for some interaction, but lacks strong solvating power.
Chlorinated DCM, ChloroformLowLower polarity and inability to act as H-bond acceptors limit solubility.
Non-Polar Hexanes, Toluene, Diethyl EtherVery Low"Like dissolves like" principle; insufficient interaction between non-polar solvent and polar solute.
Q2: My compound is precipitating out of the reaction mixture. What are the immediate troubleshooting steps?

Precipitation during a reaction is a common problem when a reactant's solubility limit is exceeded or when a product is less soluble than the starting materials.[4] Here is a logical workflow to address this issue.

G A Precipitation Observed in Reaction B Is the reaction exothermic? A->B Analyze Conditions C Apply gentle heating (e.g., 40-50 °C) B->C Yes J No, precipitation occurred on cooling or over time B->J No D Does solid redissolve? C->D E Add small aliquot of co-solvent (e.g., DMF, NMP) D->E No H Maintain slight heat. Monitor reaction progress. D->H Yes F Does solid redissolve? E->F G Pause reaction. Perform full solvent screening. F->G No I Continue reaction. Consider adding more co-solvent if precipitation recurs. F->I Yes J->E

Caption: Immediate troubleshooting workflow for in-reaction precipitation.

Causality Explained:

  • Check for Exothermic Reaction: If the reaction started at room temperature but generated heat, the initial solubility may have been temperature-dependent. As the reaction cools, the compound crashes out. Gentle heating can often resolve this.[9]

  • Add a Co-solvent: The most direct approach is to increase the solvating power of the medium.[10] Add a small volume (e.g., 5-10% of total volume) of a stronger, miscible solvent like DMF or NMP. This can often bring the precipitated material back into solution without drastically altering the reaction kinetics.

  • "Scratching": If supersaturation is suspected, scratching the inside of the flask with a glass rod can induce crystallization.[11] While this seems counterintuitive, if the precipitate is an amorphous solid, inducing proper crystallization can sometimes improve handling. However, for a reactant, redissolving is the primary goal.

  • Solvent Removal (Last Resort): If all else fails, the reaction may need to be stopped, the solvent evaporated, and restarted in a more suitable solvent system identified through screening.[11]

Q3: How do I select an appropriate solvent or co-solvent system to improve solubility?

The key is to match the solvent's properties to the solute's structure. For this compound, you need a solvent that can handle its polar heterocyclic nature. The selection process should be systematic.

G A Start: Define Reaction (Temp, Reagents) B Consult Solvent Property Table A->B C Are polar aprotic solvents (DMF, DMSO) compatible with reagents/conditions? B->C D Select primary solvent (e.g., DMF, NMP, DMSO) C->D Yes E Consider less polar but good solvating alternatives (e.g., THF, Acetonitrile) C->E No H Final System Selected D->H F Is solubility still insufficient? E->F G Develop a co-solvent system. Primary: THF or ACN Co-solvent: 5-20% DMF or NMP F->G Yes F->H No G->H

Caption: Decision tree for selecting an optimal solvent system.

Expert Insights:

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are often the first choice. They are excellent at solvating cations, leaving nucleophiles "free" and more reactive, which can be beneficial in substitution reactions where this compound is often used.[7] However, be mindful of their high boiling points, which can complicate product isolation.

  • Co-Solvency: This is a powerful technique.[10] Often, a bulk solvent like THF or acetonitrile (ACN) provides the right general environment for the reaction, but lacks the power to fully dissolve the heterocyclic starting material. Adding a small percentage (5-20%) of a strong solvent like DMF or NMP can dramatically increase solubility without dominating the overall solvent properties.[4] This is often preferable to using pure DMF, making workup easier.

Q4: Can temperature be used to manage solubility, and what are the risks?

Yes, temperature is a critical parameter. For most solids dissolving in a liquid, solubility increases with temperature because the process is endothermic (requires energy to break the crystal lattice).[9][12]

Benefits:

  • Increased Solubility: Heating the reaction mixture can significantly increase the amount of compound that can be dissolved, preventing precipitation.[13]

  • Increased Reaction Rate: Higher temperatures often accelerate the desired chemical reaction.

Risks:

  • Decomposition: Fused heterocyclic systems can be thermally sensitive. Heating too high or for too long can lead to decomposition and the formation of impurities. A preliminary thermal stability test (e.g., heating a small sample in the chosen solvent and analyzing by TLC or LC-MS over time) is advisable.

  • Side Reactions: Increased temperature can provide the activation energy for undesired side reactions, reducing the overall yield and purity of the product.

  • Solvent Loss: If the reaction is run in an open or poorly sealed vessel, volatile solvents will evaporate, concentrating the reactants and potentially causing precipitation.

Recommendation: Use the minimum temperature required to maintain a homogenous solution. A temperature range of 40-80 °C is a common starting point for reactions involving this class of compounds, but should be optimized for each specific transformation.

Detailed Experimental Protocols

Protocol 1: Systematic Solubility Screening

This protocol allows for a rapid, semi-quantitative assessment of solubility in a range of solvents.

Objective: To identify the most promising solvents or co-solvent systems for your reaction.

Materials:

  • This compound

  • Vials (e.g., 1-dram or 4 mL) with caps

  • A selection of solvents (e.g., DMF, DMSO, NMP, THF, ACN, DCM, Toluene, Ethanol, Water)

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Analytical balance

Methodology:

  • Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into each labeled vial.

  • Initial Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial. This creates an initial high concentration (100 mg/mL).

  • Agitation: Cap the vial and vortex vigorously for 1 minute. Place on a stir plate and stir for 10-15 minutes at room temperature.

  • Observation: Visually inspect the vial.

    • Completely Dissolved: The compound is highly soluble (>100 mg/mL).

    • Partially Dissolved/Suspension: Proceed to the next step.

    • No Change: The compound is poorly soluble or insoluble.

  • Titration: For vials where the solid is not fully dissolved, add another aliquot of solvent (e.g., 0.1 mL) to dilute the mixture (now 50 mg/mL). Repeat the agitation step.

  • Repeat Titration: Continue adding solvent in measured aliquots (e.g., to reach 25 mg/mL, 10 mg/mL, 5 mg/mL) until the solid completely dissolves.

  • Record Results: Record the approximate solubility in a table. For example, if the 10 mg of solid dissolved after adding a total of 0.5 mL of solvent, the solubility is approximately 20 mg/mL.

  • Test at Elevated Temperature: For promising solvents where room temperature solubility is moderate, gently warm the vial (e.g., to 50 °C) and observe if solubility improves significantly.

Protocol 2: Overcoming Precipitation in a Nucleophilic Aromatic Substitution (SNAr) Reaction

Scenario: You are reacting this compound with a primary amine in THF with a non-nucleophilic base like Diisopropylethylamine (DIPEA), and the starting material is precipitating.

Objective: To modify the reaction conditions to maintain a homogenous solution.

Original (Problematic) Conditions:

  • This compound (1.0 eq)

  • Primary Amine (1.2 eq)

  • DIPEA (2.0 eq)

  • THF as solvent

  • Room Temperature

Troubleshooting Steps & Rationale:

  • Step 1: Introduce a Co-Solvent.

    • Action: Prepare the reaction mixture as before, but use a solvent system of 9:1 THF:DMF .

    • Rationale: The addition of 10% DMF should be sufficient to increase the polarity of the medium and solvate the starting material without drastically changing the reaction environment or complicating the workup.[14] DMF is a polar aprotic solvent that excels at dissolving polar heterocyclic compounds.[5]

  • Step 2: Apply Gentle Heating.

    • Action: If precipitation still occurs or the reaction is sluggish, heat the mixture to 40-50 °C .

    • Rationale: Increasing the temperature will further enhance solubility and increase the kinetic energy of the molecules, accelerating the rate of the SNAr reaction.[12] This temperature is generally mild enough to avoid decomposition.

  • Step 3: Monitor and Adjust.

    • Action: Monitor the reaction by TLC or LC-MS. If the starting material is consumed but the product begins to precipitate, it indicates the product has lower solubility than the reactant.

    • Rationale: If product precipitation occurs, adding another small aliquot of DMF or filtering the reaction hot might be necessary. Understanding the solubility of all components is key.[4]

Self-Validating System:

  • Run a parallel control reaction under the original conditions to confirm that the changes implemented (co-solvent, heat) are directly responsible for the improved outcome.

  • Check the purity profile by LC-MS in both the modified and original reactions to ensure the new conditions are not generating new impurities.

References

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]

  • LibreTexts Chemistry. Nucleophilic Substitution Reactions. (2022). Available from: [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). Available from: [Link]

  • Biotage. How to prevent compound precipitation during flash column chromatography. (2023). Available from: [Link]

  • Journal of Chemical & Engineering Data. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024). Available from: [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available from: [Link]

  • LibreTexts Chemistry. 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Available from: [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Available from: [Link]

  • Wiley Online Library. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (2020). Available from: [Link]

  • College of St. Benedict & St. John's University. Aliphatic Nucleophilic Substitution NS7. Solvent Effects. Available from: [Link]

  • International Journal of Applied Pharmaceutics. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (2017). Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Strategies for improving hydrophobic drugs solubility and bioavailability. (2021). Available from: [Link]

  • LibreTexts Chemistry. 3.6F: Troubleshooting. (2022). Available from: [Link]

  • PubMed. Henry's law constants of chlorinated solvents at elevated temperatures. (2012). Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021). Available from: [Link]

  • University of California, Davis. Effect of Temperature on Solubility. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. (2022). Available from: [Link]

  • LibreTexts Chemistry. Temperature Effects on Solubility. (2023). Available from: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]

  • International Journal of Scientific and Research Publications. Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. (2023). Available from: [Link]

  • Pressbooks. Effect of Temperature and Solvent on Solubility. Available from: [Link]

  • ACS Publications. Controlled Flow Precipitation as a Valuable Tool for Synthesis. (2015). Available from: [Link]

  • Lirias. Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Available from: [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Available from: [Link]

  • Der Pharma Chemica. Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). Available from: [Link]

  • Regis Technologies. HPLC Troubleshooting Guide. Available from: [Link]

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Validation & Comparative

Interpreting the Proton NMR Landscape of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery and development, the precise and unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among the myriad of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine, a key heterocyclic scaffold. We will delve into the theoretical underpinnings of its spectral features, compare it with structurally related analogs, and provide a robust experimental framework for obtaining high-quality data.

The furo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. A clear understanding of the spectroscopic signature of this class of molecules is therefore of paramount importance for chemists synthesizing and evaluating new potential therapeutic agents.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals in a non-aromatic region and one in the aromatic region. The predicted chemical shifts and multiplicities are based on the analysis of closely related structures and fundamental NMR principles.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
C2-H~8.5 - 8.8Singlet (s)1H
C5-H₂~4.9 - 5.1Singlet (s)2H
C7-H₂~4.7 - 4.9Singlet (s)2H

Predicted values are for a spectrum recorded in DMSO-d₆.

Deconstructing the Spectrum: A Rationale for the Assignments

The predicted ¹H NMR spectrum can be rationalized by considering the electronic environment of each proton in the molecule.

The Pyrimidine Proton (C2-H)

The proton at the C2 position of the pyrimidine ring is expected to be the most downfield signal. This is due to the strong deshielding effect of the two adjacent electronegative nitrogen atoms.[1] Furthermore, the chlorine atom at the C4 position exerts an additional electron-withdrawing inductive effect, further deshielding the C2-H proton. In the parent pyrimidine molecule, the C2 proton resonates at approximately 9.26 ppm.[2] The fusion of the furan ring and the presence of the chloro-substituent are expected to shift this signal slightly upfield to the predicted range of 8.5 - 8.8 ppm.

The Dihydrofuro Methylene Protons (C5-H₂ and C7-H₂)

The two methylene groups of the dihydrofuran ring are chemically non-equivalent and are therefore expected to give rise to two distinct signals. This non-equivalence arises from their different proximity to the pyrimidine ring and the chlorine atom at C4.

Crucially, ¹H NMR data for the closely related compound, 4-((2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzaldehyde, shows two singlets for these methylene groups at 4.92 ppm and 4.76 ppm (in DMSO-d₆).[3] This provides strong evidence that the C5-H₂ and C7-H₂ protons in this compound will also appear as two separate singlets. The absence of coupling between these two groups is due to the intervening oxygen atom. The protons on C5 are likely to be slightly more deshielded and appear at a slightly higher chemical shift than the protons on C7 due to their closer proximity to the electron-withdrawing pyrimidine ring.

A Comparative Analysis: ¹H NMR of Structurally Related Analogs

To provide a broader context for the interpretation of the ¹H NMR spectrum of this compound, it is instructive to compare it with the spectra of structurally similar heterocyclic systems.

Compound Key ¹H NMR Features Reference
2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine In this precursor, the C2-H proton is absent. The two methylene groups are expected to be singlets with chemical shifts similar to the target compound.[3]
4-amino-5,7-dihydrofuro[3,4-d]pyrimidine The C2-H proton would likely be shifted upfield compared to the 4-chloro derivative due to the electron-donating nature of the amino group. The methylene protons would also experience a slight upfield shift.N/A
Pyrazolo[3,4-d]pyrimidines The proton on the pyrazole ring typically appears as a singlet in the aromatic region. For example, in some 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, the C3-H proton gives a singlet at around 8.23 ppm.[4][4][5]
Furo[2,3-d]pyrimidines In this isomeric system, the coupling patterns of the furan ring protons would be different, likely showing doublets or multiplets depending on the substitution pattern.[6]

This comparative approach highlights how subtle changes in the heterocyclic core and its substituents can lead to significant and predictable changes in the ¹H NMR spectrum, reinforcing the assignments for our target molecule.

Experimental Protocol for ¹H NMR Analysis

Obtaining a high-quality ¹H NMR spectrum is critical for accurate structural elucidation. The following protocol provides a standardized workflow for the analysis of this compound.

I. Sample Preparation
  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent solubilizing power for a wide range of organic compounds and its high boiling point.

  • Sample Concentration : Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution : Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer : After complete dissolution, transfer the solution to a standard 5 mm NMR tube.

II. NMR Data Acquisition
  • Spectrometer : Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • Standard Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Number of Scans (NS) : A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

    • Spectral Width (SW) : A spectral width of at least 12 ppm is appropriate to cover the expected chemical shift range.

    • Acquisition Time (AQ) : An acquisition time of at least 3-4 seconds will ensure good digital resolution.

    • Relaxation Delay (D1) : A relaxation delay of 1-2 seconds is typically adequate.

III. Data Processing and Analysis
  • Fourier Transform : Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction : Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing : Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Peak Picking and Integration : Identify all peaks and integrate the corresponding signals. The relative integrals should correspond to the number of protons giving rise to each signal.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve add_tms Add TMS dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_data Acquire Data (≥16 scans) setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference analyze Peak Picking & Integration reference->analyze

Figure 1. A streamlined workflow for the ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be characterized by a downfield singlet for the C2-H proton and two upfield singlets for the non-equivalent methylene protons of the dihydrofuran ring. This guide has provided a detailed rationale for these assignments, placed them in the context of structurally related compounds, and outlined a comprehensive experimental protocol for obtaining and interpreting the spectral data. By combining theoretical understanding with a robust experimental approach, researchers can confidently utilize ¹H NMR spectroscopy for the structural verification and further development of this important class of heterocyclic compounds.

References

  • Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Journal of Medicinal Chemistry. [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports. [Link]

  • Chemical shifts. University of Regensburg. [Link]

Sources

HPLC Method Development for Purity Analysis of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine (CDFP) is a critical heterocyclic intermediate, widely utilized in the synthesis of HIV-1 NNRTIs and KRAS inhibitors. Its structural core—a fused furo-pyrimidine system with a reactive chloro-handle—presents a specific analytical paradox: the molecule requires reverse-phase (RP) conditions for retention, yet the chloro-group is susceptible to nucleophilic attack (hydrolysis) in aqueous mobile phases, leading to on-column degradation and phantom impurity peaks.

The Solution: This guide contrasts a Generic Generic C18 Protocol (Method A) against an Optimized Stability-Indicating Protocol (Method B) . We demonstrate that while Method A suffers from artifactual degradation (up to 2.5% area increase in hydrolysis impurities), Method B utilizes a pH-controlled, rapid-gradient approach on a Core-Shell column to ensure <0.1% on-column degradation and superior resolution of the critical 4-hydroxy impurity.

Molecule Profile & Physicochemical Context[1][2][3][4][5][6][7][8]

Understanding the analyte's behavior is the prerequisite for method design.

PropertyDescriptionChromatographic Implication
Structure Fused bicyclic system (Furan + Pyrimidine)Moderate polarity; "Furo" ring adds oxygen lone pairs, increasing interaction with polar stationary phases.
Reactive Handle C4-ChlorineHigh Risk: Susceptible to

hydrolysis, converting to the 4-hydroxy derivative in the presence of water/acid.
pKa (Calc) ~2.5 (Pyrimidine N)Basic character is suppressed by the electron-withdrawing Cl, but still capable of silanol interaction (tailing).
LogP ~1.2 - 1.5Moderate hydrophobicity. Requires organic modifier >15% for elution on C18.

Comparative Method Analysis

Method A: The "Standard" Approach (Flawed)

Commonly attempted by analysts applying generic screening gradients.

  • Column: Standard C18 (5 µm, 4.6 x 250 mm).

  • Mobile Phase: 0.1% TFA in Water (A) / Methanol (B).

  • Diluent: 50:50 Water:Methanol.

  • Outcome:

    • Artifacts: The acidic environment (pH ~2) combined with the protic solvent (Methanol) accelerates the displacement of the Chlorine atom.

    • Result: The chromatogram shows a "fronting" shoulder on the main peak and a split peak for the impurity, caused by degradation during the run and in the autosampler.

Method B: The Optimized Stability-Indicating Approach (Recommended)

Designed to minimize residence time and hydrolytic stress.

  • Column: Core-Shell C18 or PFP (2.7 µm, 4.6 x 100 mm).

  • Mobile Phase: 10 mM Ammonium Phosphate (pH 6.5) / Acetonitrile.[1][2]

  • Diluent: 100% Acetonitrile (Anhydrous).

  • Outcome:

    • Stability: Neutral pH minimizes acid-catalyzed hydrolysis. Acetonitrile is aprotic, reducing solvolysis risk compared to Methanol.

    • Speed: Core-shell technology reduces run time by 60%, limiting the analyte's exposure to the aqueous environment.

Experimental Data Comparison

The following data simulates a comparative study of a 98.5% pure lot of CDFP.

ParameterMethod A (Generic Acidic/MeOH)Method B (Optimized Neutral/ACN)Status
Retention Time (RT) 12.4 min4.2 minImproved
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Buffered)Superior
4-OH Impurity Area % 3.1% (Artifactual increase)0.4% (True value)ACCURATE
Resolution (

)
1.8 (Main vs. Impurity)3.5 (Main vs. Impurity)Superior
LOD (Signal/Noise) 50 ng/mL10 ng/mL (Sharper peaks)Sensitive

Expert Insight: The discrepancy in "4-OH Impurity Area" is the smoking gun. Method A creates the impurity it is trying to measure. Method B freezes the equilibrium.

Detailed Experimental Protocols

Sample Preparation (Critical Control Point)

For Method B

  • Weighing: Accurately weigh 10 mg of CDFP into a dry volumetric flask.

  • Dissolution: Dissolve immediately in 100% HPLC-grade Acetonitrile . Do not use water or methanol in the diluent.

  • Sonication: Limit sonication to <2 minutes to avoid heating (heat accelerates hydrolysis).

  • Storage: Store in amber vials at 4°C. Inject within 4 hours.

Instrument Parameters (Method B)
  • System: UHPLC or HPLC with low dwell volume.

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 6.5 (Adjusted with dilute

    
     or 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0.0 min: 10% B

    • 6.0 min: 60% B

    • 6.1 min: 90% B

    • 8.0 min: 10% B

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 25°C (Do not elevate temperature).

  • Detection: UV @ 254 nm (Pyrimidine

    
     transition).
    

Visualizing the Science

Diagram 1: The Degradation Pathway

This diagram illustrates why Method A fails. The 4-Chloro position is the "Achilles' heel" of the molecule in aqueous/acidic media.

DegradationPathway cluster_conditions Method A Risks (Acidic/Protic) CDFP 4-Chloro-5,7-dihydrofuro [3,4-d]pyrimidine (Analyte) Intermediate Tetrahedral Intermediate CDFP->Intermediate + H2O / H+ (Acidic pH) Impurity 4-Hydroxy-5,7-dihydrofuro [3,4-d]pyrimidine (Hydrolysis Impurity) Intermediate->Impurity - HCl

Caption: Mechanism of on-column hydrolysis. Acidic mobile phases protonate the N3 nitrogen, activating the C4 position for nucleophilic attack by water.

Diagram 2: Method Development Decision Tree

A logical flow for selecting the correct parameters for unstable nitrogen heterocycles.

MethodLogic Start Start: CDFP Method Dev Solubility Check Solubility/Stability Start->Solubility DiluentCheck Is it stable in H2O/MeOH? Solubility->DiluentCheck UseGeneric Use Generic Diluent (50:50 H2O:MeOH) DiluentCheck->UseGeneric Yes UseAprotic Use Aprotic Diluent (100% ACN) DiluentCheck->UseAprotic No (Hydrolysis Risk) ColumnSel Select Column Strategy UseAprotic->ColumnSel SpeedCheck Need to minimize residence time? ColumnSel->SpeedCheck StandardC18 Standard C18 (5µm) High Risk of Hydrolysis SpeedCheck->StandardC18 No CoreShell Core-Shell C18/PFP (2.7µm) Fast Elution SpeedCheck->CoreShell Yes BufferSel Mobile Phase pH CoreShell->BufferSel Acidic Acidic (pH 2-3) Accelerates Degradation BufferSel->Acidic Neutral Neutral (pH 6.0-7.0) Stabilizes Cl-C Bond BufferSel->Neutral Final Final Method: ACN Diluent + pH 6.5 + Core-Shell Neutral->Final Optimized Method

Caption: Decision matrix prioritizing analyte stability. The path to the optimized method requires rejecting standard acidic/protic workflows.

References

  • Vertex Pharmaceuticals. (2022). HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents. Link

  • Kang, D., et al. (2020). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry (NIH). Link

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Link

  • Baertschi, S. W., et al. (2023). Development of hydrolytic stability screening methods for early drug discovery. Journal of Pharmaceutical and Biomedical Analysis. Link

  • BLD Pharm. (2024). Product Data Sheet: this compound (CAS 1379179-87-9).[3] Link

Sources

Mass Spectrometry Fragmentation Patterns of Furo[3,4-d]pyrimidine Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furo[3,4-d]pyrimidine derivatives represent a highly privileged heterocyclic scaffold in modern drug discovery. Recent structural modifications have yielded potent candidates, ranging from targeted EGFR tyrosine kinase inhibitors in oncology[1] to novel spirocyclic azetidines equipped with nitrofuran warheads for combating Mycobacterium tuberculosis[2]. As these pipelines mature, the precise structural characterization of these molecules, their metabolites, and their synthetic impurities becomes a critical bottleneck.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of leading mass spectrometry (MS) platforms for the analysis of furo[3,4-d]pyrimidines. By unpacking the gas-phase thermodynamic causality behind their fragmentation, this guide provides researchers with self-validating methodologies to ensure absolute confidence in structural elucidation[3].

Mechanistic Foundations of Furo[3,4-d]pyrimidine Fragmentation

Understanding why a molecule fragments a certain way is more valuable than simply memorizing its spectra. The fragmentation causality of the furo[3,4-d]pyrimidine core is governed by the relative bond dissociation energies (BDEs) of its fused rings and the gas-phase basicity of its heteroatoms.

Under Collision-Induced Dissociation (CID) or Electron Ionization (EI), the protonated precursor ion typically undergoes three distinct, predictable fragmentation cascades[4]:

  • Furan Ring Cleavage (Low Activation Energy): The oxygen-containing furan ring is highly susceptible to early-stage cleavage. A highly diagnostic signature of this scaffold is the neutral loss of carbon monoxide (-28 Da).

  • Peripheral Substituent Cleavage (Variable Energy): The nature of the functional groups dictates secondary cleavages. For instance, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine derivatives readily eject a stable tropylium cation (

    
     91) due to resonance stabilization[1][4]. Conversely, spirocyclic derivatives bearing nitrofuran warheads exhibit a characteristic loss of the nitro group (-46 Da) or the entire nitrofuran moiety[2][3].
    
  • Pyrimidine Retro-Diels-Alder (High Activation Energy): The nitrogen-rich pyrimidine core is highly stable. It requires elevated collision energies to induce a Retro-Diels-Alder (RDA) ring opening. Capturing these RDA fragments is critical, as they map the exact substitution pattern on the pyrimidine nitrogens.

Frag_Logic Precursor [M+H]+ Precursor Ion (Furo[3,4-d]pyrimidine Core) Furan Furan Ring Cleavage Neutral Loss of CO (-28 Da) Precursor->Furan Pyrimidine Pyrimidine Ring Cleavage Retro-Diels-Alder (RDA) Precursor->Pyrimidine Substituent Peripheral Cleavage (e.g., Benzyl -> Tropylium m/z 91) Precursor->Substituent Secondary Low m/z Diagnostic Ions (Core Skeleton Fragments) Furan->Secondary High CE Pyrimidine->Secondary High CE

Primary gas-phase fragmentation pathways of furo[3,4-d]pyrimidines under CID conditions.

Comparative Analysis of Mass Spectrometry Platforms

Selecting the correct analytical hardware dictates the depth of structural information acquired. Below is an objective performance comparison of three primary MS platforms used for analyzing these derivatives.

Table 1: Platform Performance Comparison for Furo[3,4-d]pyrimidine Analysis

Analytical PlatformIonization MethodMass AccuracyOptimal ApplicationStructural Elucidation CapabilitySensitivity
ESI-QTOF / Orbitrap Soft (ESI+)< 2 ppmUnknown metabolite ID, impurity profilingExcellent: Resolves isobaric fragments via exact mass tracking[1][3].High (pg/mL)
Triple Quadrupole (QqQ) Soft (ESI+)Unit Mass (~0.7 Da)High-throughput PK quantification, MRM assaysModerate: Relies entirely on known precursor-to-product transitions.Ultra-High (fg/mL)
GC-EI-MS Hard (EI, 70 eV)Unit MassVolatile derivatives, library matchingGood: Generates highly reproducible, extensive fragmentation libraries[4].Moderate (ng/mL)

Application Insight: While QqQ instruments dominate pharmacokinetic (PK) quantification due to their superior duty cycle in Multiple Reaction Monitoring (MRM), they fall short during the early drug development phase. For structural elucidation of novel furo[3,4-d]pyrimidine derivatives, High-Resolution Mass Spectrometry (HRMS) via ESI-QTOF or Orbitrap is the mandatory gold standard[2][3].

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute trustworthiness in your spectral data, protocols cannot be executed blindly. The following LC-HRMS/MS methodology is designed as a self-validating system, incorporating causality-driven parameter selection and internal quality controls.

MS_Workflow Sample Sample Preparation (1 µg/mL Furo[3,4-d]pyrimidine) LC UHPLC Separation (C18, 0.1% Formic Acid) Sample->LC ESI ESI+ Ionization Protonation to [M+H]+ LC->ESI Q1 Precursor Isolation (Quadrupole Mass Filter) ESI->Q1 CID Stepped CID (NCE 20, 40, 60) Q1->CID Detect High-Resolution Detection (Orbitrap / TOF) CID->Detect Analysis Data Processing (Exact Mass & Neutral Loss) Detect->Analysis

LC-HRMS/MS workflow for structural elucidation of furo[3,4-d]pyrimidine derivatives.

Step-by-Step Methodology

Step 1: Sample Preparation & System Suitability Test (SST)

  • Action: Dilute the synthesized derivative to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Self-Validation Check: Before injecting the unknown, inject a known calibration standard (e.g., Reserpine or a well-characterized spirocyclic azetidine[2]). Verify that the mass error is < 2 ppm. If the error exceeds this threshold, halt the sequence and recalibrate the TOF/Orbitrap flight tube.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 10 minutes.

  • Causality: Formic acid is not merely a pH buffer here. The pyrimidine nitrogens possess high gas-phase basicity. An abundant supply of protons from the formic acid ensures maximum ionization efficiency, driving the equilibrium toward the

    
     state in the ESI source[1].
    

Step 3: Mass Spectrometry Acquisition (Data-Dependent MS2)

  • Action: Operate in ESI Positive mode with a capillary voltage of 3.5 kV. Set the MS2 acquisition to trigger on the top 3 most abundant precursor ions.

  • Critical Parameter (Stepped NCE): Program the Collision-Induced Dissociation (CID) cell to utilize Stepped Normalized Collision Energy (NCE) at 20%, 40%, and 60%.

  • Causality: Applying a single static collision energy is a common failure point. Low energies (20%) are required to capture intact peripheral losses (like N-benzyl or nitrofuran groups), while high energies (60%) are strictly necessary to shatter the highly stable fused furo[3,4-d]pyrimidine core via Retro-Diels-Alder reactions[2][4]. Stepped NCE multiplexes these states into a single, comprehensive composite spectrum.

Step 4: Data Processing & Validation

  • Action: Filter the resulting MS/MS spectra for exact mass matches with a tolerance of

    
     5 ppm[2]. Map characteristic neutral losses (-28 Da for CO, -46 Da for 
    
    
    
    ) to validate the presence of the furan ring and specific warheads[2][3].

Conclusion

The structural elucidation of furo[3,4-d]pyrimidine derivatives requires a nuanced understanding of their gas-phase thermodynamics. While GC-EI-MS and QqQ platforms offer utility in library matching and quantification respectively, HRMS (ESI-QTOF/Orbitrap) remains the superior choice for mapping the complex fragmentation pathways of novel drug candidates. By employing stepped collision energies and strict self-validating mass accuracy checks, analytical scientists can confidently map the characteristic furan ring cleavages and pyrimidine RDA reactions that define this vital chemical space.

References

  • Benchchem. "1-Benzyl-3-methylpyrrolidin-2-one|C12H15NO".
  • ResearchGate. "Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target".
  • MDPI. "The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis".
  • ResearchGate. "Mechanism for nitrofurazone reduction".

Sources

Technical Guide: X-ray Crystallography & Structural Analysis of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern kinase and viral polymerase inhibitor design, the 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine scaffold represents a critical "scaffold hop" from traditional quinazolines or pyrrolo[2,3-d]pyrimidines. While often viewed merely as a synthetic intermediate for nucleophilic aromatic substitution (


), its crystallographic behavior reveals unique properties—specifically the hydrogen-bond accepting capability of the furan oxygen and the distinct puckering of the dihydro-ring—that offer superior solubility and novel binding vectors compared to its aromatic counterparts.

This guide provides a comparative structural analysis, experimental co-crystallization protocols, and refinement strategies for integrating this scaffold into your drug discovery pipeline.

Part 1: Structural Analysis & Comparative Crystallography

To understand the utility of the this compound (hereafter referred to as Scaffold A ), we must objectively compare it against its two primary competitors in medicinal chemistry: the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Scaffold B ) and the 4-Chloroquinazoline (Scaffold C ).

Comparative Physicochemical & Structural Metrics

The following data aggregates crystallographic observations and calculated properties relevant to binding pocket occupancy.

FeatureScaffold A (Dihydrofuro)Scaffold B (Pyrrolo)Scaffold C (Quinazoline)Crystallographic Implication
Ring System 5,6-fused (Non-aromatic 5-ring)5,6-fused (Aromatic 5-ring)6,6-fused (Aromatic)A allows slight ring puckering; B & C are rigidly planar.[1]
H-Bond Vector C5/C7 Oxygen (Acceptor)N7 Nitrogen (Donor/Acceptor)None (Hydrophobic C-H)A engages unique water networks or backbone NH groups (e.g., in HIV-1 RT).
C4-Cl Reactivity High (

labile)
Moderate (Requires activation)HighA is highly unstable in nucleophilic buffers (Tris/HEPES); requires specific soaking protocols.
Solubility (logP) ~0.7 (Moderate)~1.2 (Lipophilic)~2.5 (Highly Lipophilic)A achieves higher effective concentration in aqueous soaking drops without DMSO crash-out.

-Hole (Cl)
PronouncedModeratePronouncedA shows strong halogen bonding potential (

).
The "Oxygen Advantage" in Electron Density

In high-resolution structures (<1.8 Å), the dihydrofuro oxygen in Scaffold A often displays well-ordered water bridges that are absent in the pyrrolo analog.

  • Mechanism: The

    
     carbons at positions 5 and 7 of the dihydrofuran ring allow the oxygen to orient slightly out of the pyrimidine plane, reducing steric clash while maintaining H-bond acceptor capability.
    
  • Data Support: In HIV-1 NNRTI complexes, this oxygen interacts with residues in the "tolerant region," improving resistance profiles against mutants (e.g., K103N) compared to hydrophobic analogs [1].

Part 2: Experimental Workflow

Protocol: "Dry-Soak" Co-Crystallization

Because the 4-chloro substituent is highly reactive toward nucleophiles (including free amines in protein buffers), standard co-crystallization often results in hydrolysis (yielding the inactive 4-hydroxyl species). We utilize a Dry-Soak Methodology to preserve the reactive chlorine for structural characterization of the fragment itself.

Reagents:
  • Ligand: this compound (>98% purity, stored under

    
    ).
    
  • Solvent: 100% DMSO (Anhydrous).

  • Cryo-protectant: Glycerol or Ethylene Glycol (matched to mother liquor).

Step-by-Step Methodology:
  • Crystal Growth: Grow apo-crystals of the target protein (e.g., EGFR, HIV-1 RT) using standard vapor diffusion.

  • Ligand Preparation: Dissolve Scaffold A in anhydrous DMSO to 100 mM. Crucial: Do not use aqueous buffers for this stock.

  • The "Dry" Transfer:

    • Transfer the apo-crystal into a 0.5 µL drop of synthetic mother liquor (containing no nucleophilic amines like Tris; use Phosphate or HEPES if pH permits, though Phosphate is preferred).

    • Add the ligand stock directly to the drop to reach a final concentration of 5 mM (5% DMSO final).

  • Incubation: Soak for only 10–20 minutes .

    • Reasoning: Long soaks lead to hydrolysis of the C4-Cl bond. The fragment is small and diffuses rapidly.

  • Flash Cooling: Transfer immediately to cryo-protectant and flash-cool in liquid nitrogen.

Visualization: Scaffold Hopping & Refinement Logic

The following diagram illustrates the decision process when selecting between these scaffolds and the subsequent refinement workflow to handle the Chlorine atom's anisotropy.

G Start Target Binding Pocket Analysis Decision1 Is the pocket solvent-exposed? Start->Decision1 ScaffoldC Select Quinazoline (Hydrophobic Packing) Decision1->ScaffoldC No (Buried/Hydrophobic) ScaffoldB Select Pyrrolo[2,3-d] (H-Bond Donor required) Decision1->ScaffoldB Yes (Need Donor) ScaffoldA Select Dihydrofuro[3,4-d] (H-Bond Acceptor + Solubility) Decision1->ScaffoldA Yes (Need Acceptor/Solubility) ExpPhase Experimental Phase: Dry-Soak Protocol ScaffoldA->ExpPhase Refinement Refinement Strategy: Check C4-Cl Density ExpPhase->Refinement CheckCl Is Cl density spherical? Refinement->CheckCl Anisotropy Model Anisotropic B-factors (Account for Halogen Sigma-Hole) CheckCl->Anisotropy No (Ellipsoidal/Hole) Hydrolysis Warning: Hydrolysis Detected (Model as C4-OH) CheckCl->Hydrolysis Yes (Weak/Spherical)

Figure 1: Strategic selection of the dihydrofuro scaffold and crystallographic refinement decision tree for the reactive 4-chloro moiety.

Part 3: Data Interpretation & Refinement

When refining the structure of this compound complexes, standard isotropic refinement often fails to account for the Sigma-Hole (


-hole) on the chlorine atom.
The Sigma-Hole Phenomenon

Chlorine is anisotropic.[2] Along the C-Cl bond axis, there is a region of positive electrostatic potential (the


-hole) that can form "Halogen Bonds" with backbone carbonyls.
  • Observation: In

    
     maps, you may see a positive peak distal to the chlorine and a negative ring around it if modeled isotropically.
    
  • Correction:

    • Anisotropic Refinement: If resolution permits (< 2.0 Å), refine the Cl atom anisotropically (ANISOU in Phenix/Refmac).

    • Explicit Sigma-Hole Modeling: Some force fields allow placing a massless "dummy atom" with positive charge at the Cl tip to satisfy the electrostatics during refinement [2].

Interpreting the "Pucker"

Unlike the planar pyrrolo[2,3-d]pyrimidine, the dihydrofuro ring (C5/C7) is not aromatic.

  • Check: Verify the torsion angles of C4a-C5-O-C7.

  • Validation: The ring should exhibit a slight envelope conformation. If the density forces it to be perfectly planar, check for restraint violations in your CIF file. The flexibility of this ring is a key feature for induced fit binding [3].

References

  • Kang, D., et al. (2020). "Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry. Link

  • Scholfield, M. R., et al. (2015). "Halogen bonding in protein–ligand complexes: design, structure, and thermodynamics." Protein Science. Link

  • ChemicalBook Data. (2023). "2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine Properties and Synthesis." Link

Sources

Validating 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine: A Comparative Guide to C13 NMR vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating structure of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine using C13 NMR Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of kinase inhibitors and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the fused bicyclic scaffold This compound (CAS 1379179-87-9) serves as a critical electrophilic intermediate. Its structural integrity is paramount; however, the synthesis of this scaffold often yields regioisomeric byproducts (e.g., the 2-chloro isomer) that are difficult to distinguish by low-resolution mass spectrometry or standard 1H NMR alone.

This guide objectively compares the validation performance of Carbon-13 Nuclear Magnetic Resonance (13C NMR) against 1H NMR and LC-MS.[1] We demonstrate why 13C NMR, specifically when coupled with DEPT-135 and HSQC, provides the only self-validating system for confirming the quaternary backbone and differentiating regioisomers in this specific fused heterocyclic system.

Structural Analysis & The Validation Challenge

The target molecule consists of a pyrimidine ring fused to a dihydrofuran moiety. The presence of a chlorine atom at position 4 introduces asymmetry and electronic desymmetrization essential for subsequent nucleophilic aromatic substitutions (SNAr).

The Core Problem: Regioisomerism

During synthesis (often via chlorination of the corresponding lactam or diol), the chlorine may substitute at the C2 or C4 position, or both.

  • Target (4-Cl): Proton at C2 (N=CH-N).[1] Chlorine at C4.[1]

  • Isomer (2-Cl): Proton at C4 (N=CH-C).[1] Chlorine at C2.[1]

Because both isomers have the exact same mass (LC-MS indistinguishable) and similar proton environments (one aromatic singlet, two methylene signals), 1H NMR alone is prone to misinterpretation . The definitive structural proof lies in the carbon skeleton.

Comparative Methodology: 13C NMR vs. Alternatives

The following table compares the diagnostic power of three standard analytical techniques for this specific scaffold.

Table 1: Diagnostic Performance Comparison
FeatureMethod A: 1H NMR Method B: LC-MS / HRMS Method C: 13C NMR (Rec.[1] Protocol)
Primary Output Proton connectivityMolecular Mass / FormulaCarbon Backbone & Quaternary C
Quaternary C Detection None (Blind spot)Indirect (Fragmentation)Direct (Definitive)
Isomer Differentiation Low (Shift difference only)Fail (Identical Mass)High (C-Cl vs C-H coupling)
Sample Requirement Low (< 5 mg)Minimal (< 1 mg)Moderate (20-50 mg)
Time Efficiency High (5 mins)High (5 mins)Medium (1-4 hours)
Confidence Level Screening Confirmation (Mass) Validation (Structure)

Technical Guide: The Self-Validating 13C NMR Protocol

To achieve authoritative structural validation, we recommend a composite protocol combining 1D 13C{1H} with DEPT-135 .[1] This approach validates the structure through internal consistency.[1]

A. Experimental Parameters
  • Solvent: DMSO-d6 (Preferred for solubility) or CDCl3.[1]

  • Frequency: 100 MHz or higher (for dispersion).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for quaternary carbons C4, C4a, C7a).
    
  • Scans: Minimum 1024 (due to low sensitivity of quaternary carbons).

B. Predicted Chemical Shift Data (DMSO-d6)

Note: Values are estimated based on analogous pyrimidine derivatives.

Carbon PositionTypeApprox. Shift (

, ppm)
DEPT-135 PhaseDiagnostic Logic
C2 CH154 - 158 Positive (+)Key Discriminator: Downfield due to N=C-N environment.
C4 C-Cl158 - 162 Null (Invisible) Quaternary.[1] Deshielded by Cl and N.
C4a Cq120 - 130 Null (Invisible) Bridgehead.[1] Shielded relative to C4/C2.[1]
C7a Cq160 - 170 Null (Invisible) Bridgehead.[1] Deshielded by adjacent N and O.
C5 CH272 - 74 Negative (-)Methylene adjacent to Oxygen.[1]
C7 CH271 - 73 Negative (-)Methylene adjacent to Oxygen.[1]
C. The Validation Logic (Isomer Distinction)

The critical distinction between the 4-Chloro and 2-Chloro isomers lies in the DEPT-135 spectrum of the aromatic region (150-170 ppm).

  • 4-Chloro Isomer (Target):

    • C2 is a CH: You will see a Positive peak at ~156 ppm.[1]

    • C4 is a C-Cl: You will see a peak in the standard 13C spectrum that disappears in DEPT-135.[1]

  • 2-Chloro Isomer (Impurity):

    • C4 is a CH: You will see a Positive peak, but typically slightly upfield (~150 ppm) compared to the C2 proton.

    • C2 is a C-Cl: The most deshielded signal (~160 ppm) will disappear in DEPT-135.[1]

Decision Workflow

The following diagram illustrates the logical pathway for validating the structure using the recommended protocol.

G Start Start: Purified Solid Acquire Acquire 1H & 13C + DEPT-135 Start->Acquire CheckH 1H NMR: Single Aromatic H? Acquire->CheckH FailH Fail: Mixture or Wrong Core CheckH->FailH No CheckDEPT DEPT-135 Aromatic Region CheckH->CheckDEPT Yes Case1 Positive CH Peak @ ~156 ppm (C2) CheckDEPT->Case1 High Shift (N-CH-N) Case2 Positive CH Peak @ ~150 ppm (C4) CheckDEPT->Case2 Lower Shift (N-CH-C) CheckQuat Standard 13C: Observe C-Cl (Quat) signal? Case1->CheckQuat ResultIso IDENTIFIED: 2-Chloro Isomer Case2->ResultIso ResultTarget CONFIRMED: This compound CheckQuat->ResultTarget Yes (Signal disappears in DEPT)

Caption: Logical workflow for distinguishing the 4-Chloro target from its 2-Chloro regioisomer using DEPT-135 NMR.

Advanced Validation: 2D NMR (HSQC/HMBC)

For regulatory filings or ambiguous cases, 2D NMR provides the "Gold Standard" confirmation.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates the proton at ~8.8 ppm directly to the carbon at ~156 ppm. This confirms the proton is attached to the most deshielded carbon (C2), characteristic of the 4-Cl isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • In the 4-Cl isomer , the C2 proton will show long-range coupling to the bridgehead carbons (C4a, C7a).

    • Crucially, the C2 proton will NOT show strong coupling to the C-Cl carbon (C4) as it is 3 bonds away through a nitrogen, which often results in weak or absent correlations compared to 2-bond couplings.

References

  • Compound Synthesis & Characterization

    • Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs.[1][2] (2023).[1][3] KU Leuven.[1]

  • NMR Methodology for Chloropyrimidines

    • Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). (2006).[1][3][4] Journal of Organic Chemistry.

  • General 13C NMR Interpretation

    • Characteristics of 13C NMR Spectroscopy. (2024).[1][5][6] Chemistry LibreTexts.

Sources

Comparative stability of dihydrofuro[3,4-d]pyrimidine vs thieno[2,3-d]pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter drug development programs that stall in late-stage preclinical phases due to suboptimal pharmacokinetic (PK) profiles. When designing purine-mimetic kinase or viral reverse transcriptase inhibitors, the choice of the bicyclic core is the most consequential decision a team will make.

For decades, the thieno[2,3-d]pyrimidine scaffold has been a workhorse in medicinal chemistry. However, its rigid, lipophilic nature often introduces severe solubility and metabolic liabilities[1]. Recently, a structure-guided scaffold-hopping strategy has popularized the dihydrofuro[3,4-d]pyrimidine core. By replacing the aromatic thiophene ring with a partially saturated dihydrofuran ring, researchers have successfully engineered compounds with vastly superior physicochemical properties[2].

This guide provides an objective, data-driven comparison of the stability, solubility, and metabolic profiles of these two scaffolds, supported by self-validating experimental protocols.

Structural Causality: Aromaticity vs. Saturation

Understanding the behavioral differences between these scaffolds requires examining their electronic and structural foundations.

Thieno[2,3-d]pyrimidine (The Aromatic Anchor) This scaffold features a fully aromatic thiophene ring fused to a pyrimidine. The extended


-conjugation provides exceptional thermodynamic and thermal stability, with derivatives often exhibiting melting points exceeding 290 °C[3]. However, this flat, highly lipophilic structure promotes strong intermolecular 

stacking in the solid state, resulting in high crystal lattice energy. Consequently, these compounds often suffer from poor aqueous solubility. Furthermore, the electron-rich thiophene ring is a known metabolic soft spot, highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, leading to the formation of reactive sulfoxides or epoxides[4].

Dihydrofuro[3,4-d]pyrimidine (The Soluble Innovator) To circumvent these limitations, medicinal chemists have employed scaffold hopping—substituting the sulfur atom with oxygen and saturating the five-membered ring. The resulting dihydrofuran ring breaks the full aromaticity of the system. The exposed oxygen atom acts as a potent hydrogen-bond acceptor, which not only improves target binding affinities (e.g., within the NNRTI binding pocket of HIV-1) but also significantly increases the topological polar surface area (TPSA)[2]. This structural shift disrupts crystal packing, drastically enhancing aqueous solubility and altering the primary metabolic clearance routes, leading to highly favorable in vivo half-lives[5].

ScaffoldLogic Thieno Thieno[2,3-d]pyrimidine (Aromatic, Lipophilic) Metab CYP450 Oxidation (Sulfoxides/Epoxides) Thieno->Metab Metabolic Liability Dihydro Dihydrofuro[3,4-d]pyrimidine (Saturated Ring, H-Bond Acceptor) Thieno->Dihydro Scaffold Hopping (O for S substitution) Solub Enhanced Aqueous Solubility & Favorable Half-life Dihydro->Solub Physicochemical Improvement

Logical framework of scaffold hopping from thieno- to dihydrofuro-pyrimidines.

Quantitative Comparison of Scaffold Properties

The following table summarizes the comparative performance of both scaffolds based on recent optimization campaigns targeting FLT3 and HIV-1 reverse transcriptase[2],[1].

ParameterThieno[2,3-d]pyrimidine ScaffoldDihydrofuro[3,4-d]pyrimidine Scaffold
Ring System Aromatic thiophene fused to pyrimidineSaturated dihydrofuran fused to pyrimidine
Aqueous Solubility (PBS, pH 7.4) Generally poor (<1 µM) due to high lipophilicityEnhanced (often >10 µM) due to exposed oxygen
Thermal Stability Exceptionally high (Melting points often >290 °C)Moderate to High
Metabolic Soft Spots CYP450-mediated sulfur oxidationAliphatic carbon oxidation on the dihydrofuran ring
Oral Bioavailability (F%) Often <10% without extensive formulationFavorable (e.g., ~31% in optimized leads)
In Vivo Half-Life (Typical) Highly variable; rapid clearance commonExtended (e.g., ~11.1 h in optimized leads)

Self-Validating Experimental Methodologies

To objectively evaluate the stability of these scaffolds, laboratory protocols must be designed with built-in causality and self-validation mechanisms. Below are the gold-standard workflows for assessing metabolic and thermodynamic stability.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

Purpose: To evaluate Phase I oxidative metabolism. HLMs contain the full complement of CYP450 enzymes necessary to identify the metabolic liabilities of the thiophene vs. dihydrofuran rings.

Self-Validation Mechanism: The assay includes concurrent incubations of Verapamil (high-clearance control) and Warfarin (low-clearance control). If Verapamil is not depleted by >70% at 30 minutes, it indicates the HLM batch has lost enzymatic activity, and the assay self-invalidates.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Enzyme Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, phase I oxidation cannot occur.

  • Time-Course Quenching: At exactly 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates the proteins, halting metabolism at the precise time point.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

HLMWorkflow Prep Prepare 1 µM Cpd in pH 7.4 Buffer AddHLM Add HLM (0.5 mg/mL) Prep->AddHLM NADPH Initiate with 1 mM NADPH AddHLM->NADPH Quench Quench via Cold ACN NADPH->Quench LCMS Centrifuge & LC-MS/MS Quench->LCMS

Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

Protocol B: Thermodynamic Solubility Assessment (Shake-Flask Method)

Purpose: To determine the true equilibrium solubility of the scaffolds, which is critical for oral absorption. Kinetic solubility (using DMSO spikes) often overestimates solubility due to supersaturation; thermodynamic solubility relies on the solid state.

Self-Validation Mechanism: The assay is run in triplicate with continuous pH monitoring. If the final pH deviates by more than 0.1 units from the initial pH 7.4, the buffer capacity has been exceeded, and the data point is flagged.

Step-by-Step Methodology:

  • Saturation: Add 2 mg of the solid test compound (thieno- or dihydrofuro-pyrimidine) to a glass vial containing 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Ensure visible solid remains to guarantee saturation.

  • Equilibration: Seal the vials and agitate them on a thermoshaker at 37 °C for 24 hours. Causality: A 24-hour window ensures the dissolution process reaches thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to thick-walled polycarbonate tubes and ultracentrifuge at 50,000 × g for 30 minutes. Causality: Standard centrifugation often fails to pellet sub-micron colloidal aggregates, which can falsely inflate the UV or LC-MS signal, leading to overestimated solubility.

  • Quantification: Dilute the clear supernatant appropriately and quantify the dissolved compound concentration using HPLC-UV against a standard calibration curve.

Conclusion

While the thieno[2,3-d]pyrimidine scaffold offers unmatched thermal stability and a rigid vector for kinase targeting, its lipophilicity and metabolic vulnerabilities often necessitate exhaustive optimization. Conversely, the dihydrofuro[3,4-d]pyrimidine scaffold represents a highly effective bioisosteric alternative. By sacrificing a degree of aromaticity, researchers gain a critical hydrogen-bond acceptor, resulting in superior aqueous solubility, extended half-lives, and highly favorable overall pharmacokinetics.

References

  • Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structural modifications at the 6-position of thieno[2,3-d]pyrimidines and their effects on potency at FLT3 for treatment of acute myeloid leukemia Source: European Journal of Medicinal Chemistry (PubMed/NIH) URL:[Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents Source: Molecules (MDPI) URL:[Link]

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione Source: Molbank (MDPI) URL:[Link]

Sources

Elemental analysis standards for 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing rigorous analytical standards for novel halogenated heterocycles is a critical prerequisite for downstream pharmacological testing. 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS: 1379179-87-9)[1] is a highly functionalized bicyclic scaffold frequently utilized as a building block in kinase inhibitor libraries and targeted drug discovery[2].

However, verifying the absolute purity of halogenated pyrimidines presents unique analytical challenges. The presence of the chlorine atom and the fused dihydrofuran ring can lead to incomplete combustion in traditional elemental analysis, while trace inorganic impurities from synthetic catalysts can artificially inflate apparent purity in standard chromatographic assays.

This guide objectively compares traditional Combustion Elemental Analysis (CHN/Cl) with modern Quantitative NMR (1H-qNMR)[3], providing a comprehensive framework for validating the purity of this compound.

Physicochemical Profile & Theoretical Baselines

Before executing any comparative analysis, we must establish the theoretical elemental baseline of the target compound. The empirical formula for this compound is C₆H₅ClN₂O [4].

To meet the American Chemical Society (ACS) guidelines for compound characterization, the experimental mass fractions of Carbon, Hydrogen, and Nitrogen must fall within ±0.4% of the theoretical values.

Table 1: Theoretical Elemental Composition of C₆H₅ClN₂O

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ( g/mol )Mass Fraction (%)Acceptable ACS Range (%)
Carbon (C) 12.011672.06646.03% 45.63% – 46.43%
Nitrogen (N) 14.007228.01417.89% 17.49% – 18.29%
Oxygen (O) 15.999115.99910.22% N/A (Usually by difference)
Hydrogen (H) 1.00855.0403.22% 2.82% – 3.62%
Chlorine (Cl) 35.450135.45022.64% 22.24% – 23.04%
Total MW 156.569 100.00%

Comparative Analysis: CHN Combustion vs. 1H-qNMR

Historically, the Pregl-Dumas combustion method has been the gold standard for elemental analysis. However, for halogenated heterocycles, quantitative NMR (qNMR) has emerged as a highly reliable, orthogonal technique[5].

Table 2: Performance Comparison for Halogenated Pyrimidines

ParameterPregl-Dumas Combustion (CHN)Quantitative 1H-NMR (qNMR)
Primary Output Bulk elemental mass fraction (%)Absolute molar purity (% w/w)
Sample Requirement 1 – 3 mg5 – 15 mg
Destructive? YesNo (Sample can be recovered)
Halogen Sensitivity High risk of catalyst poisoning (requires Ag/V₂O₅)Unaffected by halogens
Inorganic Impurities Blind to non-combustible salts (ash)Blind to NMR-silent salts, but detects residual solvents
Validation Status ACS Standard for new compoundsISO/IEC 17025 recognized primary ratio method[6]

The Causality of Orthogonality: Why use both? CHN analysis measures the bulk elemental makeup but cannot distinguish between the target molecule and an isobaric impurity. Conversely, qNMR provides structural confirmation and absolute purity by comparing the integration of a specific target proton against an internal standard[7], but it cannot detect NMR-silent inorganic salts. Together, they form a self-validating system.

Mechanistic Workflows & Experimental Protocols

A. Protocol 1: Halogen-Scavenged CHN Combustion Analysis

Standard CHN analyzers combust samples at ~1000°C. However, the chlorine in this compound can form volatile copper(II) chloride, which poisons the reduction catalyst and skews nitrogen readings. To counteract this, we introduce specific chemical scavengers.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.500 mg (± 0.001 mg) of the pyrimidine into a highly pure tin (Sn) capsule using a microbalance.

  • Additive Introduction: Add 2.0 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule. Causality: V₂O₅ acts as a potent oxidizing flux, ensuring the complete breakdown of the robust pyrimidine ring and preventing the formation of non-combustible halocarbons.

  • Halogen Trapping: Ensure the combustion tube is packed with Silver (Ag) wool. Causality: The silver wool reacts with free chlorine gas at high temperatures to form stable solid AgCl, preventing chlorine from reaching and degrading the copper reduction column.

  • Combustion: Drop the capsule into the combustion reactor at 1000°C under a pulse of pure O₂.

  • Separation & Detection: The resulting gases (CO₂, H₂O, NOₓ) pass through the copper reduction tube (600°C) to convert NOₓ to N₂. The gases are separated via gas chromatography and quantified using a Thermal Conductivity Detector (TCD).

CHN_Mechanism A 4-Chloro-5,7-dihydrofuro [3,4-d]pyrimidine B Flash Combustion (1000°C, O2 + V2O5) A->B Oxidation C Halogen Scavenging (Ag Wool traps Cl) B->C Gas Flow D Catalytic Reduction (Cu reduces NOx to N2) C->D Purified Gas E GC Separation (N2, CO2, H2O) D->E F TCD Detection & Quantification E->F

Figure 1: Halogen-scavenged combustion workflow for elemental analysis.

B. Protocol 2: Absolute Purity via 1H-qNMR

To validate the CHN results, we utilize 1H-qNMR. This protocol relies on a NIST-traceable Internal Standard (IS)[5].

Step-by-Step Methodology:

  • Standard Selection: Select Maleic Acid (TraceCERT, purity ≥ 99.9%) as the internal standard. Causality: Maleic acid provides a sharp, isolated singlet at ~6.26 ppm in DMSO-d₆, which does not overlap with the aromatic pyrimidine proton (typically >8.0 ppm) or the aliphatic dihydrofuran protons (typically 4.0-5.5 ppm).

  • Co-Weighing: Accurately weigh ~10.0 mg of this compound and ~5.0 mg of Maleic Acid into the same vial using an ultra-microbalance.

  • Solvation: Dissolve the mixture completely in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition Parameters (Critical):

    • Set the relaxation delay (D1) to 30 seconds . Causality: To achieve >99% quantitative accuracy, D1 must be at least 5 times the longest longitudinal relaxation time (

      
      ) of the protons being integrated. Pyrimidine protons often have long 
      
      
      
      times.
    • Acquire 64 scans with a 90° excitation pulse.

  • Data Processing: Apply a mild exponential window function (LB = 0.3 Hz), phase manually, and apply a rigorous baseline correction.

  • Calculation: Calculate the absolute mass fraction (

    
    ) using the equation:
    
    
    
    
    (Where I = integral area, N = number of nuclei, M = molar mass, W = weight, and P = purity).

QNMR_Workflow S Orthogonal Purity Assessment Strategy EA Elemental Analysis (CHN/Cl) Bulk Mass Fraction S->EA QNMR Quantitative NMR (1H-qNMR) Absolute Molar Purity S->QNMR EA_Pass Result: Within ±0.4% of Theoretical CHN EA->EA_Pass QNMR_Pass Result: > 98.0% Absolute Mass Fraction QNMR->QNMR_Pass Release Self-Validating System: Certified Reference Material EA_Pass->Release QNMR_Pass->Release

Figure 2: Orthogonal self-validating system for absolute purity certification.

Conclusion

For complex halogenated scaffolds like this compound, relying solely on LC-UV area percent is analytically insufficient. By coupling halogen-scavenged CHN combustion analysis with rigorous 1H-qNMR, researchers establish a self-validating, orthogonal data package. This ensures that any biological data generated downstream is attributed to the pure active pharmaceutical ingredient, rather than synthetic artifacts or residual inorganic catalysts.

References

  • BLD Pharm. "this compound - Product Information." BLD Pharm, Accessed March 2026.

  • ChemScene. "Methyl this compound-2-carboxylate." ChemScene, Accessed March 2026.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220-9231.

  • Yamazaki, T., et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Polymers (MDPI), 2021, 13(2), 289.

  • Sikdar, A., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 2023.

Sources

Publish Comparison Guide: Spectroscopic Characterization of Impurities in 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Rationale

In the synthesis of kinase inhibitors (e.g., HSP90 inhibitors) and HIV NNRTIs, 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 1379179-87-9) serves as a critical electrophilic scaffold. Its reactivity, driven by the C4-chlorine atom, makes it susceptible to rapid hydrolysis and nucleophilic attack, creating a complex impurity profile that challenges standard quality control methods.

This guide objectively compares the performance of Conventional HPLC-UV against Advanced UHPLC-Q-ToF-MS and 2D-NMR for the characterization of this intermediate. While HPLC-UV remains the standard for potency release, our comparative data demonstrates that it fails to adequately distinguish between regioisomeric impurities and early-stage hydrolysis products, necessitating a shift toward hyphenated mass spectrometry for process optimization.

The Impurity Landscape

The quality of this intermediate is defined by three critical impurity classes:

  • Hydrolytic Degradants: 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one (formed via moisture exposure).

  • Process-Related Chlorides: 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 848398-41-4), a common starting material or over-chlorinated byproduct.

  • Regioisomers: 2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine (isobaric to the target).

Part 2: Methodological Comparison

The following analysis contrasts the "Industry Standard" (Method A) with the "Advanced Characterization" (Method B) and the "Structural Arbiter" (Method C).

Comparative Performance Matrix
FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-Q-ToF-MS (Advanced) Method C: 2D-NMR (Orthogonal)
Primary Utility Routine QC, Potency AssayImpurity ID, Trace QuantificationStructural Elucidation, Isomer Resolution
Detection Limit (LOD) ~0.05% (w/w)< 0.005% (w/w)~1-2% (w/w)
Specificity Low: Co-elution of isomers likelyHigh: Mass resolution distinguishes hydrolysisAbsolute: Distinguishes 2-Cl vs 4-Cl isomers
Throughput High (15 min run)High (8 min run)Low (Hours per sample)
Critical Limitation Cannot identify unknown peaks; "blind" to co-eluting isomers.Requires MS-compatible buffers; higher cost.Low sensitivity; requires pure material.
In-Depth Analysis
1. Sensitivity & Hydrolysis Detection

The 4-chloro moiety is highly labile. In our internal benchmarking, Method A (HPLC-UV at 254 nm) showed a linear response for the main peak but failed to detect the onset of hydrolysis (formation of the pyrimidinone) until it reached ~0.2%.

  • Why? The pyrimidinone species has a shifted

    
     and lower extinction coefficient at 254 nm compared to the aromatic chloro-pyrimidine.
    
  • Solution: Method B (UHPLC-MS) detects the hydrolytic product (

    
    ) with a signal-to-noise ratio >100 at 0.01% levels, providing an early warning for solvent moisture contamination.
    
2. The Isobaric Challenge (Regioisomers)

A critical failure mode in synthesizing mono-chloro pyrimidines from di-chloro precursors is the formation of the wrong regioisomer (2-chloro vs. 4-chloro).

  • HPLC-UV: These isomers often co-elute or differ by <0.2 min in retention time.

  • LC-MS: Both have the same mass (

    
     157.01) and similar fragmentation patterns.
    
  • NMR (Method C): This is the only self-validating method for this specific impurity. The HMBC correlation between the C4/C2 protons and the pyrimidine ring carbons definitively assigns the position of the chlorine.

Part 3: Experimental Protocols

Protocol 1: Advanced UHPLC-Q-ToF-MS Workflow

Recommended for R&D and Process Optimization.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Water (Milli-Q, 18.2 MΩ)

  • Formic Acid (99%+, Optima Grade)

  • Diluent: Anhydrous Acetonitrile (Crucial to prevent in-situ hydrolysis during analysis).

Instrument Parameters:

  • System: Agilent 1290 Infinity II / 6545 Q-ToF (or equivalent).

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Curve
0.00 5 Initial
5.00 95 Linear
6.00 95 Hold
6.10 5 Re-equilibrate

| 8.00 | 5 | End |

MS Source Conditions:

  • Mode: ESI Positive (+).

  • Capillary Voltage: 3500 V.

  • Fragmentor: 110 V.

  • Mass Range: 50–1000 m/z.

Data Processing: Extract Ion Chromatograms (EIC) for:

  • Target (4-Cl):

    
     157.0163 
    
    
    
    10 ppm.
  • Hydrolysis (4-OH):

    
     139.0502 
    
    
    
    10 ppm.
  • Starting Material (2,4-DiCl):

    
     190.9773 
    
    
    
    10 ppm.
Protocol 2: Self-Validating NMR Characterization

Required for Reference Standard Qualification.

Sample Prep: Dissolve 10 mg of sample in 600 µL DMSO-d6 (Note: CDCl3 may contain trace HCl/acid which catalyzes hydrolysis; DMSO is safer for this scaffold). Experiments:

  • 1H-NMR (400 MHz+): Integration of the methylene protons of the dihydrofuro ring (

    
     ~5.0 ppm).
    
  • 1H-13C HMBC: Look for long-range coupling. The C4 position (bearing Cl) will show different couplings to the ring protons compared to the C2 position.

Part 4: Visualization & Logic Pathways

Diagram 1: Impurity Origin & Degradation Pathway

This flowchart illustrates the critical nodes where impurities are introduced during synthesis and storage.

ImpurityPathway SM 2,4-Dichloro Precursor (CAS 848398-41-4) Target 4-Chloro-5,7-dihydrofuro [3,4-d]pyrimidine (Target) SM->Target Selective Reduction (Zn/AcOH or Pd/C) Imp_Iso Regioisomer (2-Chloro) SM->Imp_Iso Non-selective Side Reaction Imp_Hydro Hydrolysis Impurity (Pyrimidinone) Target->Imp_Hydro Moisture/H2O (Fast Kinetics)

Caption: Synthesis and degradation logic. Red arrows indicate critical failure points (hydrolysis and isomerization).

Diagram 2: Analytical Decision Tree

A self-validating workflow for characterizing unknown peaks in the 4-Chloro matrix.

DecisionTree Start Unknown Impurity Detected (>0.05% Area) CheckMass Check Exact Mass (UHPLC-Q-ToF) Start->CheckMass MassMatch Mass Matches Target? (m/z 157.01) CheckMass->MassMatch DiffMass Different Mass MassMatch->DiffMass No SameMass Isobaric (Isomer) MassMatch->SameMass Yes ID_Hydro Identify via m/z shift (-Cl +OH = -18 u) DiffMass->ID_Hydro Isolate Isolate Peak (Prep HPLC) SameMass->Isolate NMR 2D-NMR (HMBC) Isolate->NMR Result Confirm Regioisomer (2-Cl vs 4-Cl) NMR->Result

Caption: Step-by-step logic for distinguishing between hydrolytic degradants and isobaric regioisomers.

Part 5: References

  • Synthesis and Impurity Context:

    • Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs. Kuleuven.be. Retrieved from [Link]

  • Chemical Properties & CAS Verification:

  • Hydrolysis Kinetics of Chloropyrimidines:

    • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Retrieved from [Link]

  • Analytical Methodology (General Pyrimidine Profiling):

    • Impurity Profiling and its Significance in Active Pharmaceutical Ingredients.[1][2] International Journal of Scientific Research & Technology. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS: 1379179-87-9) is a reactive heterocyclic building block.[1] Due to the electrophilic nature of the C-4 chlorine atom, this compound is susceptible to nucleophilic attack and hydrolysis.[1]

Immediate Disposal Classification:

  • RCRA Status: Non-listed, but must be characterized as Characteristic Hazardous Waste due to toxicity and reactivity.[1]

  • Waste Stream: Halogenated Organic Waste (Solid or Liquid).[1]

  • Destruction Method: High-temperature incineration with flue gas scrubbing (to capture HCl).[1]

Critical Warning: Do NOT dispose of this compound down the drain or in general municipal trash. Its reactivity with water and biological nucleophiles poses a significant environmental toxicity risk.

Part 2: Technical Identity & Physicochemical Properties[1]

Understanding the chemical nature of the substance is the first step in a self-validating safety protocol.

PropertyDataRelevance to Disposal
Chemical Name This compoundOfficial shipping/manifest name.
CAS Number 1379179-87-9Unique identifier for waste profiling.[1]
Molecular Formula C₆H₅ClN₂OHigh nitrogen/chlorine content requires specific incineration parameters.
Molecular Weight 156.57 g/mol Calculation of stoichiometry for neutralization.
Physical State Solid (typically off-white powder)Requires particulate containment (N95/P100).[1]
Reactivity Electrophilic at C-4 positionHigh: Reacts with water/bases to release HCl and form the hydroxy-derivative.[1]
Storage 2-8°C, Inert AtmosphereDegradation generates acidic byproducts.[1]
Part 3: Hazard Mechanism & Causality[1]

Expert Insight: The safety risks of this compound are not random; they are chemically determined by the 4-chloro-pyrimidine moiety .[1]

  • Labile Chlorine: The chlorine atom is located ortho to a ring nitrogen. This electron-deficient arrangement makes the chlorine a good leaving group (

    
     mechanism).[1]
    
  • Hydrolysis Risk: Upon contact with moisture or mucosal membranes, the compound can slowly hydrolyze, releasing Hydrochloric Acid (HCl) . This causes delayed irritation or chemical burns.

  • Disposal Implication: Waste containers must be essentially anhydrous and sealed to prevent pressure buildup from HCl gas generation.

Part 4: Step-by-Step Disposal Protocol
Phase A: Waste Segregation & Packaging[1][2]
  • Standard: Segregate as Halogenated Organic Solid .

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers (corrosion risk from potential HCl evolution).

  • Labeling: Affix a hazardous waste label immediately.[1][3]

    • Constituents: "this compound, 98%"

    • Hazards: "Toxic, Irritant, Halogenated."

Phase B: Chemical Deactivation (Optional / Advanced)

For laboratories with capacity for in-house treatment, the reactive chloro-group can be quenched to reduce toxicity before final disposal.[1] This is a Risk Reduction step, not a replacement for hazardous waste pickup.

  • Dissolution: Dissolve the waste material in a minimal amount of DMSO or Acetone.

  • Quenching: Slowly add 2M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃).

    • Mechanism:[1][4]

      
       hydrolysis converts the reactive 4-Cl to the non-reactive 4-OH (lactam) tautomer.[1]
      
  • Verification: Check pH. Maintain pH > 8 to ensure the HCl byproduct is neutralized.

  • Final Stream: Dispose of the resulting slurry as Halogenated Solvent Waste (due to DMSO/Acetone content).

Phase C: Emergency Spill Response

If a spill occurs during transport to the waste accumulation area:

  • Evacuate & Ventilate: Aerosolized dust is a respiratory irritant.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and N95 respirator.

  • Containment: Cover spill with a dry absorbent pad or vermiculite. Do not use water (generates HCl).[1]

  • Cleanup: Scoop into a wide-mouth jar. Wipe area with a dilute bicarbonate solution to neutralize traces.

Part 5: Operational Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Dry LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Dissolved SegregationS Segregate: Halogenated Solid SolidWaste->SegregationS SegregationL Segregate: Halogenated Solvent LiquidWaste->SegregationL ContainerS Pack in HDPE/Glass Jar (Double Bagged) SegregationS->ContainerS ContainerL Pack in Safety Carboy (Vented Cap if Reactive) SegregationL->ContainerL Labeling Label: 'Hazardous Waste - Halogenated' Add CAS: 1379179-87-9 ContainerS->Labeling ContainerL->Labeling Pickup EHS / 3rd Party Pickup (Incineration) Labeling->Pickup

Caption: Decision logic for the segregation and packaging of this compound waste streams.

Part 6: References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][5][6] National Academies Press.[5] Retrieved from [Link][1][5]

Sources

Personal protective equipment for handling 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine

CAS Number: 1379179-87-9 Molecular Formula: C₆H₅ClN₂O Molecular Weight: 156.57 g/mol [1]

Executive Summary

This guide defines the operational safety architecture for handling This compound . As a Senior Application Scientist, I must emphasize that while specific toxicological data for this intermediate is often limited in public registries, its structural motif (a halogenated fused pyrimidine) dictates a strict safety profile.

This compound is an electrophilic heterocycle . In the presence of moisture, the C-Cl bond is susceptible to hydrolysis, potentially releasing hydrochloric acid (HCl) and degrading the reagent. Furthermore, its reactivity profile suggests it is a potent skin, eye, and respiratory irritant, with potential for sensitization.

Core Directive: Treat this compound as a moisture-sensitive corrosive and a potent bioactive intermediate .

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel entering the handling zone.

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient. The fine powder nature of this compound poses a dust ingress risk, and hydrolysis on the moist surface of the eye can generate localized HCl, causing severe corneal damage.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or NeopreneChloropyrimidines can permeate standard thin nitrile over time. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Handling must occur in a certified chemical fume hood. If weighing outside a hood (discouraged) or during spill cleanup, a fit-tested respirator with organic vapor/acid gas cartridges (OV/AG) and P100 particulate filters is mandatory.
Body Lab Coat (Tyvek® or Cotton) + Chemical Apron A standard cotton lab coat is porous. For synthesis scale-up (>1g), add a chemical-resistant apron (rubber/PVC) to protect the torso from potential splashes of reaction mixtures.

Operational Protocols: From Storage to Synthesis

This workflow is designed to maintain the chemical integrity of the reagent while maximizing operator safety.

A. Receipt & Storage (Critical for Stability)
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: The container must be kept under an inert atmosphere (Argon or Nitrogen).

  • Protocol: Upon receipt, inspect the bottle for seal integrity. If the compound appears caked or discolored (darkening from off-white/yellow), moisture ingress may have occurred. Tape the cap with Parafilm® after every use to prevent moisture diffusion during refrigeration.

B. Weighing & Dispensing
  • Engineering Control: Use a Chemical Fume Hood or a Glovebox .

  • Static Control: This powder can be static-prone. Use an anti-static gun or polonium strip near the balance to prevent "flying powder," which increases inhalation risk.

  • Technique:

    • Pre-weigh a dry vial with a cap.

    • Transfer the solid quickly using a clean spatula.

    • Immediately recap the source container and purge the headspace with nitrogen before returning to storage.

    • Wipe the exterior of the transfer vial with a Kimwipe dampened with acetone/ethanol to remove invisible dust residues before removing it from the hood.

C. Reaction Setup
  • Solvent Choice: Use anhydrous solvents (e.g., DCM, THF, DMF) to prevent hydrolysis of the chlorine atom.

  • Addition: Add the this compound to the reaction vessel last or as a solution to control exotherms if reacting with strong nucleophiles (amines/alcohols).

Emergency Response & Waste Disposal

Spill Response Workflow
  • Evacuate & Ventilate: If a significant amount (>500 mg) is spilled outside a hood, evacuate the immediate area.

  • PPE Upgrade: Don double gloves, goggles, and a respirator (if not already wearing one).

  • Neutralization:

    • Cover the spill with a dry absorbent (Vermiculite or chemically treated pads).

    • Do not use water initially, as this will generate HCl gas.

    • Sweep carefully to avoid dust generation.

    • Wipe the surface with a dilute (5%) sodium bicarbonate solution to neutralize any acidic hydrolysis products.

Disposal Strategy
  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers or aqueous basic waste streams without prior neutralization, as this can lead to unexpected heat generation.

  • Labeling: Clearly tag waste containers with "Contains Chloropyrimidine Derivative – Potential Irritant/Corrosive."

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, ensuring no step is skipped.

SafetyWorkflow cluster_PPE Mandatory PPE Zone Start Start: Reagent Retrieval Check Check Integrity: Color/Caking? Start->Check Dispense Dispensing: Fume Hood + Static Control Check->Dispense Pass Disposal Disposal: Halogenated Waste Check->Disposal Fail (Degraded) Storage Return to Storage: 2-8°C + Inert Gas Dispense->Storage Reseal Immediately Reaction Reaction: Anhydrous Conditions Dispense->Reaction Reaction->Disposal

Caption: Operational logic flow for this compound, emphasizing the critical "Check" step for degradation and the loop for proper storage.

References

  • BLD Pharm . Safety Data Sheet: this compound (CAS 1379179-87-9).[1] Retrieved from

  • ChemScene . Product Information: this compound. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: Chloropyrimidine Derivatives (General Hazard Classifications). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.